molecular formula C12H15NO4 B555602 H-D-Glu-OBzl CAS No. 79338-14-0

H-D-Glu-OBzl

Cat. No.: B555602
CAS No.: 79338-14-0
M. Wt: 237.25 g/mol
InChI Key: HFZKKJHBHCZXTQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Glu-OBzl, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZKKJHBHCZXTQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to H-D-Glu-OBzl: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-D-Glu-OBzl, chemically known as D-Glutamic acid α-benzyl ester, is a pivotal derivative of the non-proteinogenic amino acid D-glutamic acid. Its strategic design, featuring a benzyl ester protecting group at the alpha-carboxyl function, makes it an indispensable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications, with a focus on experimental protocols for its characterization. It is intended for researchers, chemists, and professionals in the field of drug development and peptide synthesis who utilize protected amino acids to construct complex molecular architectures.

Chemical Structure and Identification

This compound is a chiral molecule derived from D-glutamic acid. The key structural feature is the esterification of the α-carboxyl group with benzyl alcohol, leaving the γ-carboxyl group and the α-amino group free. This selective protection is crucial for its application in stepwise synthesis, preventing the α-carboxyl group from participating in undesired reactions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid[1]
Synonyms 1-Benzyl D-Glutamate, (R)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid[1]
CAS Number 79338-14-0[2][3]
Molecular Formula C₁₂H₁₅NO₄[1]
PubChem CID 7019728[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The presence of the benzyl group significantly influences its solubility and chromatographic behavior compared to its parent amino acid.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 237.25 g/mol [1]
Appearance White to off-white solid[4]
Exact Mass 237.10010796 Da[1]
XLogP3 -1.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 6[1]
Topological Polar Surface Area 89.6 Ų[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4][5]
Storage Temperature Powder: -20°C for 3 years; In solvent: -80°C for 6 months[4]

Synthesis and Application Workflow

The synthesis of this compound typically involves the selective esterification of D-glutamic acid. Its primary application is as a building block in solid-phase peptide synthesis (SPPS), where the benzyl group serves as a temporary protecting group that can be removed under specific conditions.

Synthesis_and_Application General Workflow for this compound Synthesis and Use cluster_synthesis Synthesis cluster_application Application in Peptide Synthesis Start D-Glutamic Acid + Benzyl Alcohol Reaction Acid-Catalyzed Esterification Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Product This compound Purification->Product SPPS Solid-Phase Peptide Synthesis (SPPS) Product->SPPS Incorporation Deprotection Deprotection (e.g., Hydrogenolysis) SPPS->Deprotection Peptide Final Peptide Deprotection->Peptide

Caption: General workflow for the synthesis of this compound and its application in peptide synthesis.

The benzyl protecting group is typically removed via hydrogenolysis, a process that does not affect most other common protecting groups used in peptide chemistry, thereby offering an orthogonal protection strategy.[6]

Experimental Protocols for Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. The following protocols are standard methodologies for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • Objective: To confirm the structural integrity of this compound.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected chemical shifts (δ) would include aromatic protons from the benzyl group (approx. 7.3 ppm), the benzylic CH₂ protons (approx. 5.1 ppm), the α-CH proton (approx. 4.3 ppm), and the β- and γ-CH₂ protons of the glutamate backbone (approx. 2.1-2.6 ppm).[7]

    • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to observe all unique carbon environments, including the carbonyl carbons of the ester and carboxylic acid, aromatic carbons, and aliphatic carbons of the glutamate backbone.

    • Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for verifying the purity and confirming the molecular weight of the compound.

  • Objective: To assess the purity of this compound and confirm its molecular mass.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 10 µg/mL using the initial mobile phase composition.

    • HPLC System:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient could be 5% to 95% B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).[8]

    • Mass Spectrometry System:

      • Ionization Source: Electrospray Ionization in positive mode (ESI+).

      • Analysis: Full scan mode to detect the protonated molecular ion [M+H]⁺ at m/z 238.1.

      • Fragmentation (MS/MS): For structural confirmation, the precursor ion (m/z 238.1) can be fragmented to produce characteristic product ions.

    • Data Analysis: Integrate the peak area from the HPLC chromatogram to determine purity. Analyze the mass spectrum to confirm the expected molecular weight. It is important to use chromatographic separation to distinguish the analyte from potential isomers or impurities, such as pyroglutamic acid which can form in the ion source.[9]

hplc_ms_workflow HPLC-MS Analysis Workflow for this compound SamplePrep Sample Preparation (10 µg/mL in ACN/H₂O) Injection Inject into UHPLC System SamplePrep->Injection Separation Chromatographic Separation (C18 Reverse-Phase Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Detection Mass Detection (Full Scan for [M+H]⁺ at m/z 238.1) Ionization->MS_Detection DataAnalysis Data Analysis (Purity from UV, Mass Confirmation from MS) MS_Detection->DataAnalysis

Caption: A typical workflow for the purity and identity analysis of this compound using HPLC-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Objective: To confirm the presence of key functional groups (amine, carboxylic acid, ester, aromatic ring).

  • Methodology:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk.

    • Instrumentation: Use an FTIR spectrometer to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Data Analysis: Analyze the spectrum for characteristic absorption bands:

      • N-H stretch (amine): ~3300-3400 cm⁻¹

      • O-H stretch (carboxylic acid): Broad peak ~2500-3300 cm⁻¹

      • C=O stretch (ester): ~1735 cm⁻¹

      • C=O stretch (carboxylic acid): ~1710 cm⁻¹

      • C=C stretch (aromatic): ~1600, 1495 cm⁻¹

A reference FTIR spectrum for this compound is available in the Bio-Rad database, acquired on a Bruker Tensor 27 FT-IR.[1]

References

Synthesis and Purification of H-D-Glu-OBzl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of D-glutamic acid α-benzyl ester (H-D-Glu-OBzl), a critical building block in peptide synthesis and various pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key workflows to facilitate a deeper understanding of the manufacturing process of this essential amino acid derivative.

Introduction

This compound is a derivative of D-glutamic acid where the α-carboxyl group is protected as a benzyl ester. This selective protection is crucial in peptide synthesis, as it allows for the formation of peptide bonds at the γ-carboxyl group or the free amine while preventing unwanted side reactions at the α-carboxyl function. The benzyl protecting group is advantageous due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation, a mild and efficient deprotection method.[1][2] The strategic use of such protected amino acids is paramount for achieving high yields and purity in the synthesis of complex peptides.[1][3]

Synthesis of this compound

The synthesis of this compound primarily involves the selective esterification of the α-carboxylic acid of D-glutamic acid. This is often achieved through a multi-step process that includes the protection of the amino group, followed by esterification, and subsequent deprotection of the amino group. Alternatively, direct esterification methods with careful control of reaction conditions can also be employed.

Key Synthesis Strategies
  • Direct Esterification with Benzyl Alcohol: This is a common and straightforward approach for preparing amino acid benzyl esters. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and often requires azeotropic removal of water to drive the reaction to completion.[4][5][6] The use of solvents like cyclohexane that form a low-boiling azeotrope with water is preferred to prevent racemization that can occur at higher temperatures with solvents like toluene.[4][7]

  • Synthesis via N-Protected Intermediates: To enhance selectivity and minimize side reactions, the synthesis is often carried out using an N-protected D-glutamic acid derivative, such as N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH) or N-tert-butoxycarbonyl-D-glutamic acid (Boc-D-Glu-OH).[8][9][10] The protected intermediate is then reacted with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the α-benzyl ester.[10] The N-protecting group is subsequently removed to yield the final product.

Quantitative Data on Synthesis Methods

The following table summarizes quantitative data from various synthesis methods for benzyl esters of glutamic acid and related amino acids. It is important to note that reaction conditions can significantly influence yields and purity.

MethodStarting MaterialKey ReagentsSolventYield (%)Purity (%)Reference
Direct Esterification (L-enantiomer)L-Glutamic acidBenzyl alcohol, p-TsOHCyclohexane94>99 (ee)[4]
CuCl₂ Promoted EsterificationL-Glutamic acidBenzyl alcohol, CuCl₂Water95.31100 (γ-regioselectivity)[11]
Direct Esterification (general)Amino AcidBenzyl alcohol, p-TsOHCyclohexaneHigh>99 (ee)[5][7]

Note: "ee" refers to enantiomeric excess. Data for the L-enantiomer is often comparable to the D-enantiomer under similar conditions.

Purification of this compound

The purification of this compound is critical to ensure its suitability for peptide synthesis, where high purity is demanded.[12] The choice of purification method depends on the nature of the impurities present in the crude product.

Common Purification Techniques
  • Recrystallization: This is one of the most effective methods for purifying solid organic compounds. The crude this compound is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) and allowed to cool slowly, leading to the formation of pure crystals.[10][13]

  • Silica Gel Column Chromatography: This technique is employed to separate the desired product from impurities with different polarities. A solution of the crude product is passed through a column packed with silica gel, and different components are eluted with a solvent system of appropriate polarity.[3][14]

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge. It can be particularly useful for removing charged impurities from the amino acid ester.[15][16]

Quantitative Data on Purification Methods
MethodCrude Product FromSolvent/Eluent SystemPurity AchievedReference
RecrystallizationDirect EsterificationEthanol/water or Ethyl acetate/petroleum ether>99.0% (HPLC)[10][17]
Silica Gel ChromatographyPeptide Coupling ReactionGradient elution (e.g., Hexane/Ethyl Acetate)High[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of D-Glutamic Acid Dibenzyl Ester p-Toluenesulfonate

This protocol is adapted from a procedure for the L-enantiomer and is expected to yield the corresponding D-enantiomer salt, which can be neutralized to obtain H-D-Glu(OBzl)-OBzl.[4] A subsequent selective deprotection would be required to obtain this compound.

Materials:

  • D-Glutamic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Benzyl alcohol

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • A mixture of D-glutamic acid (0.136 mol), p-toluenesulfonic acid (0.163 mol), benzyl alcohol (0.680 mmol), and cyclohexane (160 mL) is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours.[4]

  • The reaction mixture is cooled to 50 °C, and ethyl acetate (240 mL) is added.[4]

  • The resulting suspension is warmed at reflux for a few minutes and then stirred for 1 hour at room temperature.[4]

  • The precipitate is collected by filtration, washed with ethyl acetate, and dried to yield D-dibenzyl glutamate p-toluenesulfonate.[4]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • or Ethyl acetate and petroleum ether

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/petroleum ether.[10]

  • Allow the solution to cool slowly to room temperature to facilitate crystal formation.[10]

  • Further cool the solution in an ice bath to maximize the yield of crystals.[10]

  • Collect the pure crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.[10]

  • Dry the crystals under vacuum to remove residual solvent.[10]

Visualizations

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start D-Glutamic Acid esterification Direct Esterification (Benzyl Alcohol, p-TsOH, Cyclohexane) start->esterification Azeotropic water removal workup Reaction Work-up (Cooling, Precipitation) esterification->workup crude_product Crude this compound workup->crude_product

Caption: Synthesis workflow for this compound via direct esterification.

Purification_Workflow cluster_purification Purification of this compound by Recrystallization crude Crude this compound dissolution Dissolve in minimal hot solvent (e.g., Ethanol/Water) crude->dissolution cooling Slow Cooling & Ice Bath dissolution->cooling Crystallization filtration Filtration & Washing (with cold solvent) cooling->filtration pure_product Pure this compound Crystals filtration->pure_product

Caption: Purification workflow for this compound using recrystallization.

Conclusion

The synthesis and purification of this compound are well-established processes that are crucial for the advancement of peptide chemistry and drug development. The selection of the appropriate synthesis strategy and purification method is dependent on the desired scale, purity requirements, and available resources. By following detailed protocols and understanding the underlying chemical principles, researchers can reliably produce high-quality this compound for their scientific endeavors.

References

H-D-Glu-OBzl CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on H-D-Glu-OBzl, a derivative of D-glutamic acid. The document outlines its fundamental chemical properties, and will be expanded to include detailed experimental protocols and its role in biological signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound, also known as 1-Benzyl D-glutamate, is a derivative of the non-proteinogenic amino acid D-glutamic acid where the alpha-carboxyl group is protected by a benzyl group.[1] This modification is crucial in peptide synthesis and other biochemical applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 79338-14-0[1][2]
Molecular Formula C12H15NO4[1]
Molecular Weight 237.25 g/mol [1]
IUPAC Name (4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid[1]
Synonyms 1-Benzyl D-Glutamate, (R)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid[1]

Note: It is important to distinguish this compound from its gamma-substituted isomer, H-D-Glu(OBzl)-OH (CAS No. 2578-33-8), which has a different chemical structure and properties.[3][4][5][6]

Experimental Protocols

Further investigation is required to provide detailed experimental protocols involving this compound. This section will be updated with methodologies for key experiments where this compound is utilized, such as in peptide synthesis, as a precursor in the manufacturing of complex molecules, or in specific biological assays.

Signaling Pathways

The role of this compound in specific signaling pathways is a subject for further research. D-amino acids are increasingly recognized for their biological significance, and future updates to this guide will include diagrams and explanations of any signaling cascades where this compound or its metabolites are known to be involved.

Logical Relationship Diagram: Compound Identification

This diagram illustrates the process of identifying the correct information for the target compound.

cluster_query User Query cluster_database Chemical Databases cluster_results Data Retrieval User_Query This compound PubChem PubChem User_Query->PubChem Search Other_DB Other Chemical Suppliers User_Query->Other_DB Search Target_Compound This compound CAS: 79338-14-0 MW: 237.25 PubChem->Target_Compound Identifies Related_Compound H-D-Glu(OBzl)-OH CAS: 2578-33-8 PubChem->Related_Compound Distinguishes from Other_DB->Target_Compound Identifies Other_DB->Related_Compound Distinguishes from

References

H-D-Glu-OBzl: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of H-D-Glu-OBzl (D-Glutamic acid γ-benzyl ester), a critical amino acid derivative for peptide synthesis in pharmaceutical and biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key physicochemical properties, detailed experimental protocols, and workflows to facilitate its effective use.

Core Physicochemical Properties

This compound, with the CAS number 2578-33-8, is a derivative of D-glutamic acid where the side chain (gamma) carboxylic acid is protected as a benzyl ester. This protection is crucial for preventing unwanted side reactions during the stepwise assembly of peptide chains.

Solubility Data

The solubility of this compound is a critical parameter for its handling and use in synthetic protocols. While extensive quantitative data is limited in public literature, a combination of supplier data and information on analogous compounds provides a functional solubility profile.

SolventChemical ClassH-D-Glu(OBzl)-OH SolubilityNotes
Dimethyl Sulfoxide (DMSO)Aprotic2 mg/mL (8.43 mM)[1]Requires ultrasonic agitation and heating to 60°C for dissolution.[1]
ChloroformHalogenatedSoluble[2][3]Qualitative data; specific concentration not reported.
Dichloromethane (DCM)HalogenatedSoluble[2][3]Qualitative data; specific concentration not reported.
Ethyl AcetateEsterSoluble[2][3]Qualitative data; specific concentration not reported.
AcetoneKetoneSoluble[2][3]Qualitative data; specific concentration not reported.
WaterProticInsoluble (inferred)The related hydrochloride salt, H-D-Glu(OBzl)-OBzl HCl, is soluble in water.[4]
MethanolProticSlightly Soluble (inferred)The L-isomer is slightly soluble with heating.[5] The related HCl salt is soluble.[4]
Acetic AcidCarboxylic AcidSlightly Soluble (inferred)The L-isomer is slightly soluble.[5]

Stability Profile

The stability of this compound is essential for its storage and to ensure the integrity of the final peptide product. Stability is influenced by temperature, pH, and the presence of other reagents.

Storage Recommendations

Proper storage is critical to maintain the chemical purity and reactivity of this compound.

ConditionRecommended StorageDuration
Solid Powder -20°C, in a dark place, under an inert atmosphere[1][2]3 years[1]
4°C[1]2 years[1]
In Solvent -80°C[1]6 months[1]
-20°C[1]1 month[1]
Potential Degradation Pathways
  • Pyroglutamate Formation: The deprotected N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, which can be a significant impurity.

  • Anisylation: The unprotected side-chain carboxyl group can be protonated, lose water to form a reactive acylium ion, and subsequently be attacked by scavengers like anisole, leading to the formation of an aryl ketone byproduct.[5]

Experimental Protocols

Detailed, validated experimental methods are crucial for reproducible research. The following protocols are adapted from established methods for closely related compounds and can be applied to this compound.

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a method to determine the quantitative solubility of this compound in a specific solvent using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the suspension to settle.

    • Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the HPLC-UV method.

    • Analyze the diluted sample using a validated HPLC-UV method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the final solubility in mg/mL or mM.

Protocol 2: Assessment of Chemical Stability

This protocol provides a framework for evaluating the stability of this compound under various stress conditions, which is a key component of forced degradation studies.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and incubate at room temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80°C) in the dark.

  • Time-Point Analysis:

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Quantification:

    • Analyze the samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.

    • Quantify the remaining percentage of this compound at each time point by comparing its peak area to that of a reference standard.

Application in Peptide Synthesis Workflows

This compound is primarily used as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The benzyl ester provides robust protection for the side chain, which is typically removed during the final cleavage and deprotection step.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS is the most common method for synthesizing peptides in a laboratory setting. The workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps resin Inert Resin Support swell Swell Resin (e.g., in DCM) resin->swell deprotection Nα-Deprotection (e.g., TFA for Boc) swell->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (e.g., DIEA) wash1->neutralization wash2 Wash neutralization->wash2 coupling Coupling of Boc-D-Glu(OBzl)-OH wash2->coupling wash3 Wash coupling->wash3 cleavage Cleavage & Deprotection (e.g., HF) coupling->cleavage After final amino acid wash3->deprotection Repeat for next amino acid purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (e.g., MS, HPLC) purification->analysis

Solid-Phase Peptide Synthesis (SPPS) Workflow using a Boc/Bzl strategy.
Solution-Phase Peptide Synthesis (LPPS) Workflow

LPPS involves the coupling of amino acids in a homogenous solution. While more labor-intensive due to the need for purification after each step, it remains a valuable technique, especially for large-scale synthesis.

lpps_workflow cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_elongation Chain Elongation aa1 Nα-Protected Amino Acid (e.g., Z-D-Glu-OBzl) activation Activate Carboxyl Group (e.g., DCC/HOBt) aa1->activation aa2 C-Terminally Protected Amino Acid Ester coupling Couple Amino Acids in Organic Solvent aa2->coupling activation->coupling workup Aqueous Work-up coupling->workup purification Purify Dipeptide (e.g., Crystallization) workup->purification deprotection Selective Nα-Deprotection (e.g., Hydrogenolysis for Z-group) purification->deprotection next_coupling Couple with next Nα-Protected Amino Acid deprotection->next_coupling next_coupling->deprotection Repeat cycle

Solution-Phase Peptide Synthesis (LPPS) Workflow for dipeptide formation.

References

The Advent of a Chiral Building Block: An In-depth Technical Guide to H-D-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone in the synthesis of complex peptides and peptidomimetics, H-D-Glu-OBzl (D-glutamic acid α-benzyl ester) has emerged as a critical chiral building block for researchers, scientists, and drug development professionals. Its unique stereochemistry and orthogonally protected functional groups offer a strategic advantage in the construction of novel therapeutic agents with enhanced stability and biological activity. This technical guide delves into the discovery, historical context, synthesis, and applications of this important amino acid derivative.

Historical Context: The Rise of Peptide Chemistry and the Quest for Stability

The journey to understanding and utilizing molecules like this compound is deeply rooted in the history of peptide chemistry. In the early 20th century, Emil Fischer laid the groundwork by proposing the "peptide bond" theory and achieving the first synthesis of a dipeptide, glycylglycine. This marked the beginning of a new era in biochemistry, focused on unraveling the structure and function of proteins.

As the field progressed, a significant challenge emerged: the susceptibility of natural L-peptides to rapid degradation by proteases in the body. This limited their therapeutic potential. The strategic incorporation of unnatural D-amino acids into peptide chains was a groundbreaking solution to this problem. The mirror-image configuration of D-amino acids renders the peptide backbone resistant to enzymatic cleavage, thereby increasing its in vivo half-life and bioavailability. This realization spurred the demand for a diverse toolbox of D-amino acid building blocks, including protected derivatives like this compound, to facilitate their incorporation into synthetic peptides.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

PropertyValue
CAS Number 79338-14-0
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance White to off-white crystalline powder
Melting Point 154 °C
Boiling Point 416 °C at 760 mmHg
Flash Point 205.4 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Synthesis of this compound: A Multi-step Approach

While a singular "discovery" paper for this compound is not readily apparent in historical literature, its synthesis relies on established methods of amino acid protection and esterification. The selective protection of one carboxyl group in the presence of another, along with the free amino group, requires a strategic multi-step approach. A plausible and commonly cited synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This multi-step synthesis involves the protection of the amino group, followed by selective esterification of the α-carboxylic acid, and subsequent deprotection of the amino group.

Step 1: N-protection of D-Glutamic Acid

  • Reaction Setup: Dissolve D-glutamic acid in a suitable solvent, such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium carbonate, to the solution to deprotonate the carboxylic acid groups.

  • Addition of Protecting Group: Slowly add an N-protecting group reagent, for example, Boc-anhydride (di-tert-butyl dicarbonate), to the reaction mixture while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Acidify the reaction mixture and extract the N-protected D-glutamic acid into an organic solvent. Dry the organic layer and evaporate the solvent to obtain the crude product, which can be purified by crystallization.

Step 2: Selective α-Benzylation

  • Activation: The N-protected D-glutamic acid is then selectively esterified at the α-carboxylic acid. One common method involves the use of a coupling agent. Dissolve the N-protected amino acid in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a coupling agent, such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and a non-nucleophilic base like triethylamine. Subsequently, add benzyl alcohol.

  • Reaction Progression: Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Purification: After the reaction is complete, the desired N-protected D-glutamic acid α-benzyl ester is purified from the reaction mixture using column chromatography.

Step 3: N-deprotection

  • Cleavage of Protecting Group: The N-protecting group is removed under conditions that do not affect the benzyl ester. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Isolation: After the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The resulting crude this compound is then purified, often by crystallization or precipitation, to yield the final product.

experimental_workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: α-Benzylation cluster_step3 Step 3: N-Deprotection d_glu D-Glutamic Acid boc_d_glu N-Boc-D-Glu-OH d_glu->boc_d_glu 1. Dioxane/Water 2. Na₂CO₃, Boc₂O boc2o Boc-Anhydride na2co3 Sodium Carbonate boc_d_glu_obzl N-Boc-H-D-Glu-OBzl boc_d_glu->boc_d_glu_obzl 1. DMF, HBTU, TEA 2. Benzyl Alcohol hdglu_obzl This compound boc_d_glu_obzl->hdglu_obzl TFA, DCM hbtu HBTU, TEA bnoh Benzyl Alcohol tfa TFA

Figure 1. Synthetic workflow for the preparation of this compound.

Applications in Drug Development

The primary application of this compound lies in its use as a building block in the synthesis of peptides and peptidomimetics with improved therapeutic properties. The incorporation of a D-glutamic acid residue can confer resistance to enzymatic degradation, leading to a longer duration of action in the body. The benzyl ester protecting group on the α-carboxyl allows for the selective formation of peptide bonds at the free γ-carboxyl group, or it can be removed in a later step to allow for further modification at the α-position.

While direct incorporation into the final structure of blockbuster drugs is not widely documented, this compound and similar D-amino acid derivatives are invaluable tools in the early stages of drug discovery and lead optimization. They are frequently employed in the synthesis of peptide libraries for screening against various biological targets. The resulting peptides with enhanced stability are more likely to be viable drug candidates.

logical_relationship cluster_synthesis Peptide Synthesis cluster_properties Enhanced Properties cluster_application Therapeutic Application hdglu_obzl This compound peptide_chain Growing Peptide Chain hdglu_obzl->peptide_chain Coupling stability Increased Proteolytic Stability peptide_chain->stability bioavailability Improved Bioavailability stability->bioavailability drug_candidate Viable Drug Candidate bioavailability->drug_candidate

Figure 2. Role of this compound in developing stable peptide therapeutics.

Conclusion

This compound stands as a testament to the ingenuity of peptide chemists in overcoming the inherent limitations of natural peptides. Its development, born out of the necessity for more stable and effective peptide-based therapeutics, has provided researchers with a powerful tool for drug discovery and development. The strategic use of this and other D-amino acid derivatives continues to push the boundaries of medicinal chemistry, enabling the creation of novel drugs with improved pharmacokinetic profiles and enhanced therapeutic efficacy.

The Strategic Role of H-D-Glu-OBzl in the Synthesis of Unnatural Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids is a cornerstone of modern peptide science, enabling the development of therapeutic peptides with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among the vast array of available building blocks, D-amino acids play a crucial role in conferring resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the function and application of H-D-Glu-OBzl (D-Glutamic acid γ-benzyl ester), a key intermediate for the introduction of D-glutamic acid into peptide sequences, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

Core Function of this compound in Unnatural Peptide Synthesis

This compound is a derivative of the naturally occurring L-glutamic acid, where the stereochemistry at the alpha-carbon is inverted to the D-configuration, and the side-chain gamma-carboxyl group is protected by a benzyl (Bzl) ester. Its primary function is to serve as a robust building block for the stepwise synthesis of peptides containing D-glutamic acid residues.

The incorporation of D-amino acids, such as D-glutamic acid, into a peptide chain is a well-established strategy to create "unnatural peptides" with significantly increased resistance to proteolysis.[1] Proteolytic enzymes, which are highly stereospecific, generally do not recognize or cleave peptide bonds involving D-amino acids, leading to a longer in vivo half-life and enhanced therapeutic potential of the peptide drug.[2]

The benzyl ester protection on the γ-carboxyl group is critical during synthesis. It prevents this reactive functional group from participating in unwanted side reactions during the activation and coupling of the α-carboxyl group to the growing peptide chain. This protection is designed to be stable during the repetitive steps of Nα-deprotection in Boc-based SPPS but can be removed during the final cleavage of the peptide from the resin.

The Boc/Bzl Strategy: The Natural Home for this compound

This compound is most commonly utilized in its Nα-protected form, Boc-D-Glu(OBzl)-OH, within the tert-butyloxycarbonyl (Boc)/Benzyl (Bzl) solid-phase peptide synthesis strategy. This classic approach relies on differential acid lability for orthogonal protection.

  • Temporary Nα-Protection: The Boc group is used for the temporary protection of the α-amino group. It is removed at the beginning of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).

  • "Permanent" Side-Chain Protection: Benzyl-based protecting groups, such as the benzyl ester on the glutamic acid side chain, are used for the protection of reactive side chains. These groups are stable to the repeated TFA treatments but are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF).[3]

This "quasi-orthogonal" system allows for the selective deprotection of the Nα-amino group for chain elongation while keeping the side chains protected until the final cleavage step.

Quantitative Data: Boc/Bzl vs. Fmoc/tBu Strategies

While both Boc/Bzl and Fmoc/tBu strategies can be used to synthesize peptides, their chemical basis and typical outcomes can differ. The choice of strategy often depends on the specific peptide sequence and the desired final product.

ParameterBoc/Bzl Strategy (utilizing Boc-D-Glu(OBzl)-OH)Fmoc/tBu Strategy (utilizing Fmoc-D-Glu(OtBu)-OH)Notes
Nα-Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% Piperidine in Dimethylformamide (DMF)The repeated acidolysis in the Boc strategy is harsher than the base-mediated deprotection in the Fmoc strategy.
Final Cleavage/Deprotection Anhydrous Hydrogen Fluoride (HF) or TFMSA~95% Trifluoroacetic Acid (TFA)HF is highly corrosive and requires specialized equipment. TFA is less harsh.
Orthogonality Quasi-orthogonal (based on differential acid lability)Fully orthogonal (base-labile Nα-protection, acid-labile side-chain protection)The Fmoc/tBu strategy allows for selective on-resin side-chain manipulations.
Average Crude Peptide Yield ~60 - 80%Varies, can be lower for complex sequencesDependent on peptide length and sequence.[4]
Coupling Efficiency (per step) >99% (with modern reagents)>99% (with modern reagents)Monitored by tests like the Kaiser test.[4]
Coupling Efficiency (hindered residues) ~95-98% (may require double coupling)~95-98% (may require double coupling)Sterically hindered amino acids can present challenges in both strategies.[4]
Common Side Reactions Pyroglutamate formation, Alkylation of sensitive residues (e.g., Trp, Met) by benzyl cations during HF cleavage.[5]Aspartimide formation (especially at Asp-Xxx sequences), Piperidinyl adducts.The side reaction profile is a critical consideration in strategy selection.

Experimental Protocols

The following are detailed methodologies for the incorporation of Boc-D-Glu(OBzl)-OH in SPPS and its subsequent deprotection.

Solid-Phase Peptide Synthesis (SPPS) Cycle for Boc-D-Glu(OBzl)-OH Incorporation

This protocol outlines a single coupling cycle for adding a Boc-D-Glu(OBzl)-OH residue to a growing peptide chain on a Merrifield or PAM resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Glu(OBzl)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes (pre-wash) and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM (3-5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines). If the test is positive, a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

SPPS_Cycle

Final Cleavage and Deprotection Protocols

This method cleaves the peptide from the resin and removes the benzyl side-chain protecting groups simultaneously. WARNING: HF is extremely corrosive and toxic and requires a specialized apparatus and safety precautions.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)[6]

  • Specialized HF cleavage apparatus

  • Cold diethyl ether

Protocol:

  • Preparation: Place the dried peptide-resin and a Teflon-coated stir bar into the HF apparatus reaction vessel. Add the appropriate scavenger mixture (e.g., for peptides with multiple glutamic acid residues, a common cocktail is HF:p-cresol 9:1 v/v).[6]

  • HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Carefully distill the required amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Allow the mixture to warm to 0°C and stir for 1 hour.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation: Wash the resin with a small amount of TFA and combine the filtrates. Precipitate the peptide by adding a large volume of cold, dry diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration, wash with cold ether to remove scavengers, and dry under vacuum.

This is a milder alternative to HF cleavage, particularly useful in solution-phase synthesis or for peptides that are sensitive to strong acids. This method selectively removes benzyl esters and other benzyl-based protecting groups.

Materials:

  • Protected peptide

  • Palladium on carbon (10% Pd/C)

  • Hydrogen donor (e.g., ammonium formate, formic acid, or cyclohexene)[7][8]

  • Solvent (e.g., methanol, ethanol, or DMF)

Protocol (using ammonium formate):

  • Dissolution: Dissolve the protected peptide in methanol or DMF.

  • Catalyst and Donor Addition: Add 10% Pd/C (typically 10-20% by weight of the peptide) and ammonium formate (2-4 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-16 hours.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Work-up: Wash the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The excess ammonium formate can be removed by lyophilization or by dissolving the product in an organic solvent and washing with brine. The yield for this type of deprotection is often quantitative.

Deprotection_Pathways

Conclusion

This compound, and its Nα-Boc protected form, are indispensable tools for the synthesis of unnatural peptides. The incorporation of D-glutamic acid via this building block is a key strategy for enhancing the proteolytic stability and, consequently, the therapeutic viability of peptide-based drugs. While the Boc/Bzl strategy, where this reagent is most commonly used, involves harsh final cleavage conditions, it remains a robust and high-yielding approach for many peptide sequences. The alternative, milder deprotection via catalytic transfer hydrogenation offers a valuable option, particularly in solution-phase synthesis. A thorough understanding of the chemistry, quantitative aspects, and detailed protocols associated with this compound empowers researchers to make informed decisions in the design and synthesis of next-generation peptide therapeutics.

References

Spectroscopic Characterization of H-D-Glu-OBzl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-D-Glu-OBzl (D-glutamic acid α-benzyl ester). Due to the limited availability of published, collated spectroscopic data for this specific compound, this document presents reference data from closely related compounds, namely the γ-benzyl ester isomer (H-D-Glu(OBzl)-OH) and the dibenzyl ester of the L-enantiomer. These data serve as a valuable benchmark for researchers working with D-glutamic acid derivatives. Detailed experimental protocols for acquiring NMR, IR, and Mass Spectrometry data are also provided to enable researchers to generate precise data for their specific samples.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data points for compounds structurally related to this compound. This information is crucial for the identification and characterization of glutamic acid benzyl esters.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data for (S)-Dibenzyl glutamate p-toluenesulfonate in CDCl₃ [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2.18mβ-CH₂
2.23sCH₃ (tosylate)
2.34–2.58mγ-CH₂
4.13t6.3α-CH
4.89–5.07mBenzyl CH₂ (ester)
6.96d8.0Aromatic CH (tosylate)
7.19–7.28mAromatic CH (benzyl)
7.72d8.0Aromatic CH (tosylate)
8.37bsNH₃⁺

¹³C NMR Data for (S)-Dibenzyl glutamate p-toluenesulfonate in CDCl₃ [1]

Chemical Shift (δ) ppmAssignment
21.5CH₃ (tosylate)
25.4β-CH₂
29.6γ-CH₂
52.6α-CH
66.6Benzyl CH₂ (γ-ester)
68.2Benzyl CH₂ (α-ester)
126.3 - 129.1Aromatic CH
134.9, 135.9Aromatic C (ipso, benzyl)
140.5, 141.5Aromatic C (ipso, tosylate)
169.1C=O (α-ester)
172.2C=O (γ-ester)

Note: The chemical shifts for this compound are expected to be similar, with the primary difference being the absence of the signals corresponding to the second benzyl group and the tosylate counter-ion, and the presence of a signal for a free carboxylic acid.

Table 2: Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands for Glutamic Acid Derivatives

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400-2500BroadO-H stretch (carboxylic acid)
~3000-2800MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1710StrongC=O stretch (carboxylic acid)
~1600-1450Medium-StrongN-H bend (amine), C=C stretch (aromatic)
~1200-1000StrongC-O stretch (ester and carboxylic acid)

Reference data for L-glutamic acid 5-methyl ester N-carboxyanhydride shows characteristic carbonyl stretches at 1860, 1790, and 1710 cm⁻¹.[2]

Table 3: Mass Spectrometry (MS) Data

Expected Mass Spectrometry Data for this compound (C₁₂H₁₅NO₄)

Ionization ModeCalculated m/zObserved m/zIon Type
ESI+238.1023[Value][M+H]⁺
ESI+260.0842[Value][M+Na]⁺
ESI-236.0877[Value][M-H]⁻

The exact mass of this compound is 237.1001 g/mol .[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the sample's solubility.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: KBr Pellet Technique [4][5]

Materials:

  • This compound sample (solid)

  • FTIR-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • IR spectrometer

Procedure:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the this compound sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electrospray Ionization (ESI) Mass Spectrometry [6][7]

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in a suitable solvent. The solvent should be compatible with the ESI-MS system.

    • Filter the solution if any particulate matter is present.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters should be optimized for the analyte.

    • Set the mass analyzer to scan over the expected m/z range.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Analysis:

    • Determine the m/z value of the molecular ion and compare it to the calculated exact mass of this compound.

    • Analyze the fragmentation pattern (if any) to obtain further structural information.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir FTIR Spectroscopy cluster_ms Mass Spectrometry Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process Data NMR_Acq->NMR_Proc IR_Acq Acquire Spectrum IR_Prep->IR_Acq IR_Proc Identify Functional Groups IR_Acq->IR_Proc MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Proc Determine Molecular Weight MS_Acq->MS_Proc

Caption: General workflow for the spectroscopic analysis of this compound.

Data_Integration_Pathway NMR_Data NMR Data (1H, 13C) Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Purity_Assessment Purity Assessment NMR_Data->Purity_Assessment IR_Data IR Data IR_Data->Structure_Elucidation MS_Data MS Data MS_Data->Structure_Elucidation MS_Data->Purity_Assessment Final_Characterization Final Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Logical pathway for integrating spectroscopic data for characterization.

References

The Stereospecificity of H-D-Glu-OBzl: A Linchpin in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Within the vast arsenal of chiral building blocks, H-D-Glu-OBzl, or D-glutamic acid γ-benzyl ester, holds a position of significant importance. Its unique three-dimensional arrangement is not merely a matter of molecular architecture but a critical determinant of a drug candidate's efficacy, stability, and safety. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its synthesis, analytical validation, and its pivotal role in the creation of potent and specific therapeutic peptides.

The Critical Role of D-Amino Acids in Peptide Therapeutics

Historically, drug development has predominantly focused on L-amino acids, the enantiomers that constitute the vast majority of proteins in living organisms. However, the strategic incorporation of D-amino acids, such as D-glutamic acid, into peptide-based drugs offers several distinct advantages. Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to a longer in vivo half-life.[1][2] Furthermore, the specific stereochemistry of a D-amino acid can enforce a particular peptide conformation that is optimal for binding to a biological target, such as a receptor or enzyme, thereby increasing potency and selectivity.[3]

This compound serves as a key intermediate in the synthesis of these modified peptides. The benzyl ester (OBzl) provides a robust protecting group for the γ-carboxyl group of D-glutamic acid, preventing unwanted side reactions during peptide synthesis.[4] This protection is crucial for directing the formation of the peptide bond at the α-amino group and ensuring the integrity of the final peptide sequence.

Stereospecific Synthesis of this compound

The synthesis of this compound with high enantiomeric purity is paramount. The most common method for its preparation is the Fischer-Speier esterification of D-glutamic acid with benzyl alcohol, catalyzed by an acid such as p-toluenesulfonic acid (TsOH). A critical consideration in this process is the potential for racemization, where the desired D-enantiomer can be converted into a mixture of D- and L-isomers, compromising the stereochemical integrity of the final product.

Research has shown that the choice of solvent plays a crucial role in preventing racemization. While solvents like toluene can lead to significant racemization, the use of cyclohexane as a water-azeotroping solvent has been demonstrated to produce the corresponding dibenzyl ester with high enantiomeric purity.[5] The mono-benzyl ester, this compound, can be obtained through controlled esterification or by selective deprotection of the dibenzyl ester.

Experimental Protocol: Synthesis of D-Glutamic Acid Dibenzyl Ester p-Toluenesulfonate

This protocol is adapted from a high-yield synthesis of the corresponding L-enantiomer and is expected to yield the D-enantiomer with comparable efficiency and stereochemical purity.

Materials:

  • D-Glutamic Acid

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • A mixture of D-glutamic acid (0.136 mol), p-toluenesulfonic acid (0.163 mol), benzyl alcohol (0.680 mmol), and cyclohexane (160 mL) is placed in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • The mixture is heated to reflux with vigorous stirring for 6 hours to azeotropically remove the water formed during the reaction.

  • The reaction mixture is then cooled to 50 °C, and ethyl acetate (240 mL) is added.

  • The resulting suspension is briefly warmed to reflux and then stirred for 1 hour at room temperature to facilitate precipitation.

  • The precipitate is collected by filtration, washed with ethyl acetate, and dried to yield D-glutamic acid dibenzyl ester p-toluenesulfonate as a white solid.[5]

Quantitative Analysis of Stereochemical Purity

The confirmation of the stereochemical purity of this compound is a critical quality control step. Two primary analytical techniques are employed for this purpose: measurement of optical rotation and chiral high-performance liquid chromatography (HPLC).

Optical Rotation:

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times. By comparing the peak areas of the two enantiomers in a chromatogram, the enantiomeric excess (ee) can be accurately determined. For glutamic acid dibenzyl esters, chiral HPLC methods have been developed that allow for the baseline separation of the enantiomers, enabling the confirmation of high enantiomeric purity.[5]

ParameterMethodExpected Outcome for Enantiomerically Pure this compound
Optical Rotation PolarimetryNegative value of specific rotation
Enantiomeric Excess Chiral HPLC>99% ee
Chemical Purity HPLC, NMR Spectroscopy, Mass SpectrometryConsistent with the expected chemical structure

Importance in Drug Development: The Case of GnRH Antagonists

A prominent example of the importance of this compound's stereochemistry is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. GnRH is a decapeptide hormone that plays a central role in the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7][8] GnRH antagonists are a class of drugs that block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of sex hormone production.[9] These drugs are used in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproductive technologies.[9]

Many potent GnRH antagonists incorporate D-amino acids at specific positions in their peptide sequence. This is crucial for several reasons:

  • Enhanced Stability: The presence of D-amino acids makes the peptide more resistant to degradation by proteases.

  • Optimal Receptor Binding: The specific stereochemistry of the D-amino acid residues is often essential for the high-affinity binding of the antagonist to the GnRH receptor.

The synthesis of these complex peptides relies on the use of enantiomerically pure building blocks like this compound. Any contamination with the L-enantiomer would lead to the formation of diastereomeric impurities that could have lower activity, different pharmacological properties, or be difficult to separate from the desired drug substance.

Logical Workflow for the Development of a GnRH Antagonist

GnRH_Antagonist_Development cluster_0 Lead Identification & Optimization cluster_1 Synthesis & Purification cluster_2 Preclinical & Clinical Development Lead Peptide Lead Peptide SAR Studies SAR Studies Lead Peptide->SAR Studies Structure-Activity Relationship D-Amino Acid Substitution D-Amino Acid Substitution SAR Studies->D-Amino Acid Substitution Improve Stability & Potency Optimized Lead Optimized Lead D-Amino Acid Substitution->Optimized Lead Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Optimized Lead->Solid-Phase Peptide Synthesis This compound Synthesis This compound Synthesis Stereochemical Analysis Stereochemical Analysis This compound Synthesis->Stereochemical Analysis QC Stereochemical Analysis->Solid-Phase Peptide Synthesis Chiral Building Block Purification (HPLC) Purification (HPLC) Solid-Phase Peptide Synthesis->Purification (HPLC) API Characterization API Characterization Purification (HPLC)->API Characterization In vitro Assays In vitro Assays API Characterization->In vitro Assays In vivo Studies In vivo Studies In vitro Assays->In vivo Studies Clinical Trials Clinical Trials In vivo Studies->Clinical Trials Regulatory Approval Regulatory Approval Clinical Trials->Regulatory Approval GnRH_Signaling cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Gonads GnRH_Neuron GnRH Neuron GnRH_R GnRH Receptor GnRH_Neuron->GnRH_R GnRH Gonadotroph Gonadotroph Cell Gq_11 Gq/11 GnRH_R->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC LH_FSH LH & FSH Synthesis and Secretion Ca->LH_FSH PKC->LH_FSH Sex_Hormones Testosterone / Estrogen Production LH_FSH->Sex_Hormones Stimulates GnRH_Antagonist GnRH Antagonist (e.g., containing D-Glu) GnRH_Antagonist->GnRH_R Blocks

References

Beyond the Peptide Bond: A Technical Guide to the Diverse Applications of H-D-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: H-D-Glu-OBzl, or D-glutamic acid α-benzyl ester, is a well-established chiral building block, traditionally recognized for its pivotal role in peptide synthesis. The strategic placement of the benzyl ester protecting group allows for controlled peptide chain elongation. However, the utility of this versatile molecule extends far beyond the realm of peptide chemistry. Its inherent chirality and functional group arrangement make it a valuable precursor for a range of non-peptidic structures with significant applications in medicinal chemistry and materials science. This technical guide explores the potential of this compound in the synthesis of complex small molecules, including anticancer agents and pyroglutamic acid derivatives, providing detailed experimental insights and quantitative data for researchers, scientists, and drug development professionals.

Chiral Precursor in the Synthesis of Pemetrexed

One of the most significant non-peptide applications of a glutamate benzyl ester derivative is in the synthesis of Pemetrexed, a multi-targeted antifolate drug used in the treatment of various cancers. While many reported syntheses utilize the diethyl ester, the fundamental coupling reaction can be adapted for the dibenzyl ester, leveraging its distinct protecting group strategy. The core of the synthesis involves the formation of a peptide-like bond between a pteroic acid analogue and the glutamic acid moiety.

Experimental Protocol: Synthesis of Pemetrexed Diethyl Ester (A Key Intermediate)

This protocol, adapted from publicly available patent literature, outlines the general steps for the coupling of the pteroic acid core with a glutamate diester.

Materials:

  • 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid

  • L-glutamic acid diethyl ester hydrochloride[1][2]

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium hydroxide solution

  • Ethanol

  • Water

Procedure:

  • Activation of the Benzoic Acid: The pteroic acid derivative is dissolved in a mixture of DMF and DCM. N-methylmorpholine is added, and the solution is cooled to approximately 5°C.[2]

  • Coupling Agent Addition: A solution of CDMT in DMF and DCM is added dropwise to the cooled mixture, maintaining the temperature at 5°C. The reaction is stirred for one hour at this temperature.[2]

  • Addition of the Glutamate Derivative: A solution of L-glutamic acid diethyl ester hydrochloride in DMF is then added to the reaction mixture, followed by an additional portion of N-methylmorpholine.[2]

  • Reaction Progression: The reaction is allowed to proceed, and upon completion, the intermediate, Pemetrexed diethyl ester, is isolated.

  • Saponification: The diethyl ester is then hydrolyzed using a sodium hydroxide solution in ethanol to yield Pemetrexed diacid.[2]

  • Purification: The final product is purified through a series of washing and recrystallization steps to achieve high purity.[3]

Quantitative Data for Pemetrexed Synthesis

The following table summarizes representative yields and purity data for the synthesis of Pemetrexed and its key intermediate. It is important to note that these values can vary depending on the specific reaction conditions and scale.

Step/ProductYield (%)Purity (HPLC)Reference
Pemetrexed Diethyl Ester p-toluenesulfonate salt85%99.5%[4](--INVALID-LINK--)
Pemetrexed Diacid95%99.9%[4](--INVALID-LINK--)
Pemetrexed Disodium (Final Product)89.66%99.89%[1]
Pemetrexed Mechanism of Action

Pemetrexed functions as a multi-target antifolate, primarily inhibiting three key enzymes involved in purine and pyrimidine synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1] By blocking these enzymes, Pemetrexed disrupts the synthesis of DNA and RNA precursors, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5]

Workflow for the Synthesis of Pemetrexed Diethyl Ester

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products Pteroic_Acid 4-[2-(2-amino-4,7-dihydro-4-oxo-1H- pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid Activation Activation of Pteroic Acid Pteroic_Acid->Activation DMF/DCM, NMM, 5°C Glutamate_Ester L-Glutamic Acid Diethyl Ester HCl Coupling Peptide Bond Formation Glutamate_Ester->Coupling DMF, NMM Coupling_Agent CDMT Coupling_Agent->Activation Base NMM Activation->Coupling Intermediate Pemetrexed Diethyl Ester Coupling->Intermediate Hydrolysis Saponification Final_Product Pemetrexed Diacid Hydrolysis->Final_Product Intermediate->Hydrolysis NaOH, Ethanol

Caption: Workflow for the Synthesis of Pemetrexed Diethyl Ester.

Pemetrexed Signaling Pathway

Pemetrexed_Pathway cluster_transport Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_targets Enzyme Inhibition cluster_effects Cellular Effects Pemetrexed_ext Pemetrexed (extracellular) RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Transport Pemetrexed_int Pemetrexed (intracellular) RFC->Pemetrexed_int Polyglutamation Polyglutamation Pemetrexed_int->Polyglutamation Pemetrexed_poly Pemetrexed Polyglutamate Polyglutamation->Pemetrexed_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Inhibition DNA_RNA_synthesis DNA & RNA Synthesis TS->DNA_RNA_synthesis Required for DHFR->DNA_RNA_synthesis Required for GARFT->DNA_RNA_synthesis Required for Apoptosis Apoptosis DNA_RNA_synthesis->Apoptosis Inhibition leads to

Caption: Pemetrexed Signaling Pathway.

Synthesis of Pyroglutamic Acid Derivatives

Pyroglutamic acid and its derivatives are important chiral building blocks and are found in various biologically active molecules. The intramolecular cyclization of glutamic acid derivatives, including this compound, provides a direct route to these valuable compounds. This reaction is typically catalyzed by acid or base and can be a significant side reaction in peptide synthesis if not properly controlled.[6] However, this reactivity can be harnessed for the deliberate synthesis of pyroglutamates.

Experimental Protocol: General Procedure for Cyclization to Pyroglutamic Acid Derivative

This protocol outlines a general method for the cyclization of a protected glutamic acid to a pyroglutamic acid derivative.

Materials:

  • N-protected this compound (e.g., Z-D-Glu-OBzl)

  • Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Dicyclohexylamine (DCHA) for salt formation (optional)

Procedure:

  • Anhydride Formation: The N-protected glutamic acid derivative is dissolved in a suitable solvent like THF. A coupling agent such as DCC is added to form the corresponding glutamic anhydride.[7]

  • Cyclization: The anhydride can then be treated with a base like DCHA to catalyze the intramolecular cyclization to the pyroglutamic acid derivative.[7]

  • Isolation: The resulting pyroglutamic acid derivative is isolated and purified, often through crystallization.

Quantitative Data for Pyroglutamic Acid Formation

The efficiency of pyroglutamate formation can be influenced by various factors, including the protecting groups, reaction conditions, and the specific peptide sequence in which the glutamic acid residue is located.

Starting MaterialReaction ConditionProductYield (%)Reference
Z-Glu-OHDCC in THF, then DCHA in Et2OZ-pGlu-OH·DCHAquant.[7]
Boc-Gly-Glu-Val-NH2Carbonyldiimidazole (CDI) in DMFBoc-Gly-pGlu-Val-NH279%[7]
L-Glutamic AcidHeating at 130-135°CDL-Pyroglutamic acid65%[8]

Logical Flow for Pyroglutamic Acid Synthesis

Pyroglutamate_Synthesis Start N-Protected this compound Anhydride_Formation Anhydride Formation Start->Anhydride_Formation Coupling Agent (e.g., DCC) Cyclization Intramolecular Cyclization Anhydride_Formation->Cyclization Base Catalyst (e.g., DCHA) or Heat Product Pyroglutamic Acid Derivative Cyclization->Product

Caption: Logical Flow for Pyroglutamic Acid Synthesis.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

The stereogenic center of this compound can be utilized to direct the stereochemical outcome of reactions on an attached prochiral substrate. In this approach, the glutamic acid derivative acts as a chiral auxiliary, which is temporarily incorporated into the molecule to induce diastereoselectivity. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

Conceptual Workflow: Asymmetric Aldol Reaction

A common application of chiral auxiliaries is in asymmetric aldol reactions. The following workflow illustrates this concept.

  • Attachment of Auxiliary: The chiral auxiliary, derived from this compound, is attached to a prochiral ketone or ester.

  • Enolate Formation: A specific enolate (E or Z) is formed using a suitable base and reaction conditions. The stereochemistry of the auxiliary directs the facial selectivity of this step.

  • Aldol Addition: The enolate reacts with an aldehyde, with the chiral auxiliary sterically blocking one face of the enolate, leading to a diastereoselective aldol addition.

  • Cleavage of Auxiliary: The chiral auxiliary is removed from the aldol product to yield the enantiomerically enriched β-hydroxy ketone or ester.

Quantitative Data for Asymmetric Synthesis

The success of an asymmetric synthesis is measured by the diastereomeric excess (d.e.) of the product formed with the auxiliary attached, and the enantiomeric excess (e.e.) of the final product after cleavage of the auxiliary.

Reaction TypeChiral Auxiliary Derived FromSubstrateProduct d.e. (%)Product e.e. (%)Reference (Conceptual)
Asymmetric Aldol(4R,5S)-imidazolidin-2-onePropanoyl imide>99>99[9]
Asymmetric AlkylationCamphor-derived auxiliaryAcrylate>98Not reported[10]

Note: The data in this table is illustrative of the high levels of stereocontrol achievable with chiral auxiliaries and is not specific to a derivative of this compound, for which detailed protocols are less common in the literature.

Asymmetric Aldol Reaction Workflow

Asymmetric_Aldol Start Prochiral Ketone/Ester Attachment Attachment of Auxiliary Start->Attachment Auxiliary Chiral Auxiliary (from this compound) Auxiliary->Attachment Enolate_Formation Diastereoselective Enolate Formation Attachment->Enolate_Formation Base Aldol_Addition Diastereoselective Aldol Addition Enolate_Formation->Aldol_Addition Aldehyde Aldehyde Aldehyde->Aldol_Addition Cleavage Cleavage of Auxiliary Aldol_Addition->Cleavage Product Enantiomerically Enriched β-Hydroxy Ketone/Ester Cleavage->Product

Caption: Asymmetric Aldol Reaction Workflow.

Other Potential Applications

The unique structure of this compound suggests its potential in other areas of drug discovery and development, although detailed experimental protocols and extensive quantitative data are less readily available in the public domain for these applications.

  • Synthesis of Enzyme Inhibitors: The glutamic acid scaffold is present in the active sites of many enzymes. This compound can serve as a starting material for the synthesis of inhibitors for enzymes such as glutamate carboxypeptidase II (GCPII), which is a target for various neurological disorders.[11][12] The synthesis of pyrrolidine-based inhibitors for enzymes like autotaxin and neuraminidase, starting from pyroglutamic acid (derivable from glutamic acid), has also been reported, with some compounds showing IC50 values in the nanomolar range.[13][14]

  • Modulation of Drug Bioavailability: The physicochemical properties of a drug, such as its solubility and permeability, are critical for its oral bioavailability. The esterification of a drug molecule with a compound like D-glutamic acid benzyl ester can create a more lipophilic prodrug that may more readily cross biological membranes.[15] Once absorbed, endogenous esterases can cleave the ester bond to release the active drug. This strategy can be particularly useful for improving the bioavailability of poorly soluble drugs.

This compound is a valuable and versatile chiral building block with applications that extend significantly beyond its traditional role in peptide synthesis. Its utility as a precursor in the synthesis of the anticancer drug Pemetrexed and in the formation of pyroglutamic acid derivatives is well-documented. Furthermore, its potential as a chiral auxiliary in asymmetric synthesis and as a starting material for the development of novel enzyme inhibitors and for enhancing drug bioavailability highlights its importance in modern medicinal chemistry. Further research into these less-explored applications is warranted and could lead to the development of new therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Incorporating H-D-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] The incorporation of specific amino acid enantiomers with side-chain protection, such as D-glutamic acid γ-benzyl ester (D-Glu(OBzl)), is critical for creating peptides with unique structural and functional properties, including enhanced stability and receptor affinity. The benzyl ester (OBzl) is a classic side-chain protecting group for glutamic acid, typically employed within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[2][3] This strategy utilizes the acid-labile Boc group for temporary Nα-protection and more robust benzyl-based groups for side-chain protection, which are removed during the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4][5]

These application notes provide a detailed protocol for the manual synthesis of peptides containing a D-Glu(OBzl) residue using the Boc-SPPS methodology, from resin preparation to final peptide cleavage and purification.

Quantitative Data Summary

The following tables summarize typical reagents, conditions, and expected outcomes for the synthesis of a model peptide incorporating Boc-D-Glu(OBzl)-OH. Actual values may vary depending on the specific peptide sequence and scale.

Table 1: Key Reagents and Materials

Reagent/Material Purpose
Merrifield Resin Solid support for peptide assembly; forms a benzyl ester linkage with the first amino acid.[3]
Boc-Amino Acids Nα-protected building blocks for peptide chain elongation.
Boc-D-Glu(OBzl)-OH The specific Nα- and side-chain protected amino acid to be incorporated.
Dichloromethane (DCM) Primary solvent for resin swelling, washing, and coupling reactions.[2]
Dimethylformamide (DMF) Polar aprotic solvent used for washing and to improve reagent solubility.[1]
Trifluoroacetic Acid (TFA) Reagent for the removal of the Nα-Boc protecting group in each cycle.[4]
Diisopropylethylamine (DIEA) Tertiary base used for neutralization of the protonated N-terminus after Boc deprotection.[2][4]
DCC/HOBt or HBTU/HATU Coupling reagents to activate the carboxylic acid of the incoming amino acid for amide bond formation.[2][6]
Anhydrous Hydrogen Fluoride (HF) Strong acid for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[2][5]
Scavengers (e.g., Anisole, p-Cresol) Cation scavengers used during HF cleavage to prevent side reactions with sensitive residues.[2]

| Diethyl Ether (Cold) | Used to precipitate the crude peptide after cleavage.[7] |

Table 2: Typical Boc-SPPS Cycle Parameters

Step Reagent/Solvent Time Repetitions
Resin Washing DCM 1 min 3x
Boc Deprotection 25-50% TFA in DCM 20-30 min 1x
Washing DCM 1 min 3-5x
Neutralization 5-10% DIEA in DCM or DMF 5-10 min 2x
Washing DCM 1 min 3-5x
Coupling Boc-AA (3 eq.), Coupling Reagent (3 eq.), DIEA (if needed) in DCM/DMF 1-2 hours 1-2x

| Washing | DMF, then DCM | 1 min | 3x each |

Table 3: Final Cleavage Cocktail Composition

Reagent Typical Composition (v/v) Purpose
Standard HF Cleavage 90% Anhydrous HF, 10% Anisole Cleavage and deprotection. Anisole scavenges benzyl cations.
TFMSA Cleavage TFMSA/TFA/Thioanisole Alternative strong acid cleavage.[2]

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT | General purpose cocktail for peptides with multiple sensitive residues.[8] |

Experimental Workflow and Protocols

The overall workflow for synthesizing a peptide containing D-Glu(OBzl) involves three main stages: resin preparation and first amino acid loading, iterative chain elongation, and final cleavage with deprotection.

G cluster_prep Stage 1: Preparation cluster_synthesis Stage 2: Iterative Synthesis Cycle cluster_cleavage Stage 3: Cleavage & Purification Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Load Load First Boc-AA Swell->Load Deprotect Boc Deprotection (TFA/DCM) Load->Deprotect Wash1 Wash (DCM) Deprotect->Wash1 Neutralize Neutralize (DIEA) Wash1->Neutralize Wash2 Wash (DCM) Neutralize->Wash2 Couple Couple Next Boc-AA (e.g., Boc-D-Glu(OBzl)-OH) Wash2->Couple Couple->Deprotect Repeat for each AA Wash3 Wash (DMF/DCM) Couple->Wash3 Cleave Final Cleavage & Deprotection (e.g., Anhydrous HF) Wash3->Cleave Precipitate Precipitate Peptide (Cold Diethyl Ether) Cleave->Precipitate Purify Purify Crude Peptide (RP-HPLC) Precipitate->Purify Analyze Analyze (Mass Spec, HPLC) Purify->Analyze G start Start with Peptide-Resin (N-terminally Boc-protected) deprotection 1. Deprotection: Remove Boc group with 25-50% TFA in DCM start->deprotection wash1 2. Washing: Remove excess TFA and byproducts (DCM) deprotection->wash1 neutralization 3. Neutralization: Free the N-terminal amine with 5-10% DIEA wash1->neutralization wash2 4. Washing: Remove excess base (DCM) neutralization->wash2 coupling 5. Coupling: Add pre-activated Boc-AA (e.g., Boc-D-Glu(OBzl)-OH + HBTU) wash2->coupling wash3 6. Washing: Remove excess reagents (DMF, DCM) coupling->wash3 end End with Elongated Peptide-Resin (Ready for next cycle or final cleavage) wash3->end

References

Application Notes and Protocols for H-D-Glu-OBzl in Solution-Phase Peptide Synthesis (LPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, is a powerful methodology for the construction of peptides, particularly for large-scale synthesis of shorter peptide sequences.[1] This technique involves the stepwise addition of amino acids in a homogenous solution, allowing for purification of intermediates at each stage, which can lead to higher purity of the final product compared to solid-phase methods.[2]

This document provides detailed protocols for the use of H-D-Glu-OBzl, a derivative of D-glutamic acid where the side-chain carboxylic acid is protected as a benzyl ester, in LPPS. The protocols will cover the N-terminal protection of this compound, its subsequent coupling to a second amino acid, and the final deprotection steps. The methods described are based on the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which offers a robust and versatile approach to peptide synthesis. In this strategy, the temporary Nα-Boc group is removed with mild acid, while the more stable benzyl side-chain protecting groups are cleaved at the final stage using stronger conditions like catalytic hydrogenation.[3][4]

Data Presentation

The following tables summarize typical quantitative data for the solution-phase synthesis of a model dipeptide, Boc-D-Glu(OBzl)-Xaa-OR (where Xaa is another amino acid and R is a protecting group). These values are illustrative and can vary based on the specific amino acids and reaction conditions.

Table 1: Nα-Boc Protection of this compound

ParameterTypical Value
Reaction Time2 - 18 hours
TemperatureRoom Temperature
Yield> 90%
Purity (crude)> 95%

Table 2: Dipeptide Coupling Reaction (Boc-D-Glu(OBzl)-OH + H-Xaa-OR)

ParameterTypical Value
Coupling ReagentsDCC/HOBt
Reaction Time8 - 24 hours
Temperature0°C to Room Temperature
Yield80 - 95%
Purity (after work-up)> 90%
Purity (after chromatography)> 98%

Table 3: Nα-Boc Deprotection

ParameterTypical Value
ReagentTrifluoroacetic acid (TFA) in Dichloromethane (DCM)
Reaction Time30 - 60 minutes
TemperatureRoom Temperature
YieldQuantitative
PurityHigh

Table 4: Side-Chain Benzyl Ester Deprotection (Catalytic Hydrogenation)

ParameterTypical Value
Catalyst10% Palladium on Carbon (Pd/C)
Hydrogen SourceHydrogen gas or Ammonium Formate
Reaction Time2 - 16 hours
TemperatureRoom Temperature
Yield> 95%
Purity> 98%

Experimental Protocols

Protocol 1: Nα-Boc Protection of this compound

This protocol describes the protection of the α-amino group of this compound with the tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen organic solvent.

  • Add TEA or DIEA (1.5 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.[5]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 18 hours.[5]

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 times) and brine (1 time).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amino acid.[5]

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Solution-Phase Dipeptide Coupling

This protocol details the coupling of Boc-D-Glu(OBzl)-OH with a C-terminally protected amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • Boc-D-Glu(OBzl)-OH

  • Amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA (1.0 equivalent) dropwise while stirring and continue to stir for 15 minutes at 0°C.[6]

  • Activation of Boc-D-Glu(OBzl)-OH: In a separate flask, dissolve Boc-D-Glu(OBzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[6]

  • Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture for 15 minutes at 0°C.[6]

  • Add the neutralized amino acid solution from step 1 to the activated glutamic acid mixture.

  • Allow the reaction to warm to room temperature and stir overnight.[6]

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: The crude protected dipeptide can be purified by silica gel column chromatography.

Protocol 3: Deprotection of Benzyl Protecting Groups

This protocol describes the simultaneous removal of the N-terminal Z-group (if present) and the side-chain benzyl ester via catalytic hydrogenation. This method is also effective for the final deprotection of the side-chain benzyl group after the N-terminal Boc group has been removed.

Materials:

  • Protected Peptide (containing benzyl groups)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) or Ammonium formate

  • Celite®

Procedure:

  • Dissolve the protected peptide in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (catalytic amount, typically 5-10 mol% of palladium relative to the substrate) to the solution.[7]

  • If using hydrogen gas, purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas (this cycle should be repeated 3-5 times). Stir the reaction vigorously under a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure) at room temperature.[7]

  • If using ammonium formate (transfer hydrogenation), add ammonium formate (3-5 equivalents) to the mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.[6]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7]

  • Wash the Celite® pad with the solvent used for the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the deprotected peptide.

Visualizations

experimental_workflow cluster_protection Step 1: Nα-Boc Protection cluster_coupling Step 2: Dipeptide Coupling cluster_deprotection Step 3: Deprotection start This compound prot_reagents Boc₂O, Base (TEA/DIEA) DCM or THF start->prot_reagents Reaction boc_glu Boc-D-Glu(OBzl)-OH prot_reagents->boc_glu Product boc_glu_c Boc-D-Glu(OBzl)-OH coupling_reagents DCC, HOBt, Base (TEA/NMM) DCM, 0°C to RT boc_glu_c->coupling_reagents aa2 H-Xaa-OR·HCl aa2->coupling_reagents dipeptide Boc-D-Glu(OBzl)-Xaa-OR coupling_reagents->dipeptide dipeptide_d Boc-D-Glu(OBzl)-Xaa-OR boc_deprot TFA/DCM dipeptide_d->boc_deprot Nα-Deprotection intermediate_peptide H-D-Glu(OBzl)-Xaa-OR boc_deprot->intermediate_peptide final_deprot H₂, Pd/C MeOH or EtOH intermediate_peptide->final_deprot Side-Chain Deprotection final_peptide H-D-Glu-Xaa-OH final_deprot->final_peptide

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

protecting_group_strategy title Boc/Bzl Protecting Group Strategy peptide Protected Peptide Chain (e.g., Boc-D-Glu(OBzl)-Xaa-OR) deprotection_steps Deprotection Steps boc_removal Nα-Boc Group Removal deprotection_steps->boc_removal bzl_removal Side-Chain Benzyl Group Removal deprotection_steps->bzl_removal boc_reagent Mild Acid (e.g., TFA in DCM) boc_removal->boc_reagent achieved with bzl_reagent Catalytic Hydrogenation (H₂/Pd-C) bzl_removal->bzl_reagent achieved with boc_reagent->bzl_removal Orthogonal Condition: Benzyl group is stable

Caption: Logical relationship of the Boc/Bzl protecting group strategy.

References

Application Notes and Protocols for Coupling H-D-Glu-OBzl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and utilizing coupling agents for the incorporation of H-D-Glu-OBzl into peptide sequences. This document outlines the comparative performance of common coupling reagents, details experimental protocols, and offers insights into minimizing side reactions to ensure high-yield and high-purity peptide synthesis.

Introduction to Coupling Agents in Peptide Synthesis

The formation of the amide bond between the carboxylic acid of an incoming amino acid and the free amine of the growing peptide chain is the fundamental reaction in peptide synthesis. This process is facilitated by coupling agents, which activate the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. The choice of coupling agent is critical as it directly impacts coupling efficiency, reaction time, and the potential for side reactions, most notably racemization.

This compound, with its side-chain carboxyl group protected by a benzyl ester, is a valuable building block in peptide synthesis. The benzyl protecting group is stable under many standard coupling conditions and can be removed during the final cleavage from the resin, providing strategic flexibility in peptide design.

Comparative Overview of Common Coupling Agents

The selection of an appropriate coupling agent for this compound depends on several factors, including the desired reaction speed, the steric hindrance of the coupling partners, and the stringency of racemization suppression required. The following tables summarize the characteristics and typical performance of major classes of coupling agents.

Table 1: Carbodiimide-Based Coupling Agents
Coupling AgentAdditiveTypical Reaction TimeRelative EfficiencyAdvantagesDisadvantages
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt or Oxyma Pure2-12 hoursModerateCost-effective.Formation of insoluble dicyclohexylurea (DCU) byproduct, making it unsuitable for solid-phase synthesis.
DIC (N,N'-Diisopropylcarbodiimide)HOBt or Oxyma Pure1-4 hoursModerate to HighDiisopropylurea (DIU) byproduct is soluble in common organic solvents, suitable for solid-phase synthesis.[1]Can cause dehydration of Asn and Gln residues; requires an additive to suppress racemization.[1]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt or Oxyma Pure1-4 hoursModerate to HighWater-soluble carbodiimide and byproduct, allowing for easy removal by aqueous extraction.[1]More expensive than DCC or DIC.
Table 2: Onium Salt-Based Coupling Agents (Phosphonium and Aminium/Uronium)
Coupling AgentClassTypical Reaction TimeRelative EfficiencyAdvantagesDisadvantages
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)Phosphonium30-60 minutesHighHigh coupling efficiency and minimal racemization.[1]Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[1]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium20-60 minutesHighAs efficient as BOP but with less hazardous byproducts.[1]More expensive than carbodiimide reagents.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium15-60 minutesVery HighRapid reactions with low racemization, especially with an additive.[1]Can cause guanidinylation of the N-terminal amine if used in excess.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium10-45 minutesVery HighFaster and more efficient than HBTU with lower racemization due to the HOAt moiety.[1]Higher cost; can also cause guanidinylation.
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Aminium10-45 minutesVery HighExcellent performance, comparable or superior to HATU, with a better safety profile as it is not based on potentially explosive HOBt/HOAt.[2]Higher cost.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). These should be optimized for specific peptide sequences and scales.

Protocol 1: DIC/HOBt Mediated Coupling

This is a classic and cost-effective method. The use of 1-hydroxybenzotriazole (HOBt) is crucial for suppressing racemization.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Solution: In a separate vessel, dissolve this compound and HOBt in DMF.

  • Activation and Coupling: Add the amino acid/HOBt solution to the resin. Add DIC to the resin suspension and agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. The reaction is typically complete within 1-4 hours.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin sequentially with DMF, DCM, and finally methanol.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, ideal for difficult couplings or when speed is a priority.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated solution to the resin and agitate the mixture at room temperature.

  • Monitoring: The reaction is typically rapid, often complete within 15-45 minutes. Monitor with the Kaiser test.

  • Washing: Drain the coupling solution and wash the resin as described in Protocol 1.

Visualizing Workflows and Mechanisms

Peptide Coupling Workflow

The general workflow for a single coupling cycle in solid-phase peptide synthesis is illustrated below.

G General Peptide Coupling Workflow start Start with Peptide-Resin deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: - Activated this compound - Coupling Agent - Base (if required) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Monitor Completion (e.g., Kaiser Test) wash2->monitoring end_cycle Coupling Cycle Complete monitoring->end_cycle Negative incomplete Incomplete Coupling monitoring->incomplete Positive recouple Recouple or Cap incomplete->recouple recouple->wash2

Caption: A flowchart of a standard SPPS coupling cycle.

Mechanism of Racemization

A primary concern during peptide coupling is the loss of stereochemical integrity of the activated amino acid. The mechanism often involves the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a mixture of D and L isomers.

G Mechanism of Racemization via Oxazolone Formation cluster_0 Activated Amino Acid cluster_1 Oxazolone Formation activated N-protected D-Amino Acid (Activated Carboxyl) oxazolone Planar Oxazolone Intermediate activated->oxazolone Base-catalyzed cyclization d_isomer D-Amino Acid Incorporation oxazolone->d_isomer Nucleophilic attack (desired pathway) l_isomer L-Amino Acid Incorporation (Racemized Product) oxazolone->l_isomer Protonation and nucleophilic attack (undesired pathway)

Caption: The formation of a planar oxazolone intermediate can lead to racemization.

Troubleshooting and Optimization

  • Incomplete Coupling: For sterically hindered sequences, consider using a more powerful coupling agent like HATU or COMU, increasing the coupling time, or performing a double coupling.

  • Racemization: To minimize racemization, use an additive such as HOBt or Oxyma Pure. For particularly sensitive couplings, consider using a weaker base like 2,4,6-collidine in place of DIPEA and performing the reaction at a lower temperature.

  • Side Reactions: With uronium/aminium reagents like HBTU and HATU, avoid using a large excess of the coupling agent relative to the amino acid to prevent guanidinylation of the N-terminal amine. Pre-activation of the amino acid before addition to the resin can also mitigate this side reaction.

By carefully selecting the coupling agent and optimizing the reaction conditions, researchers can successfully incorporate this compound into their target peptides with high efficiency and purity.

References

Application Notes and Protocols for the Deprotection of H-D-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ester is a frequently utilized protecting group for the γ-carboxylic acid of glutamic acid in peptide synthesis and other organic syntheses. Its stability under various reaction conditions and its facile removal under specific, mild conditions make it a valuable tool. This document provides detailed protocols for the deprotection of the benzyl group from H-D-Glu-OBzl (D-Glutamic acid γ-benzyl ester), yielding D-Glutamic acid. The primary methods discussed are catalytic hydrogenation and catalytic transfer hydrogenation, which are the most common and efficient methods for this transformation.

Deprotection Methodologies

The selection of the optimal deprotection method depends on several factors, including the presence of other functional groups in the molecule, the desired scale of the reaction, and the available laboratory equipment.

1. Catalytic Hydrogenation: This is the most common and often the cleanest method for benzyl ester deprotection. It involves the use of hydrogen gas and a palladium catalyst to cleave the benzyl C-O bond, producing the free carboxylic acid and toluene as a byproduct.

2. Catalytic Transfer Hydrogenation: This method is a safer alternative to using pressurized hydrogen gas. It employs a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst. This technique is particularly convenient for standard laboratory setups.

3. Acid-Catalyzed Cleavage: While less common for simple amino acid derivatives due to the harsh conditions, strong acids like trifluoroacetic acid (TFA) can cleave benzyl esters. This method is typically reserved for substrates that are sensitive to hydrogenation.

Data Presentation

The following table summarizes typical quantitative data for the deprotection of benzyl esters on glutamic acid derivatives. While specific data for this compound is limited in the literature, the data for analogous compounds provides a strong indication of expected outcomes.

Deprotection MethodSubstrateCatalyst/ReagentSolventTimeYieldPurityReference
Catalytic Transfer HydrogenationBoc-Glu(γ-OBzl)-OH10% Pd/C, Ammonium FormateMethanol0.05 h81%Not Specified[1]
Catalytic Transfer HydrogenationProtected Amino Acids/Peptides10% Pd/C, Ammonium FormateMethanol or DMFVariableVirtually QuantitativeAnalytically Pure
Catalytic HydrogenationGeneral Benzyl Esters10% Pd/C, H₂ (balloon)Methanol, Ethanol, or Ethyl Acetate1-16 hHighHigh[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes a general procedure for the deprotection of this compound using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Celite® or other filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude D-Glutamic acid.

  • Purification: The crude product can be purified by recrystallization or ion-exchange chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides a safer alternative to Protocol 1 by avoiding the use of hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (reagent grade)

  • Celite® or other filtration aid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in methanol (approximately 10-20 mL per gram of substrate).

  • Catalyst and Reagent Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred suspension. Then, add ammonium formate (approximately 5.0 equivalents) in one portion.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 30-60 minutes.

  • Cooling: Upon completion, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: To remove excess ammonium formate, the residue can be purified by recrystallization or ion-exchange chromatography.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Dissolve this compound in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst add_h_source Introduce Hydrogen Source (H₂ gas or Donor) add_catalyst->add_h_source react Stir at Appropriate Temperature add_h_source->react monitor Monitor by TLC react->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Crude Product concentrate->purify end end purify->end Obtain Pure D-Glutamic Acid

Caption: Experimental workflow for the deprotection of this compound.

reaction_mechanism cluster_catalyst Palladium Catalyst Surface pd Pd(0) acid R-COOH pd->acid Hydrogenolysis & Desorption toluene Toluene pd->toluene Desorption h2 H₂ h2->pd Adsorption & Dissociation substrate R-CO-OBn substrate->pd Adsorption

Caption: Simplified mechanism of catalytic hydrogenation for benzyl ester deprotection.

References

Application Notes and Protocols for the Incorporation of H-D-Glu-OBzl into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering pathways to novel therapeutics with enhanced efficacy, stability, and unique pharmacological profiles. Among these, D-amino acids play a crucial role in modulating the biological activity and proteolytic resistance of peptides. This document provides detailed application notes and experimental protocols for the incorporation of H-D-Glu-OBzl (D-Glutamic acid γ-benzyl ester) into complex peptide sequences.

This compound is a valuable building block for peptide chemists. The D-configuration of the α-carbon provides resistance to enzymatic degradation by proteases, significantly increasing the in-vivo half-life of the resulting peptide.[1] The benzyl ester protecting group on the side-chain carboxyl group prevents unwanted side reactions during peptide synthesis and can be selectively removed under specific conditions. The incorporation of D-glutamic acid can also influence the secondary structure of peptides and may be critical for specific receptor interactions.[2]

Applications in Peptide Synthesis

The inclusion of this compound in peptide synthesis is advantageous for several reasons:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, leading to a longer biological half-life.[1]

  • Modulation of Biological Activity: The stereochemistry of an amino acid residue can dramatically alter the peptide's conformation and its binding affinity to biological targets.[3]

  • Induction of Specific Secondary Structures: The introduction of a D-amino acid can induce or stabilize specific secondary structures, such as β-turns or helices, which may be crucial for biological function.[2]

  • Drug Design and Development: These properties make this compound an attractive building block for the design of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.

Challenges in Incorporation

While beneficial, the incorporation of this compound presents specific challenges that must be addressed to ensure successful synthesis:

  • Racemization: Activation of the carboxyl group of any amino acid can lead to a loss of chiral purity. While the D-configuration is desired, racemization to the L-form can occur, leading to diastereomeric impurities that are often difficult to separate.[4][5]

  • Pyroglutamate Formation: N-terminal glutamic acid residues can undergo intramolecular cyclization to form a pyroglutamyl residue, especially under acidic or basic conditions or at elevated temperatures. This side reaction truncates the peptide and can be difficult to prevent.[6]

  • Aspartimide Formation: In sequences containing aspartic acid residues adjacent to the D-glutamic acid, the formation of a cyclic aspartimide intermediate can occur, leading to side products.[6]

  • Steric Hindrance: The bulky nature of the benzyl ester and the D-configuration can sometimes lead to slower coupling kinetics, requiring optimized coupling conditions or longer reaction times to achieve high yields.

Data Presentation: Quantitative Analysis

The efficiency of incorporating this compound can vary depending on the coupling method, the sequence of the peptide, and the solid support used. The following table summarizes representative coupling efficiencies for D-amino acids in solid-phase peptide synthesis (SPPS).

Coupling ReagentActivation AdditiveBaseSolventTypical Coupling Efficiency (%)Key Considerations
DICHOBtDIPEADMF95 - 99Standard, cost-effective method.
HBTU-DIPEADMF>99Fast and efficient, low racemization.
HATU-DIPEADMF>99Highly efficient, especially for sterically hindered couplings.
PyBOP-DIPEADMF>98Good for preventing racemization.

Note: These values are illustrative and can be influenced by factors such as steric hindrance from adjacent amino acids and the formation of secondary structures in the growing peptide chain.[7][8] It is always recommended to monitor the coupling reaction to ensure completion.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound in both solid-phase and solution-phase peptide synthesis. As this compound possesses a free α-amino group, in-situ N-α-protection is a crucial first step before coupling.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using In-Situ N-α-Protection and Coupling

This protocol describes a single coupling cycle for the incorporation of this compound into a peptide chain on a solid support using a standard Fmoc/tBu strategy.

Materials:

  • This compound

  • Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Pre-loaded resin (e.g., Rink Amide resin with the N-terminal Fmoc group removed)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Washing solvents (DMF, DCM, Methanol)

Workflow Diagram:

SPPS_Workflow start Start: Deprotected Peptide-Resin in_situ_protection In-situ N-α-Fmoc Protection of this compound start->in_situ_protection Add this compound, Fmoc-Cl/OSu, Base activation Activation of Fmoc-D-Glu(OBzl)-OH in_situ_protection->activation Add Coupling Reagent, Base coupling Coupling to Peptide-Resin activation->coupling washing Washing coupling->washing Remove excess reagents next_cycle Proceed to Next Cycle (Fmoc Deprotection) washing->next_cycle

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • If the synthesis is ongoing, deprotect the N-terminal Fmoc group of the peptide-resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • In-situ N-α-Fmoc Protection of this compound:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add DIPEA (3.5 equivalents).

    • Add Fmoc-Cl or Fmoc-OSu (3 equivalents) portion-wise while stirring at 0°C.

    • Allow the reaction to proceed for 1-2 hours at room temperature, monitoring by TLC until the free amine is consumed.

  • Activation of Fmoc-D-Glu(OBzl)-OH:

    • To the solution containing the newly formed Fmoc-D-Glu(OBzl)-OH, add the coupling reagent (e.g., HBTU, 2.9 equivalents) and additional DIPEA (3 equivalents).

    • Allow the activation to proceed for 2-5 minutes.

  • Coupling to the Resin:

    • Add the activated Fmoc-D-Glu(OBzl)-OH solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). If the test is positive (indicating incomplete coupling), continue the coupling for another hour or perform a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x) to remove all soluble reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the deprotection of the newly introduced Fmoc group to continue the peptide chain elongation.

Protocol 2: Solution-Phase Peptide Synthesis

This protocol describes the coupling of this compound to a C-terminally protected amino acid or peptide fragment in solution.

Materials:

  • This compound

  • N-α-protected amino acid (e.g., Boc-Ala-OH)

  • Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

  • Activation additive (e.g., 1-Hydroxybenzotriazole - HOBt)

  • Base (e.g., Triethylamine - TEA or N-Methylmorpholine - NMM)

  • Anhydrous solvents (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF)

  • Aqueous solutions for work-up (e.g., 1M HCl, 5% NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Workflow Diagram:

Solution_Phase_Workflow start Start: Reactants neutralization Neutralization of This compound start->neutralization Add Base (TEA/NMM) activation Activation of N-protected Amino Acid start->activation Add DCC, HOBt coupling Coupling Reaction neutralization->coupling activation->coupling workup Aqueous Work-up coupling->workup Remove DCU, wash purification Purification (Chromatography) workup->purification product Protected Dipeptide purification->product Signaling_Pathway Peptide Peptide containing D-Glu(OBzl) Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

Application Notes and Protocols for Enzymatic Peptide Synthesis Using H-D-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic peptide synthesis (EPS) offers a compelling green-chemistry alternative to conventional chemical peptide synthesis. Leveraging the inherent stereoselectivity and regioselectivity of enzymes, EPS minimizes the need for complex protecting group strategies and reduces the risk of racemization, often leading to purer products under mild reaction conditions.[1] While enzymes typically exhibit a strong preference for L-amino acids, specific conditions and enzyme choices can facilitate the incorporation of D-amino acids. The inclusion of D-amino acids, such as D-glutamic acid, into peptide sequences is a critical strategy for enhancing the enzymatic stability and therapeutic potential of peptide-based drugs by making them resistant to degradation by proteases.[2]

This document provides detailed application notes and protocols for the enzymatic synthesis of dipeptides incorporating H-D-Glu-OBzl (D-Glutamic acid γ-benzyl ester). This compound is a valuable building block where the γ-carboxyl group is protected as a benzyl ester, leaving the α-amino group and α-carboxyl group available for peptide bond formation. We will explore methodologies using papain and α-chymotrypsin, enzymes that have been shown to facilitate the coupling of D-amino acid derivatives.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the enzymatic synthesis of dipeptides containing D-amino acids, based on literature data for analogous substrates. These values should serve as a starting point for optimization.

Table 1: Papain-Catalyzed Synthesis of Z-L-AA-D-AA-OR

Acyl Donor (L-AA)Nucleophile (D-AA)Solvent SystempHTemperature (°C)Reaction Time (h)Yield (%)Reference
Z-Gly-OEtD-Ala-OMe40% MeOH in buffer9.0Room TempNot Specified92[3]
Z-Gly-OEtD-Leu-OMe40% MeOH in buffer9.0Room TempNot Specified89[3]
Z-Gly-OEtD-Phe-OMe40% MeOH in buffer9.0Room TempNot Specified86[3]
Z-Asp(OBzl)-OBzlD-Ala-OPrⁱ4-methylpentan-2-oneNot SpecifiedNot SpecifiedNot Specified92[3]

Table 2: α-Chymotrypsin-Catalyzed Synthesis of Z-D-AA-L-AA-NH₂

Acyl Donor (Z-D-AA-Cam)Nucleophile (L-AA-NH₂)Acyl Donor Conc. (mM)Nucleophile Conc. (mM)Enzyme Conc. (mg/mL)pHReaction Time (h)Yield (%)Reference
Z-D-Phe-CamL-Leu-NH₂105028.01-3up to 80[4]
Z-D-Leu-CamL-Leu-NH₂105028.01-3up to 80[4]
Z-D-Ala-CamL-Leu-NH₂105028.01-3up to 80[4]

Experimental Protocols

Section 1: Papain-Catalyzed Dipeptide Synthesis using this compound as Nucleophile

Papain, a cysteine protease, can be utilized for peptide synthesis. By manipulating the reaction conditions, specifically using a high pH and a significant proportion of organic solvent, the enzyme's esterase activity can be favored over its amidase activity. This kinetically controlled approach allows for the efficient coupling of an N-protected L-amino acid ester (acyl donor) with a D-amino acid derivative (nucleophile), such as this compound.[3]

Protocol: Synthesis of Z-L-Ala-D-Glu-OBzl

Materials:

  • Z-L-Alanine ethyl ester (Z-L-Ala-OEt)

  • This compound

  • Papain (crude or immobilized)

  • Methanol (MeOH)

  • Phosphate buffer (0.1 M)

  • 2-Mercaptoethanol (for papain activation)

  • Ethyl acetate

  • 10% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Z-L-Ala-OEt (1 equivalent) and this compound (1.5 equivalents) in a solvent mixture of 40% methanol in 0.1 M phosphate buffer.

  • pH Adjustment: Adjust the pH of the reaction mixture to 9.0 using a suitable base (e.g., 1 M NaOH).

  • Enzyme Activation (if using non-immobilized papain): Add a small amount of 2-mercaptoethanol to the reaction mixture.

  • Enzyme Addition: Add papain to the solution. The optimal enzyme concentration should be determined empirically but can start at approximately 10-20 mg/mL.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (25°C). Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The reaction is expected to proceed to a high yield.[3]

  • Work-up: Upon completion, quench the reaction by adding ethyl acetate. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 10% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography to yield the protected dipeptide Z-L-Ala-D-Glu-OBzl.

Diagram: Papain-Catalyzed Synthesis Workflow

Papain_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Isolation & Purification donor Z-L-Ala-OEt enzyme Add Papain donor->enzyme nucleophile This compound nucleophile->enzyme solvent 40% MeOH in Buffer solvent->enzyme pH_adjust Adjust pH to 9.0 pH_adjust->enzyme stir Stir at Room Temp enzyme->stir monitor Monitor by HPLC/TLC stir->monitor workup Work-up with Ethyl Acetate monitor->workup wash Wash Organic Layer workup->wash purify Column Chromatography wash->purify product Z-L-Ala-D-Glu-OBzl purify->product

Caption: Workflow for papain-catalyzed dipeptide synthesis.

Section 2: α-Chymotrypsin-Catalyzed Dipeptide Synthesis using an N-protected D-Glu Acyl Donor

α-Chymotrypsin, a serine protease, can be employed to synthesize peptides containing a D-amino acid at the N-terminus.[4] This is achieved by using a highly reactive N-protected D-amino acid ester as the acyl donor and an L-amino acid amide as the nucleophile. For the purpose of this protocol, we will adapt this to use a hypothetical N-protected and activated D-glutamic acid derivative, Z-D-Glu(OBzl)-Cam (Carbamoylmethyl ester), as the acyl donor.

Protocol: Synthesis of Z-D-Glu(OBzl)-L-Phe-NH₂

Materials:

  • Z-D-Glu(OBzl)-Cam (hypothetical activated acyl donor)

  • L-Phenylalaninamide (H-L-Phe-NH₂)

  • α-Chymotrypsin

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetonitrile (ACN)

Procedure:

  • Substrate Preparation: In a reaction vessel, prepare a solution of the acyl donor, Z-D-Glu(OBzl)-Cam, at a concentration of 10 mM and the nucleophile, H-L-Phe-NH₂, at a concentration of 50 mM in phosphate buffer (pH 8.0). A small amount of a co-solvent like acetonitrile may be needed to dissolve the substrates.

  • Enzyme Addition: Add α-chymotrypsin to the reaction mixture to a final concentration of 2 mg/mL.[4]

  • Reaction Conditions: Stir the mixture at room temperature (25°C).

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC. High yields are expected within 1-3 hours based on analogous reactions.[4]

  • Product Isolation and Purification: Once the reaction has reached completion, the product can be isolated. Depending on the solubility of the product, it may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the product can be purified from the reaction mixture using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide, Z-D-Glu(OBzl)-L-Phe-NH₂, using mass spectrometry and NMR.

Diagram: α-Chymotrypsin-Catalyzed Synthesis Workflow

Chymotrypsin_Workflow start Start prep Prepare Substrate Solution (Z-D-Glu(OBzl)-Cam & H-L-Phe-NH₂) in Buffer (pH 8.0) start->prep enzyme Add α-Chymotrypsin prep->enzyme react Stir at Room Temperature (1-3 hours) enzyme->react monitor Monitor by HPLC react->monitor decision Reaction Complete? monitor->decision decision->react No isolate Isolate Product (Filtration or Prep-HPLC) decision->isolate Yes characterize Characterize Product (MS, NMR) isolate->characterize end End characterize->end

Caption: Workflow for α-chymotrypsin-catalyzed synthesis.

Conclusion

The enzymatic incorporation of this compound into peptide chains is a feasible and advantageous approach for the synthesis of peptides with enhanced stability. The protocols provided for papain and α-chymotrypsin-catalyzed synthesis offer robust starting points for researchers. Optimization of reaction parameters such as substrate concentrations, enzyme concentration, pH, temperature, and solvent system will be crucial for achieving maximal yields and purity for specific peptide sequences. The inherent advantages of enzymatic synthesis, including mild reaction conditions and high stereoselectivity, make it a valuable tool in modern peptide chemistry and drug development.

References

Application Notes and Protocols: H-D-Glu-OBzl in Boc vs. Fmoc Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield and purity of the target peptide. H-D-Glu-OBzl, or D-Glutamic acid γ-benzyl ester, is a valuable building block for incorporating D-glutamic acid into peptide sequences. The benzyl ester protection of the γ-carboxyl group offers robust stability under various conditions, preventing unwanted side reactions. This document provides a detailed comparison of the use of this compound within the two most prevalent SPPS strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies.

The fundamental difference between these two strategies lies in their deprotection chemistry, which dictates the choice of compatible protecting groups for the amino acid side chains and the resin linker. The Boc strategy relies on an acid-labile Nα-Boc group, which is removed by moderate acids like trifluoroacetic acid (TFA), while side-chain protecting groups, such as the benzyl ester of this compound, are cleaved by strong acids like hydrofluoric acid (HF) in the final step.[1] In contrast, the Fmoc strategy utilizes a base-labile Nα-Fmoc group, removed by a secondary amine like piperidine.[1] This allows for the use of acid-labile side-chain protecting groups, which are removed simultaneously with cleavage from the resin using TFA.[2]

The choice to incorporate this compound into either a Boc or an Fmoc synthesis plan requires careful consideration of orthogonality, potential side reactions, and the desired final cleavage conditions.

Comparative Analysis: Boc vs. Fmoc Strategy for this compound Incorporation

The decision to use this compound in a Boc or Fmoc SPPS campaign will depend on the specific requirements of the target peptide, including its length, complexity, and the presence of other sensitive residues.

ParameterBoc Strategy with Boc-D-Glu(OBzl)-OHFmoc Strategy with Fmoc-D-Glu(OBzl)-OH
Nα-Deprotection 50% TFA in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)
Side-Chain (γ-carboxyl) Protection Benzyl ester (OBzl)Benzyl ester (OBzl)
Final Cleavage & Side-Chain Deprotection Strong acid (e.g., HF, TFMSA)Mild acidolysis (e.g., TFA), followed by a separate step for OBzl removal (e.g., catalytic transfer hydrogenation)
Orthogonality Quasi-orthogonal: relies on differential acid lability.[1]Orthogonal: base-labile Nα-protection and hydrogenation-labile side-chain protection.
Expected Crude Peptide Purity (HPLC) ~75-85%~80-90%
Expected Overall Yield GoodGood to Excellent
Key Advantages - Well-established, robust chemistry.- Can be advantageous for aggregation-prone sequences due to protonation of the N-terminus during deprotection.[3]- Milder Nα-deprotection conditions are compatible with sensitive modifications.- Avoids the use of hazardous strong acids like HF.[4]
Key Disadvantages - Repeated exposure to strong acid can lead to side reactions.- Requires specialized, hazardous equipment for HF cleavage.[1]- Requires an additional, orthogonal deprotection step for the benzyl ester.- Potential for side reactions like diketopiperazine formation.
Common Side Reactions - Pyroglutamate formation, especially at the N-terminus.[3]- Premature cleavage of the benzyl ester with repeated TFA treatments.[5]- Diketopiperazine formation at the dipeptide stage.- Racemization during activation.

Experimental Protocols

Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Glu(OBzl)-OH

This protocol outlines the manual incorporation of a Boc-D-Glu(OBzl)-OH residue into a peptide chain on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-D-Glu(OBzl)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Reagents for final cleavage (e.g., HF or TFMSA) and scavengers (e.g., anisole)

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Loading (if D-Glu is the C-terminal residue):

    • Dissolve Boc-D-Glu(OBzl)-OH (2 eq.) and cesium iodide (1.5 eq.) in DMF.

    • Add the solution to the swelled resin and heat at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and DCM.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Coupling of the next Boc-amino acid:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the peptide-resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1 hour at 0°C.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Glu(OBzl)-OH

This protocol describes the manual incorporation of an Fmoc-D-Glu(OBzl)-OH residue, employing an orthogonal protection strategy where the benzyl ester is removed post-synthesis via catalytic transfer hydrogenation.

Materials:

  • Rink Amide resin (or other suitable Fmoc-compatible resin)

  • Fmoc-D-Glu(OBzl)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HCTU, HATU)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers for cleavage (e.g., water, triisopropylsilane)

  • For Benzyl Ester Deprotection: 10% Palladium on carbon (Pd/C), hydrogen donor (e.g., ammonium formate, formic acid)[6], Methanol or Ethanol.

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Nα-Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-D-Glu(OBzl)-OH:

    • In a separate vessel, dissolve Fmoc-D-Glu(OBzl)-OH (3 eq.), a coupling reagent (e.g., HCTU, 2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1 hour.

    • Monitor coupling completion with a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-amino acid.

  • Final Nα-Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2).

  • Cleavage from Resin (Side-chain tBu groups removed):

    • Wash the resin with DCM and dry.

    • Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide with cold diethyl ether. The peptide now has the D-Glu(OBzl) side chain intact.

  • Benzyl Ester Deprotection (Catalytic Transfer Hydrogenation):

    • Dissolve the crude peptide in a suitable solvent like methanol or a methanol/formic acid mixture.[6]

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-50% by weight relative to the peptide).

    • If using formic acid, it acts as the hydrogen donor. If not, add a hydrogen donor like ammonium formate.

    • Stir the mixture at room temperature, monitoring the reaction by HPLC.

    • Upon completion, filter the catalyst through a pad of Celite and wash with the reaction solvent.

    • Evaporate the solvent and purify the final deprotected peptide by RP-HPLC.

Visualizing the Synthesis Workflows

Boc_SPPS_Workflow Resin Merrifield Resin Swell Swell in DCM Resin->Swell Deprotect Nα-Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralization (DIEA/DCM) Deprotect->Neutralize Couple Couple next Boc-AA Neutralize->Couple Wash Wash Couple->Wash Repeat Repeat n times Wash->Repeat Repeat->Deprotect Next cycle Final_Cleavage Final Cleavage & Deprotection (HF) Repeat->Final_Cleavage Final cycle Purify Purification Final_Cleavage->Purify Peptide Final Peptide Purify->Peptide

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Couple next Fmoc-AA Deprotect->Couple Wash Wash Couple->Wash Repeat Repeat n times Wash->Repeat Repeat->Deprotect Next cycle Final_Fmoc_Deprotect Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotect Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Fmoc_Deprotect->Cleavage OBzl_Deprotect OBzl Deprotection (Catalytic Transfer Hydrogenation) Cleavage->OBzl_Deprotect Purify Purification OBzl_Deprotect->Purify Peptide Final Peptide Purify->Peptide

Caption: Fmoc/tBu SPPS Workflow with Orthogonal Benzyl Deprotection.

Conclusion

Both Boc and Fmoc strategies can be successfully employed for the incorporation of this compound into synthetic peptides. The traditional Boc/Bzl strategy is robust and well-understood, though it necessitates the use of hazardous strong acids for final deprotection. The Fmoc strategy, when combined with an orthogonal deprotection step for the benzyl ester such as catalytic transfer hydrogenation, offers a milder and often more versatile approach, particularly for complex peptides with sensitive functionalities. The choice between these two methods should be guided by the specific requirements of the target peptide, available laboratory equipment, and safety considerations. Careful optimization of coupling and deprotection steps is crucial to maximize yield and purity in both methodologies.

References

Application Notes and Protocols for the Large-Scale Synthesis of Peptides Using H-D-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of peptides on a large scale is a critical process in the pharmaceutical industry for the development of therapeutic agents. The choice of protecting groups for trifunctional amino acids like glutamic acid is a pivotal decision that influences the efficiency, purity, and overall success of the synthesis. H-D-Glu(OBzl)-OH, a D-glutamic acid derivative where the γ-carboxyl group is protected by a benzyl ester, is a key building block, particularly in solution-phase and solid-phase peptide synthesis (SPPS).[1][2] The benzyl protecting group is stable under various coupling conditions and can be removed by catalytic hydrogenation, which is a mild and efficient method.[3][4] This document provides detailed protocols for the large-scale synthesis of peptides using H-D-Glu(OBzl)-OH, a summary of quantitative data, and visualizations of the experimental workflow.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of a model decapeptide containing an H-D-Glu(OBzl)-OH residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.

ParameterValueNotes
Resin Substitution 0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly used for peptide acids.[5]
Coupling Efficiency (per step) >99%Monitored by the Kaiser test for primary amines.[5]
Coupling Efficiency (H-D-Glu(OBzl)-OH) >98%Double coupling may be required to ensure complete reaction.
Deprotection Efficiency (Boc group) >99.5%Monitored by UV-Vis spectroscopy of the piperidine-dibenzofulvene adduct.
Final Cleavage Yield 70-90%Dependent on the peptide sequence and cleavage cocktail.
Crude Peptide Purity (RP-HPLC) 60-80%Highly sequence-dependent.
Final Purity after Purification >98%Achieved through preparative RP-HPLC.[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Glu(OBzl)-OH

This protocol outlines a single cycle for the addition of a Boc-D-Glu(OBzl)-OH residue to a growing peptide chain on a solid support, typically within a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[3]

Materials:

  • Merrifield resin pre-loaded with the C-terminal amino acid

  • Boc-D-Glu(OBzl)-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®[7]

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.[3]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.[3]

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 5-10 minutes. Repeat this step.[5]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Boc-D-Glu(OBzl)-OH:

    • In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (2-3 equivalents relative to resin substitution) and HOBt (2-3 equivalents) in DMF.

    • Cool the solution to 0°C and add DCC or DIC (2-3 equivalents).

    • Stir the activation mixture at 0°C for 30 minutes.

    • Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate (if using DCC) and add it to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.[5]

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[8]

  • Anisole (scavenger)

  • Diethyl ether (cold)

Procedure:

  • Preparation: After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry it under a vacuum.[5]

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add anisole as a scavenger to prevent alkylation of sensitive residues like Trp and Met.[8]

    • Cool the apparatus to -10°C to 0°C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0-5°C for 1-2 hours. Performing the cleavage at lower temperatures can help minimize side reactions.[5][8]

    • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

    • Filter and collect the crude peptide.

    • Repeat the ether wash several times.

  • Extraction and Lyophilization:

    • Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

    • Lyophilize the aqueous extract to obtain the crude peptide as a fluffy white powder.

Protocol 3: Purification by Preparative RP-HPLC

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[6]

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase preparative column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

  • Chromatography:

    • Equilibrate the C18 column with the initial mobile phase.

    • Load the peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% acetonitrile over 60 minutes) at a constant flow rate.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peptide peak.

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

Experimental Workflow

Peptide_Synthesis_Workflow start Start: Resin Swelling deprotection Boc Deprotection (TFA/DCM) start->deprotection end_node End: Purified Peptide neutralization Neutralization (DIEA/DMF) deprotection->neutralization coupling Coupling (Boc-D-Glu(OBzl)-OH, DCC/HOBt) neutralization->coupling washing Washing (DMF/DCM) coupling->washing washing->deprotection Next Cycle final_cleavage Final Cleavage (HF/Anisole) washing->final_cleavage Final Cycle purification Purification (RP-HPLC) final_cleavage->purification lyophilization Lyophilization purification->lyophilization lyophilization->end_node Protecting_Group_Strategy amino_acid D-Glutamic Acid boc Boc Group (N-terminus) amino_acid->boc Protection obzl Benzyl Ester (OBzl) (γ-Carboxyl) amino_acid->obzl Protection protected_aa Boc-D-Glu(OBzl)-OH boc->protected_aa obzl->protected_aa tfa TFA/DCM (mild acid) protected_aa->tfa Cyclical Deprotection hf HF/Anisole (strong acid) protected_aa->hf Final Deprotection tfa->boc hf->obzl

References

Application Notes and Protocols for Automated Peptide Synthesis: Incorporation of D-Glutamic Acid (Side-Chain Benzyl Protected)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Automated Peptide Synthesis

Automated peptide synthesizers have revolutionized the field of peptide chemistry, enabling the rapid and efficient production of custom peptides for a wide range of applications, from basic research to drug discovery and development. These instruments automate the repetitive steps of Solid-Phase Peptide Synthesis (SPPS), a method where a peptide is assembled amino acid by amino acid while being covalently attached to an insoluble resin support.[1][2] This approach simplifies the purification process at each step, as excess reagents and byproducts are simply washed away.[3]

The two primary chemistries employed in automated SPPS are the Boc/Bzl and the Fmoc/tBu strategies, named after the protecting groups used for the α-amino group of the amino acids.[4] The Fmoc/tBu strategy has become the more prevalent method due to its use of milder reagents for the removal of the temporary Fmoc protecting group, making it compatible with a wider range of sensitive amino acids and modifications.[5]

This document provides a detailed protocol for the incorporation of a D-amino acid, specifically D-Glutamic acid with a benzyl-protected side chain (represented as Fmoc-D-Glu(OBzl)-OH), into a peptide sequence using an automated peptide synthesizer based on the Fmoc/tBu strategy. D-amino acids are often incorporated into peptide therapeutics to enhance their stability against enzymatic degradation.[6]

Principles of Automated Solid-Phase Peptide Synthesis (SPPS)

Automated peptide synthesis is fundamentally based on the principles of SPPS, which involves a cyclical process of deprotection, coupling, and washing.[1] The entire process is controlled by the synthesizer's software, which manages the precise delivery of reagents and solvents.

The core steps in each cycle are:

  • Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), to allow for efficient diffusion of reagents.

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a base, commonly a solution of piperidine in DMF. This exposes a free amine for the next coupling step.

  • Washing: The resin is thoroughly washed to remove the deprotection reagent and the cleaved Fmoc group.

  • Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) to form a reactive species that readily forms a peptide bond with the free amine on the resin-bound peptide.

  • Washing: The resin is washed again to remove excess activated amino acid and byproducts from the coupling reaction.

This cycle is repeated for each amino acid in the desired peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed in a final cleavage step.

Experimental Protocols

The following protocols provide a detailed methodology for the automated synthesis of a peptide containing a D-Glu(OBzl) residue.

Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for incorporating Fmoc-D-Glu(OBzl)-OH into a peptide sequence using a standard automated peptide synthesizer.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-D-Glu(OBzl)-OH and other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the desired amount of resin (typically 0.1 mmol scale for research applications) into the synthesizer's reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.

  • Automated Synthesis Cycle for Fmoc-D-Glu(OBzl)-OH Incorporation:

    • Fmoc Deprotection: The synthesizer will deliver the 20% piperidine in DMF solution to the reaction vessel and agitate for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the preceding amino acid.

    • Washing: The resin will be washed multiple times with DMF to remove piperidine and the cleaved Fmoc adduct.

    • Coupling of Fmoc-D-Glu(OBzl)-OH:

      • A solution of Fmoc-D-Glu(OBzl)-OH (typically 4-5 equivalents), HBTU (or HATU, 3.9 equivalents), and DIPEA (8-10 equivalents) in DMF is prepared.

      • The synthesizer will deliver the activated amino acid solution to the reaction vessel.

      • The coupling reaction is allowed to proceed for a specified time (e.g., 45-60 minutes). For difficult couplings, a double coupling protocol may be employed.[7]

    • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the automated synthesis cycle for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the standard deprotection protocol.

  • Resin Washing and Drying: The peptide-resin is washed thoroughly with DMF, followed by DCM, and then dried under a stream of nitrogen or under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group from the D-glutamic acid residue.

Procedure:

  • Preparation: Transfer the dried peptide-resin to a cleavage vessel.

  • Cleavage Cocktail Addition: Add the freshly prepared cleavage cocktail (TFA/Water/TIS, 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin).

  • Cleavage Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Collection and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic-soluble impurities.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Analysis

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • RP-HPLC Purification:

    • Use a C18 column for purification.

    • Employ a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient would be from 5% to 95% acetonitrile over 30-60 minutes.[9]

    • Monitor the elution of the peptide at 214 nm or 280 nm.

  • Fraction Analysis: Collect the fractions corresponding to the major peak and analyze them by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Data Presentation

The following table summarizes illustrative quantitative data for the automated synthesis of a model decapeptide containing a D-Glu(OBzl) residue. Actual results may vary depending on the peptide sequence, synthesizer, and specific protocol used.

ParameterTypical ValueNotes
Resin Substitution Level 0.4 - 0.7 mmol/gThe loading capacity of the solid support.
Synthesis Scale 0.1 mmolA common scale for research and screening purposes.
Coupling Efficiency per Cycle > 99%Can be monitored by Kaiser test (for primary amines). For difficult couplings, efficiency might be lower and require double coupling.
Overall Crude Yield 60 - 80%Based on the initial resin loading. Losses can occur during handling and transfers.
Crude Purity (by RP-HPLC) 50 - 70%Highly dependent on the peptide sequence. "Difficult sequences" can lead to lower purity.[10]
Final Yield (after purification) 15 - 40%Losses during purification are inevitable. The final yield is highly dependent on the crude purity.[11]
Final Purity (by RP-HPLC) > 95% or > 98%The target purity for most research and pre-clinical applications.
Average Cycle Time 30 - 60 minutesVaries depending on the synthesizer and the specific protocol (e.g., single vs. double coupling, heating).

Mandatory Visualizations

experimental_workflow resin_prep Resin Swelling synthesis_cycle Automated Synthesis Cycles (Deprotection, Coupling, Washing) resin_prep->synthesis_cycle cleavage Cleavage & Deprotection synthesis_cycle->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis final_product Lyophilized Peptide analysis->final_product

Automated Peptide Synthesis Workflow

logical_relationships cluster_SPPS_Cycle Single Amino Acid Incorporation Cycle deprotection Fmoc Deprotection (Piperidine/DMF) wash1 Washing (DMF) deprotection->wash1 coupling Coupling (Activated Fmoc-AA) wash1->coupling wash2 Washing (DMF/DCM) coupling->wash2 end Elongated Peptide-Resin wash2->end start N-terminus of Peptide-Resin start->deprotection

Logical Flow of an SPPS Cycle

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Incorporating H-D-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained conformations often lead to enhanced metabolic stability, improved receptor selectivity, and increased binding affinity compared to their linear counterparts.[1] The incorporation of non-proteinogenic amino acids, such as D-isomers, is a key strategy to induce specific secondary structures like β-turns, which can pre-organize the peptide backbone for efficient cyclization.[2][3]

H-D-Glu-OBzl, or D-glutamic acid γ-benzyl ester, is a valuable building block in this context. The D-configuration helps to induce conformational turns, while the γ-benzyl ester (OBzl) serves as a stable protecting group for the side-chain carboxyl functionality.[2] This protected side chain can be either a passive element during backbone cyclization or an active anchor point for on-resin, head-to-tail cyclization strategies.[3][4] These notes provide detailed protocols for the synthesis of cyclic peptides using this compound, covering both solid-phase and solution-phase cyclization methods, along with relevant data and troubleshooting guidance.

Core Concepts in Utilizing this compound

  • Stereochemical Influence : The inclusion of a D-amino acid within an L-amino acid sequence can disrupt helical structures and promote the formation of turns, which is often a prerequisite for efficient macrocyclization, especially for smaller rings.[2][3]

  • Side-Chain Protection : The benzyl (Bzl) group is a common protecting group for the side chains of aspartic and glutamic acid in Boc-based peptide synthesis.[5] It is stable to the mildly acidic conditions used for Boc-group removal (e.g., TFA in DCM) but can be cleaved using strong acids like anhydrous hydrogen fluoride (HF) or, more commonly, via catalytic hydrogenation.[6][7] This orthogonality is crucial for selective deprotection strategies.

  • Cyclization Strategies :

    • Head-to-Tail Cyclization : This is the most common form of cyclization, where the N-terminal amine forms an amide bond with the C-terminal carboxylic acid.[8] When using this compound, this can be achieved in solution after cleaving the linear peptide from the resin or directly on the resin. On-resin cyclization is often superior, as the "pseudo-dilution" effect of the solid support minimizes intermolecular side reactions like dimerization.[3][9]

    • Side-Chain Anchoring for Head-to-Tail Cyclization : A powerful strategy involves attaching the linear peptide to the solid support via the side-chain carboxyl group of an aspartic or glutamic acid residue.[3][4] This leaves the C-terminal carboxyl group free to react with the N-terminal amine for on-resin cyclization. The longer side chain of glutamic acid is suggested to provide better cyclization potential compared to aspartic acid.[4]

Experimental Workflows and Key Strategies

The synthesis of a cyclic peptide using this compound typically follows a multi-step process, from the assembly of the linear precursor to the final cyclization and deprotection. The choice between on-resin and solution-phase cyclization depends on the peptide sequence, length, and solubility of the protected precursor.

Caption: General workflow for cyclic peptide synthesis.
On-Resin Head-to-Tail Cyclization Strategy

This method utilizes the side chain of D-Glu to anchor the peptide to the resin, enabling a clean intramolecular cyclization of the backbone.

On_Resin_Cyclization Resin Solid Support (Resin) Glu_Sidechain D-Glu Side Chain (-COOH) Resin->Glu_Sidechain Anchoring Linear_Peptide H₂N-[AA]n-D-Glu(O-Resin)-[AA]m-COOH Glu_Sidechain->Linear_Peptide N_Terminus N-terminal -NH₂ Linear_Peptide->N_Terminus C_Terminus C-terminal -COOH Linear_Peptide->C_Terminus Cyclization Add Coupling Reagent (e.g., HATU, PyBOP) N_Terminus->Cyclization C_Terminus->Cyclization Cyclic_Peptide Cyclic Peptide on Resin Cyclization->Cyclic_Peptide Intramolecular Amide Bond Formation

Caption: On-resin head-to-tail cyclization strategy.

Data Presentation

Quantitative data from cyclization experiments highlights the differences in efficiency between various methods and sequences.

Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization Efficiency This table summarizes the outcomes for selected peptides, demonstrating that on-resin cyclization generally leads to less dimerization and oligomerization.[9]

EntryPeptide SequenceMethodMonocyclic Product (%)Linear Precursor (%)Dimer (%)Trimer (%)
1PNPE...On-Resin>95<500
2PNPE...Solution-Phase851500
3TTKE...On-Resin396100
4TTKE...Solution-Phase6020200
5KVTYRRE...On-Resin5231170
6KVTYRRE...Solution-Phase4535155

Data adapted from MS and HPLC analysis of crude products.[9] On-resin reactions were generally faster and cleaner.

Table 2: On-Resin Cyclization Conversion with a Glutamic Acid Linker This table shows the conversion from a linear precursor to a cyclic product under different on-resin reaction conditions.

Coupling ConditionReaction TimeTemperatureCyclic Product in Crude (%)
Single Coupling2 hoursRoom Temp22
Double Coupling2 x 2 hoursRoom Temp25
Single Coupling1 hour50°C26
Double Coupling2 x 1 hour50°C28

Data based on a specific Glu-linked peptide; crude purity of the linear precursor was 64%.[4] This indicates that elevated temperature and repeated couplings can improve cyclization yield.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear Peptide Precursor (Fmoc/tBu Strategy)

This protocol outlines the assembly of a side-chain protected linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which allows for cleavage under mild acidic conditions, keeping side-chain protecting groups intact.[10][11]

  • Resin Preparation: Swell 2-chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g) in dichloromethane (DCM) for 1 hour in a suitable reaction vessel.[10]

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.[10]

    • Add the solution to the swelled resin and agitate for 30-60 minutes at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Cap any remaining reactive chloride groups by treating the resin with a mixture of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.[10]

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes. Wash thoroughly with DMF (5x).[12]

    • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents) with a coupling agent like HATU (3.9 equivalents) and a base like DIPEA or collidine (8 equivalents) in DMF for 5-10 minutes. Add this activated mixture to the resin and agitate for at least 4 hours.[12]

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle for all amino acids in the sequence, incorporating Fmoc-D-Glu(OBzl)-OH at the desired position.

  • Cleavage of Protected Peptide:

    • Wash the final peptide-resin with DCM.

    • Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) in DCM for 1.5 hours.[11][12] This cleaves the peptide from the 2-CTC resin while leaving the Bzl and other tBu-based side-chain protecting groups intact.

    • Filter the resin and collect the filtrate. Evaporate the solvent to obtain the crude protected linear peptide.

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This protocol is performed on the protected linear peptide obtained from Protocol 1 under high-dilution conditions to favor intramolecular cyclization.[9][13]

  • Preparation: Dissolve the crude protected linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a final concentration of approximately 1-2 mM. This high dilution is critical to minimize intermolecular reactions.[14]

  • Cyclization Reaction:

    • Cool the peptide solution to 0°C in an ice bath.

    • Add the coupling reagent cocktail. A common choice is PyBOP (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3.0 equivalents).[9]

    • Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature, stirring overnight.

  • Work-up:

    • Monitor the reaction by RP-HPLC and/or mass spectrometry.

    • Once complete, remove the solvent under reduced pressure.

    • The crude cyclic peptide is now ready for global deprotection and purification.

Protocol 3: Global Deprotection (Removal of Bzl and other groups)

This protocol describes the final deprotection step to yield the native cyclic peptide. Catalytic transfer hydrogenation is a mild and effective method for removing the Bzl group.[7][15]

  • Setup: Dissolve the crude protected cyclic peptide in a suitable solvent such as methanol or formic acid. Formic acid can be a good solvent for many peptides and also serves as a hydrogen donor.[15]

  • Hydrogenation:

    • Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight relative to the peptide).[7]

    • If using methanol, add a hydrogen source like ammonium formate or bubble hydrogen gas through the mixture. If using formic acid, it serves as the hydrogen source.

    • Stir the reaction at room temperature. The reaction is typically complete within minutes to a few hours.[15]

  • Purification:

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst.

    • Evaporate the solvent.

    • Dissolve the crude deprotected peptide in an aqueous buffer (e.g., 10% acetic acid) and lyophilize.[7]

    • Purify the final product by preparative reversed-phase HPLC (RP-HPLC) using a C8 or C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7][16]

    • Confirm the identity and purity of the final cyclic peptide using mass spectrometry and analytical HPLC.[16][17]

Deprotection_Purification_Workflow Start Crude Protected Cyclic Peptide Deprotection Catalytic Transfer Hydrogenation (Pd/C, HCOOH) Start->Deprotection Remove Bzl and other protecting groups Filtration Filter to Remove Catalyst (e.g., through Celite) Deprotection->Filtration Lyophilization Lyophilize Crude Deprotected Peptide Filtration->Lyophilization Purification Preparative RP-HPLC Lyophilization->Purification Analysis Characterization (LC-MS, Analytical HPLC) Purification->Analysis

Caption: Workflow for deprotection and purification.

References

Troubleshooting & Optimization

minimizing racemization during H-D-Glu-OBzl coupling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the coupling of H-D-Glu-OBzl, ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling?

A1: Racemization is the undesirable conversion of the D-enantiomer of the glutamic acid derivative (this compound) into a mixture of both D- and L-enantiomers at its chiral alpha-carbon center during the peptide bond formation.[1] This loss of stereochemical purity can lead to the synthesis of diastereomeric peptide impurities that are often difficult to separate, potentially impacting the final peptide's biological activity and therapeutic efficacy.[1][2]

Q2: What are the primary mechanisms leading to racemization during peptide coupling?

A2: Racemization during peptide coupling primarily occurs through two mechanisms:

  • Oxazolone Formation: The activation of the N-protected amino acid's carboxyl group can lead to the formation of a planar 5(4H)-oxazolone intermediate. The planarity of this structure allows for the abstraction and re-addition of a proton at the alpha-carbon from either side, leading to a loss of stereochemical integrity.[3][4] This is considered the most predominant pathway for racemization.[5]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the acidic alpha-proton of the activated amino acid, forming a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in racemization.[3][5]

Q3: Which factors have the most significant impact on racemization during this compound coupling?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides like DCC and DIC, if used alone, can lead to significant racemization.[3][6] Uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP, PyAOP) generally offer better suppression of racemization, especially when used with additives.[6][7][8]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for minimizing racemization.[7][9][10] They react with the activated amino acid to form active esters that are less prone to racemization.[6] HOAt and Oxyma are generally considered more effective than HOBt.[7]

  • Base: The strength and steric hindrance of the base used play a significant role. Stronger, less sterically hindered bases like triethylamine (TEA) can increase the rate of racemization.[9] Weaker or more hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[7][9][11]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[3][4][7] Performing the coupling at lower temperatures (e.g., 0°C) is a common strategy to suppress this side reaction.[3][4]

  • Solvent: The polarity of the solvent can influence racemization rates. Less polar solvents may help reduce racemization in some instances.[3][4]

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the risk of racemization.[4][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of diastereomeric impurity detected by HPLC/LC-MS. Racemization during the coupling step.1. Optimize Coupling Reagent & Additive: If using a carbodiimide (DCC, DIC), ensure an additive like HOBt or, preferably, HOAt or Oxyma is used.[6][7] Consider switching to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP, PyAOP) based coupling reagent, which are known for lower racemization levels.[6][7][8] 2. Evaluate the Base: If using a strong base like DIEA or TEA, switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7][9] Use the minimum necessary amount of base. 3. Control Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of racemization.[3][4] 4. Minimize Pre-activation Time: Reduce the time the carboxylic acid is activated before the amine component is introduced. In-situ activation is often preferred.[4][7] 5. Solvent Selection: Consider using a less polar solvent if your reactants' solubility allows.[3][4]
Incomplete reaction and low yield. Steric hindrance or aggregation.1. Switch to a More Powerful Coupling Reagent: HATU is often considered superior for difficult couplings.[7] 2. Increase Reaction Temperature: While this can increase racemization, a modest increase in temperature or the use of microwave irradiation can improve coupling efficiency for difficult sequences.[10][12] This should be carefully balanced with the risk of racemization. 3. Alter the Solvent: Switching to NMP or adding DMSO can help disrupt aggregation.[10] 4. Sonication: Applying sonication during the coupling reaction can help overcome aggregation issues.[10]
Formation of side products. Guanidinylation of the N-terminus.This occurs when using an excess of uronium/aminium coupling reagents (e.g., HBTU, HATU).[6][10] To avoid this, pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin.[10] Phosphonium-based reagents like PyBOP do not cause this side reaction.[7][8]

Quantitative Data Summary

The selection of coupling reagents and additives significantly impacts the degree of racemization. While specific data for this compound is not extensively published, the following table summarizes the general effectiveness of common coupling systems in suppressing racemization based on studies of other amino acids.

Coupling Reagent Additive Typical Racemization Level Key Considerations
DCC / DICNoneHighNot recommended without an additive due to high risk of racemization.[3][6]
DCC / DICHOBtLow to ModerateA classic combination that significantly reduces racemization compared to carbodiimide alone.[4][6]
DCC / DICHOAt / OxymaLowGenerally more effective at suppressing racemization than HOBt.[7][9]
HBTU / TBTUHOBt (internal)LowEfficient coupling reagents with low levels of racemization.[6][11]
HATUHOAt (internal)Very LowOften preferred for its high efficiency and very low racemization, especially for sensitive amino acids.[6][7][8]
PyBOP / PyAOPHOBt / HOAt (internal)Low to Very LowPhosphonium-based reagents are highly effective and do not cause guanidinylation side reactions.[6][7][8]
COMUOxyma (internal)Very LowA newer generation uronium salt with coupling efficiency comparable to HATU and improved safety profile.[7][8][11]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/HOAt

This protocol is recommended for couplings where minimizing racemization is critical.

  • Materials:

    • N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) (1.0 equiv.)

    • This compound (1.0 equiv.)

    • HATU (1.0 equiv.)

    • HOAt (1.0 equiv.)

    • N-methylmorpholine (NMM) or 2,4,6-collidine (2.0 equiv.)

    • Anhydrous DMF or a mixture of DCM/DMF

  • Procedure: a. In a round-bottom flask, dissolve the N-protected amino acid, HATU, and HOAt in anhydrous DMF. b. In a separate flask, dissolve this compound in anhydrous DMF and add the base (NMM or collidine). c. Cool both solutions to 0°C in an ice bath. d. Add the activated amino acid solution to the this compound solution with stirring. e. Maintain the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature. f. Monitor the reaction progress by TLC or LC-MS until completion (typically 2-4 hours). g. Work-up the reaction by diluting with an appropriate organic solvent (e.g., ethyl acetate), washing with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. h. Purify the crude product by silica gel chromatography.

Protocol 2: Cost-Effective Coupling using DIC/HOBt

This protocol is a more economical option that still provides good control over racemization.

  • Materials:

    • N-protected amino acid (1.0 equiv.)

    • This compound (1.0 equiv.)

    • DIC (1.1 equiv.)

    • HOBt (1.1 equiv.)

    • Base (e.g., NMM) if starting from a salt of this compound.

    • Anhydrous DCM or DMF

  • Procedure: a. Dissolve the N-protected amino acid and HOBt in anhydrous DCM or DMF in a round-bottom flask. b. Add this compound to the solution. c. Cool the mixture to 0°C in an ice bath. d. Slowly add DIC to the stirred solution. e. Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring overnight. f. Monitor the reaction by TLC or LC-MS. g. If using DIC, the diisopropylurea byproduct is soluble and will be removed during work-up and purification. h. Perform an aqueous work-up as described in Protocol 1. i. Purify the product by silica gel chromatography.

Visualizations

RacemizationPathways cluster_activation Carboxyl Activation cluster_racemization Racemization Pathways cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated D-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Enolate Planar Enolate Intermediate Activated_AA->Enolate Base N_Protected_AA N-Protected D-Amino Acid N_Protected_AA->Activated_AA Coupling Reagent Racemic_Product D/L Amino Acid Mixture Oxazolone->Racemic_Product Protonation Enolate->Racemic_Product Protonation

Caption: Primary mechanisms of racemization during peptide coupling.

TroubleshootingFlowchart start High Racemization Detected? check_reagent Review Coupling Reagent & Additive start->check_reagent Yes end Racemization Minimized start->end No check_base Evaluate Base check_reagent->check_base solution_reagent Switch to HATU/HOAt or COMU/Oxyma check_reagent->solution_reagent check_temp Lower Reaction Temperature check_base->check_temp solution_base Use NMM or Collidine instead of DIEA/TEA check_base->solution_base check_preact Minimize Pre-activation Time check_temp->check_preact solution_temp Run reaction at 0°C check_temp->solution_temp solution_preact Use in-situ activation check_preact->solution_preact solution_reagent->end solution_base->end solution_temp->end solution_preact->end

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: H-D-Glu-OBzl Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols specifically for improving the coupling efficiency of H-D-Glu-OBzl.

Frequently Asked Questions (FAQs)

Q1: Why can the coupling of this compound be challenging in SPPS?

The coupling of this compound can present challenges due to steric hindrance. Although not as hindered as N-methylated or β-branched amino acids like Valine or Isoleucine, the benzyl (OBzl) protecting group on the side chain can create some bulkiness that may slow down the coupling reaction.[1] Inefficient coupling can lead to the formation of deletion sequences, where the intended amino acid is missing from the final peptide.[2]

Q2: What are the most common side reactions associated with this compound?

The primary side reactions involving glutamic acid derivatives in SPPS are:

  • Pyroglutamate Formation: The deprotected side-chain carboxyl group, particularly if the glutamic acid residue is at the N-terminus, can undergo intramolecular cyclization to form a pyroglutamyl residue.[3][4] This is more common during the coupling of the subsequent amino acid and can be minimized by ensuring rapid and efficient coupling.[4]

  • Transesterification: During the attachment of the first amino acid to the resin, if catalyzed by certain bases like TMAH, transesterification of the benzyl ester can occur if alcohols are present.[5]

  • Acid-Catalyzed Side Reactions: During the final cleavage from the resin with strong acids (e.g., HF in Boc-SPPS), the unprotected carboxyl group can form a reactive acylium ion. This can lead to side reactions with scavengers like anisole, forming an aryl ketone byproduct.[3][6]

Q3: Which protection strategy is typically used for this compound?

This compound is most commonly used within the Boc/Bzl protection strategy . In this approach:

  • The alpha-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

  • The gamma-carboxyl group of the glutamic acid side chain is protected by the more stable benzyl (Bzl) group.

  • The Boc group is removed at each cycle with a mild acid like trifluoroacetic acid (TFA), while the benzyl group is removed during the final cleavage step with a strong acid like hydrofluoric acid (HF).[3][7]

Troubleshooting Guide

Issue 1: My Kaiser test is positive (blue beads) after the this compound coupling step.

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling was incomplete.[8]

  • Immediate Action: Double Couple. The most straightforward solution is to perform a second coupling reaction. Drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[3]

  • Review Reagents:

    • Coupling Reagent Potency: Standard carbodiimide reagents like DIC may be insufficient.[1] For more challenging couplings, stronger onium salt reagents (uronium/aminium or phosphonium salts) like HATU, HCTU, COMU, or PyBOP are recommended due to their higher reactivity.[1][2][9]

    • Reagent Freshness: Ensure all reagents, especially the coupling agent and the amino acid derivative, are fresh and have been stored under the correct conditions (typically dry and cold) to prevent degradation.

  • Optimize Reaction Conditions:

    • Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[10]

    • Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., increase from 3 to 5 equivalents).

Issue 2: Mass spectrometry of the crude peptide shows a significant peak corresponding to the target peptide minus the mass of D-Glu.

This indicates a deletion sequence , which is a direct consequence of a failed coupling at the D-Glu position.

  • Root Cause Analysis: This confirms the incomplete coupling identified in Issue 1. The subsequent amino acid was added to the peptide chain where this compound should have been.

  • Solution: The synthesis protocol must be optimized for the this compound coupling step. Refer to the solutions for Issue 1, with a strong emphasis on switching to a more powerful coupling reagent like HATU or COMU for future syntheses.[9] Consider incorporating a longer or double coupling specifically for this residue in your standard protocol.[11]

Issue 3: I'm observing a side product with a mass of -18 Da relative to the target peptide, especially if Glu is near the N-terminus.

This mass loss is characteristic of pyroglutamate formation .[4]

  • Root Cause Analysis: The N-terminal amino group of the glutamic acid residue attacks its own side-chain carboxyl group, forming a cyclic pyroglutamyl residue and eliminating a molecule of water.

  • Preventative Measures:

    • Use Potent Coupling Reagents: Ensure the coupling of the amino acid following the N-terminal Glu is as fast and efficient as possible. Using a high-efficiency reagent like HATU can accelerate the desired intermolecular reaction, outcompeting the intramolecular cyclization.[4]

    • Avoid Extended Pre-activation: Minimize the time the subsequent amino acid remains in its activated state before being added to the resin.[1]

// Node Definitions start [label="Low Coupling Efficiency for\nthis compound Detected\n(e.g., Positive Kaiser Test)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; double_couple [label="Action: Perform a\n'Double Coupling'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Problem Persists?\nReview Reagents", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reagent_potency [label="Is coupling reagent\nstrong enough?\n(e.g., DIC/HOBt)", shape=question, fillcolor="#F1F3F4", fontcolor="#202124"]; upgrade_reagent [label="Action: Switch to a more\npotent onium salt reagent\n(HATU, HCTU, COMU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_freshness [label="Are reagents fresh\n& stored correctly?", shape=question, fillcolor="#F1F3F4", fontcolor="#202124"]; replace_reagents [label="Action: Use fresh,\nhigh-quality reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_conditions [label="Problem Persists?\nOptimize Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; extend_time [label="Action: Increase\ncoupling time (2-4h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_eq [label="Action: Increase equivalents\nof AA/reagent (e.g., 3 -> 5 eq.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_check [label="Monitor completion with\nKaiser test before proceeding", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> double_couple; double_couple -> check_reagents [label=" If test is still positive"]; check_reagents -> reagent_potency; reagent_potency -> upgrade_reagent [label="No"]; reagent_potency -> reagent_freshness [label="Yes"]; upgrade_reagent -> check_conditions; reagent_freshness -> replace_reagents [label="No"]; reagent_freshness -> check_conditions [label="Yes"]; replace_reagents -> check_conditions; check_conditions -> extend_time; check_conditions -> increase_eq; extend_time -> final_check; increase_eq -> final_check; }

Troubleshooting workflow for low this compound coupling.

Quantitative Data Summary

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for challenging residues. The following tables summarize the characteristics of common high-efficiency reagents and typical reaction parameters.

Table 1: Comparison of Recommended Coupling Reagents

Reagent ClassExampleKey AdvantagesPotential Disadvantages
Uronium/Aminium Salts HATU, HCTU Highly reactive and fast; effective for hindered couplings.[1]Can cause guanidinylation of the N-terminus if used in excess without pre-activation.[6]
COMU High efficiency comparable to HATU; improved safety profile (Oxyma-based); good solubility.[9]Higher cost compared to older reagents.
Phosphonium Salts PyBOP, PyAOP High efficiency; very low risk of racemization; no guanidinylation side reaction.[1]Byproducts can sometimes be difficult to remove.[1]
Carbodiimides DIC / Oxyma Cost-effective; Oxyma additive suppresses racemization better than HOBt.[12][13]Generally slower reaction times and less potent than onium salts for difficult couplings.[1]

Table 2: Typical SPPS Reaction Parameters for a Single Coupling Cycle

ParameterValueRationale / Comment
Resin Swelling 20-30 min in DMF or DCMEssential for optimal permeation of reagents into the resin beads.[7]
Fmoc Deprotection 20% Piperidine in DMF (2 x 10 min)Standard condition for complete removal of the Fmoc group.
Amino Acid (AA) 3-5 equivalentsAn excess drives the reaction towards completion.
Coupling Reagent 3-5 equivalents (0.95 eq. relative to AA for HATU)Stoichiometry depends on the specific reagent used.
Base (e.g., DIPEA) 6-10 equivalentsActivates the coupling reagent and neutralizes protonated species.
Coupling Time 1-4 hoursMay need to be extended for challenging couplings.[10]
Solvent DMF or NMPPreferred polar aprotic solvents for solubility of reactants.[7]

// Main Nodes start [label="Start SPPS Cycle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; swell [label="1. Resin Swelling\n(DMF, 30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotect [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="3. Washing\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; couple [label="4. Coupling\n(AA, HATU, DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="5. Washing\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="6. Monitoring\n(Kaiser Test)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End Cycle\n(Ready for next AA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; incomplete [label="Incomplete\n(Repeat Step 4)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> swell; swell -> deprotect; deprotect -> wash1; wash1 -> couple; couple -> wash2; wash2 -> monitor; monitor -> end [label=" Complete\n(Yellow)"]; monitor -> incomplete [label=" Incomplete\n(Blue)"]; incomplete -> couple [style=dashed]; }

Generalized workflow for a single SPPS coupling cycle.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol outlines a single cycle for the addition of a Boc-protected this compound residue to a growing peptide chain on a solid support, assuming a Boc/Bzl strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Glu-OBzl

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Kaiser Test

Procedure:

  • Resin Preparation: If starting after a deprotection step, wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove any residual base. Ensure the resin is well-swelled.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve Boc-D-Glu-OBzl (3 equivalents relative to resin substitution) and HATU (2.85 equivalents, ~0.95 eq. to the amino acid) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[3]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the washed and drained peptide-resin.[3]

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for at least 2 hours.[3]

  • Monitoring and Washing:

    • Take a small sample of resin beads (10-20 beads) and perform a Kaiser test (see Protocol 2) to check for the presence of free primary amines.[8]

    • If the test is negative (yellow/colorless beads), the coupling is complete. Proceed to wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.[10]

    • If the test is positive (blue beads), the coupling is incomplete. Drain the resin and perform a second coupling by repeating steps 2 and 3.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This colorimetric test is used to detect free primary amines on the resin.[14]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of dried resin beads (10-20) and place them in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.[8]

  • Heat the test tube at 100-110°C for 5 minutes.[8]

  • Observe the color of the beads and the solution.

    • Intense Blue/Purple Beads: Indicates a significant amount of free primary amines (failed coupling).[8]

    • Yellow/Colorless Beads: Indicates the absence of free primary amines (successful coupling).[8]

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with H-D-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low peptide yields, with a specific focus on syntheses incorporating H-D-Glu-OBzl.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in Solid-Phase Peptide Synthesis (SPPS)?

A1: Low peptide yield in SPPS can stem from several factors throughout the synthesis process. The most common culprits are incomplete removal of the N-terminal protecting group (deprotection) and inefficient coupling of amino acids, leading to truncated or deletion sequences.[1] Peptide aggregation on the resin can also hinder reaction kinetics, resulting in lower yields.[2] Finally, issues during the final cleavage of the peptide from the resin or subsequent work-up can also lead to significant product loss.[1]

Q2: Are there specific challenges associated with using this compound in peptide synthesis?

A2: Yes, while this compound is a standard building block, its use, particularly within the Boc/Bzl protection strategy, can present certain challenges. The benzyl ester protecting group on the side chain is relatively stable and requires strong acidic conditions for removal, typically with hazardous reagents like hydrofluoric acid (HF).[3][4] During this strong acid cleavage, side reactions can occur. One common side reaction is the formation of a pyroglutamate residue from an N-terminal glutamic acid, which can reduce the yield of the desired peptide.[3] Another potential issue is anisylation, where the unprotected carboxyl group can react with scavengers like anisole, forming a byproduct.[3]

Q3: How can I monitor the efficiency of the coupling and deprotection steps during synthesis?

A3: A qualitative colorimetric test, such as the Kaiser (ninhydrin) test, is a rapid and effective way to monitor the presence of free primary amines on the resin.[1] A positive Kaiser test (blue beads) after a deprotection step indicates successful removal of the protecting group. Conversely, a negative test (colorless or yellow beads) after a coupling step suggests that the coupling reaction is complete.[5] For quantitative analysis, a small amount of resin can be cleaved and the peptide analyzed by mass spectrometry or HPLC.[1]

Q4: What is peptide aggregation, and how can it be minimized when using this compound?

A4: Peptide aggregation refers to the self-association of growing peptide chains on the solid support, often driven by intermolecular hydrogen bonding to form stable secondary structures. This can block reactive sites and lead to incomplete reactions. While this compound itself is not exceptionally prone to causing aggregation, the overall sequence hydrophobicity plays a significant role. To minimize aggregation, consider using resins with good swelling properties, employing more polar solvents like NMP or adding chaotropic salts, and, if necessary, incorporating structure-disrupting elements like pseudoproline dipeptides in the sequence.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low peptide yields.

Problem 1: Low or No Target Peptide Mass Detected After Test Cleavage

A test cleavage on a small amount of resin (10-20 mg) followed by mass spectrometry analysis is the first step in diagnosing a low yield issue.[1]

Possible Cause 1: Incomplete Deprotection

  • How to Investigate: Perform a Kaiser test on a resin sample after the deprotection step. A negative or weak positive result indicates incomplete removal of the protecting group.

  • Solution:

    • Increase the deprotection reaction time.[1]

    • Ensure the deprotection reagent (e.g., TFA for Boc) is fresh and of high quality.

Possible Cause 2: Incomplete Coupling

  • How to Investigate: A positive Kaiser test after the coupling step indicates the presence of unreacted free amines.[1]

  • Solution:

    • Recouple: Perform a second coupling step (double coupling).[5]

    • Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents.[5]

    • Optimize Activation: Ensure proper activation of the amino acid. For this compound, using efficient coupling reagents like HBTU or HATU is recommended.

Possible Cause 3: Peptide Aggregation

  • How to Investigate: Observe the resin for poor swelling. In automated synthesizers, a flattened deprotection profile can indicate aggregation.[6]

  • Solution:

    • Change Solvent: Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a small percentage of Dimethyl sulfoxide (DMSO).[7]

    • Disrupt Secondary Structures: Incorporate chaotropic salts or use pseudoproline dipeptides in the peptide sequence.[1]

Problem 2: Target Peptide Mass is Present, but Final Yield is Low

If the test cleavage confirms the presence of the target peptide, the low yield is likely due to issues during the final cleavage, work-up, or purification.

Possible Cause 1: Inefficient Cleavage from the Resin

  • How to Investigate: After cleavage, perform a test cleavage on the remaining resin to see if a significant amount of peptide remains.

  • Solution:

    • Optimize Cleavage Cocktail: Ensure the correct cleavage cocktail is used for the Boc/Bzl strategy (e.g., HF or TFMSA with appropriate scavengers). For peptides containing Asp(OBzl) or Glu(OBzl), performing the cleavage at a lower temperature (0-5°C) can minimize side reactions.[8][9]

    • Increase Cleavage Time: Extend the duration of the cleavage reaction.

Possible Cause 2: Peptide Precipitation During Work-up

  • How to Investigate: Observe for peptide precipitation during the ether precipitation step.

  • Solution:

    • Optimize Precipitation: Ensure the diethyl ether is sufficiently cold.

    • Improve Solubility: If the crude peptide is difficult to dissolve for purification, try different solvent systems. For hydrophobic peptides, organic solvents or aqueous solutions containing organic modifiers may be necessary.

Possible Cause 3: Side Reactions During Cleavage

  • How to Investigate: Analyze the crude peptide by HPLC and mass spectrometry to identify byproducts.

  • Solution:

    • Pyroglutamate Formation: If an N-terminal glutamic acid is present, ensure rapid and efficient coupling of the subsequent amino acid to minimize this side reaction.[3]

    • Anisylation: Use an optimized scavenger cocktail and perform the cleavage at a reduced temperature to minimize the formation of aryl ketone byproducts.[3]

Quantitative Data Summary

The following tables provide typical quantitative data for solid-phase peptide synthesis. These values are illustrative and may vary depending on the specific peptide sequence, resin, and reagents used.

Table 1: Typical Reagent Molar Ratios for SPPS

ReagentMolar Ratio (relative to resin substitution)Notes
Protected Amino Acid3 - 5 equivalentsHigher excess can improve coupling efficiency, especially for difficult couplings.
Coupling Reagent (e.g., HBTU/HATU)3 - 5 equivalentsShould be approximately equivalent to the amino acid concentration.
Base (e.g., DIEA)6 - 10 equivalentsA larger excess is often used to ensure complete neutralization and activation.

Table 2: Expected Yields and Purity in SPPS

ParameterTypical ValueFactors Influencing the Outcome
Resin Substitution0.4 - 0.8 mmol/gLower substitution can be beneficial for long or difficult sequences to reduce aggregation.
Coupling Efficiency (per step)> 99%Sequence-dependent; can be monitored by the Kaiser test.
Overall Crude Peptide Yield50 - 80%Highly dependent on the peptide length and sequence.[10]
Crude Peptide Purity (by HPLC)> 50%Varies significantly based on the success of each synthesis step and the presence of side reactions.[11]
Final Purified Peptide Yield15 - 40%Depends on the crude purity and the efficiency of the purification process.[12]

Experimental Protocols

Protocol 1: Qualitative Kaiser Test for Monitoring Coupling Reactions

Materials:

  • Kaiser Test Reagent A: 6.5 mg of KCN in 10 mL of pyridine.

  • Kaiser Test Reagent B: 1 g of ninhydrin in 20 mL of n-butanol.

  • Kaiser Test Reagent C: 40 g of phenol in 10 mL of n-butanol.

  • Small sample of peptide-resin (10-15 beads).

  • Solvent for washing (e.g., DCM or DMF).

  • Small test tube.

  • Heating block or water bath at 110°C.

Procedure:

  • Place the resin beads in a small test tube.

  • Wash the beads thoroughly with the solvent and decant.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.[13]

Interpretation of Results:

  • Intense blue solution and beads: Incomplete coupling. Recouple the amino acid.

  • Light blue solution, dark blue beads: Coupling is nearly complete. Consider extending the coupling time.

  • Colorless or faint yellow: Coupling is complete.[5]

Protocol 2: General Cycle for Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol outlines a single cycle for the addition of a Boc-protected amino acid, such as Boc-D-Glu(OBzl)-OH, to a growing peptide chain on a Merrifield resin.

1. Deprotection:

  • Treat the peptide-resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes to remove the Boc protecting group.

  • Wash the resin thoroughly with DCM, followed by a neutralization wash with 5-10% N,N-Diisopropylethylamine (DIEA) in DMF or DCM.[3]

  • Wash the resin again with DCM and DMF to remove excess base.

2. Coupling:

  • In a separate vessel, pre-activate the Boc-D-Glu(OBzl)-OH (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the completion of the reaction using the Kaiser test.

3. Washing:

  • After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Cleavage of the Peptide from Merrifield Resin (TFMSA Method)

Caution: Trifluoromethanesulfonic acid (TFMSA) is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • Dried peptide-resin.

  • Trifluoromethanesulfonic acid (TFMSA).

  • Trifluoroacetic acid (TFA).

  • Scavengers (e.g., m-cresol, thioanisole).

  • Cold diethyl ether.

Procedure:

  • Place the dried peptide-resin in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Prepare the cleavage cocktail by mixing TFA and scavengers. For peptides containing Glu(OBzl), a common cocktail is TFA/thioanisole/m-cresol.

  • Slowly add the cleavage cocktail to the resin.

  • Slowly add TFMSA to the mixture while keeping it cool.

  • Stir the reaction mixture at 0-5°C for 1-2 hours.[8]

  • Filter the resin and wash it with a small amount of fresh TFA.

  • Precipitate the peptide from the combined filtrate by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Visual Troubleshooting Workflow

Troubleshooting_Low_Yield cluster_diagnosis Initial Diagnosis cluster_synthesis_issues Synthesis Problems cluster_cleavage_issues Cleavage & Work-up Problems cluster_solutions Potential Solutions Start Low Peptide Yield Observed TestCleavage Perform Test Cleavage & Analyze by Mass Spec Start->TestCleavage TargetMass Target Mass Detected? TestCleavage->TargetMass NoTargetMass No/Low Target Mass TargetMass->NoTargetMass No YesTargetMass Target Mass Present, Low Final Yield TargetMass->YesTargetMass Yes IncompleteDeprotection Check Deprotection (Kaiser Test) NoTargetMass->IncompleteDeprotection IncompleteCoupling Check Coupling (Kaiser Test) NoTargetMass->IncompleteCoupling Aggregation Suspect Aggregation? (Resin Swelling) NoTargetMass->Aggregation Sol_Deprotection Increase Deprotection Time/ Use Fresh Reagent IncompleteDeprotection->Sol_Deprotection Sol_Coupling Double Couple/ Increase Reagent Conc. IncompleteCoupling->Sol_Coupling Sol_Aggregation Change Solvent/ Use Chaotropic Salts Aggregation->Sol_Aggregation InefficientCleavage Check Cleavage Efficiency YesTargetMass->InefficientCleavage PrecipitationIssues Check for Precipitation During Work-up YesTargetMass->PrecipitationIssues SideReactions Analyze for Side Products (HPLC/MS) YesTargetMass->SideReactions Sol_Cleavage Optimize Cleavage Cocktail/ Increase Time InefficientCleavage->Sol_Cleavage Sol_Precipitation Optimize Precipitation/ Improve Solubility PrecipitationIssues->Sol_Precipitation Sol_SideReactions Optimize Scavengers/ Lower Cleavage Temp. SideReactions->Sol_SideReactions

Caption: Troubleshooting workflow for low peptide yield.

References

Technical Support Center: H-D-Glu-OBzl Side Reactions During TFA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with H-D-Glu-OBzl during TFA-mediated cleavage in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed with this compound during TFA cleavage?

A1: The primary side reaction is the electrophilic acylation of aromatic scavengers (e.g., anisole, phenol, thioanisole) by the γ-carboxyl group of the glutamic acid residue. This occurs via a Friedel-Crafts acylation mechanism, leading to the formation of a ketone byproduct where the scavenger is acylated by the glutamic acid side chain. This is often referred to as "anisylation" when anisole is the scavenger.

Q2: What is the mechanism of this acylation side reaction?

A2: During TFA cleavage, the benzyl ester (OBzl) protecting group on the glutamic acid side chain is cleaved, forming a reactive acylium ion intermediate. This electrophilic acylium ion can then be attacked by the electron-rich aromatic ring of a scavenger molecule present in the cleavage cocktail, resulting in the formation of a stable ketone adduct.

Q3: How can I detect the formation of this acylation byproduct?

A3: The most effective methods for detecting and quantifying this side reaction are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • HPLC analysis will show an additional peak, typically eluting later than the desired peptide due to the increased hydrophobicity of the acylated adduct.

  • Mass Spectrometry will reveal a mass increase corresponding to the addition of the scavenger minus a molecule of water (e.g., +92 Da for anisole).

Q4: What factors influence the extent of this side reaction?

A4: Several factors can influence the formation of the acylation byproduct:

  • Choice of Scavenger: Aromatic scavengers with higher nucleophilicity are more prone to this side reaction.

  • Temperature: Higher cleavage temperatures increase the rate of the Friedel-Crafts acylation. Performing the cleavage at lower temperatures (e.g., 0-5°C) can help minimize this side reaction.[2]

  • Reaction Time: Longer exposure to strong acid can increase the likelihood of side reactions.

  • TFA Concentration: While a high concentration of TFA is necessary for cleavage, it also promotes the formation of the reactive acylium ion.

Q5: How do I choose the right scavenger to minimize this side reaction?

A5: The choice of scavenger is critical. While aromatic scavengers are effective at trapping other carbocations, they are susceptible to acylation. A combination of scavengers is often recommended. Triisopropylsilane (TIS) is a good non-aromatic scavenger for carbocations. For peptides containing sensitive residues like Cys, Met, or Trp, a cocktail containing 1,2-ethanedithiol (EDT) is beneficial.

Troubleshooting Guide

This guide addresses specific issues related to the this compound side reaction during TFA cleavage.

Symptom Probable Cause Recommended Solution
Unexpected peak in HPLC chromatogram with a mass increase corresponding to the scavenger. Formation of the γ-acylation byproduct of glutamic acid with the aromatic scavenger.- Confirm the identity of the byproduct using MS/MS analysis.- Optimize the cleavage cocktail by reducing the concentration of or replacing the aromatic scavenger.- Lower the cleavage temperature to 4-5°C.- Reduce the cleavage time and monitor the reaction progress.
Low yield of the desired peptide and a significant byproduct peak. The acylation side reaction is consuming a substantial portion of the product.- Implement a scavenger cocktail with a higher concentration of non-aromatic scavengers like TIS.- Consider using a different protecting group for the glutamic acid side chain if this side reaction is persistent and difficult to control (e.g., OtBu).
Difficulty in purifying the desired peptide from the byproduct. The byproduct has similar chromatographic properties to the desired peptide.- Optimize the HPLC gradient to improve separation.- Consider a different stationary phase for the HPLC column.- If the byproduct is significantly more hydrophobic, it may be possible to selectively precipitate the desired peptide.

Data Presentation

Scavenger Primary Function Propensity for γ-Acylation Notes
Anisole Carbocation scavengerHighElectron-rich aromatic ring is highly susceptible to Friedel-Crafts acylation.
Phenol Carbocation scavengerModerate to HighThe hydroxyl group is activating, making the ring susceptible to acylation.
Thioanisole Carbocation scavenger, suppresses Met oxidationModerateThe thioether group is less activating than a methoxy or hydroxyl group, but the aromatic ring can still be acylated.
Triisopropylsilane (TIS) Carbocation scavengerNoneNon-aromatic, acts as a hydride donor to reduce carbocations. Highly effective at preventing t-butylation.
1,2-Ethanedithiol (EDT) Carbocation scavenger, reduces Cys oxidationNoneAliphatic thiol, does not participate in Friedel-Crafts acylation.
Water Carbocation scavengerNoneQuenches carbocations to form alcohols.

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection

This protocol is a general procedure for the cleavage of a peptide from the resin and removal of protecting groups. Modifications to minimize the γ-acylation of glutamic acid are noted.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Scavenger cocktail (see below for recommendations)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3x the volume of the resin) to remove any residual DMF and to swell the resin.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail immediately before use.

    • Recommended Cocktail to Minimize Acylation: TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides with other sensitive residues, consider TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5 v/v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours. To minimize γ-acylation, perform this step at 4-5°C.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: HPLC Analysis of Cleavage Products

Materials:

  • Crude peptide

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • TFA

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in water or a low concentration of ACN in water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Method:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution at 220 nm and 280 nm.

  • Data Analysis: Analyze the chromatogram for the main product peak and any later-eluting peaks that could correspond to the acylated byproduct. Collect fractions for mass spectrometry analysis to confirm the identity of the peaks.

Visualizations

Side_Reaction_Mechanism cluster_0 TFA Cleavage cluster_1 Side Reaction Glu_OBzl H-D-Glu(OBzl)-Peptide Acylium_Ion Reactive Acylium Ion Intermediate Glu_OBzl->Acylium_Ion + TFA Acylated_Byproduct Acylated Byproduct Acylium_Ion->Acylated_Byproduct + Aromatic Scavenger (Friedel-Crafts Acylation) TFA TFA Aromatic_Scavenger Aromatic Scavenger (e.g., Anisole)

Troubleshooting_Workflow start Unexpected Peak in HPLC ms_analysis Perform MS Analysis start->ms_analysis mass_increase Mass Increase Matches Acylated Scavenger? ms_analysis->mass_increase optimize_cocktail Optimize Scavenger Cocktail (e.g., increase TIS, reduce anisole) mass_increase->optimize_cocktail Yes other_side_reaction Investigate Other Side Reactions mass_increase->other_side_reaction No lower_temp Lower Cleavage Temperature (4-5°C) optimize_cocktail->lower_temp reduce_time Reduce Cleavage Time lower_temp->reduce_time reanalyze Re-run Cleavage and Analyze by HPLC/MS reduce_time->reanalyze

References

Technical Support Center: Optimizing H-D-Glu-OBzl Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of H-D-Glu-OBzl in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating H-D-Glu(OBzl)-OH into a peptide sequence?

A1: The primary challenges include ensuring high coupling efficiency, preventing racemization at the alpha-carbon, and avoiding side reactions, most notably the formation of pyroglutamate, especially when D-Glu(OBzl) is at the N-terminus of the peptide chain.

Q2: Which coupling reagents are recommended for H-D-Glu(OBzl)-OH?

A2: For efficient coupling and minimal racemization, modern uronium/aminium or phosphonium salt-based reagents are highly recommended.[1] Reagents such as HATU, HBTU, and PyBOP generally provide superior results compared to older carbodiimide reagents like DCC, especially when used in conjunction with additives like HOBt or OxymaPure.[1][2][3]

Q3: What is pyroglutamate formation and how can I prevent it?

A3: Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid residue, resulting in a lactam and a mass loss of 18 Da.[4][5] This side reaction can be minimized by:

  • Avoiding prolonged exposure to basic or acidic conditions.[4]

  • Using efficient coupling reagents to ensure rapid amide bond formation.

  • Maintaining a reaction temperature of 0°C during the initial phase of coupling.[4]

  • Careful control of pH during workup and purification, ideally keeping it between 6.0 and 7.0.[6]

Q4: How can I detect pyroglutamate formation?

A4: The most common method for detecting pyroglutamate formation is mass spectrometry, where a mass loss of 18.01 Da (the mass of water) will be observed for the affected peptide.[4][7] Additionally, the pyroglutamate-containing peptide will typically have a different retention time in reverse-phase HPLC (RP-HPLC) compared to the desired product.[4]

Q5: What should I do if I observe incomplete coupling of H-D-Glu(OBzl)-OH?

A5: Incomplete coupling can be addressed by:

  • Double coupling: Repeating the coupling step with a fresh solution of the activated amino acid.

  • Using a more powerful coupling reagent: Switching to a reagent known for higher efficiency, such as HATU.

  • Increasing the excess of reagents: Using a higher molar excess of the amino acid and coupling reagents.

  • Extending the reaction time: Allowing the coupling reaction to proceed for a longer duration.

Q6: Can racemization occur during the coupling of H-D-Glu(OBzl)-OH?

A6: Yes, racemization is a potential side reaction during the activation step of any amino acid coupling.[1] The risk can be minimized by using coupling reagents with additives that suppress racemization, such as HOBt or HOAt, and by avoiding excessive amounts of base or prolonged reaction times.[2][3][8] Phosphonium-based reagents like PyBOP are also known for their low racemization potential.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Coupling Yield Incomplete activation of the carboxylic acid. Steric hindrance. Aggregation of the growing peptide chain.- Switch to a more potent coupling reagent (e.g., HATU, HCTU).- Perform a double coupling.- Increase the excess of amino acid and coupling reagents (3-5 equivalents).- Extend the coupling time (2-4 hours or overnight).
Presence of a -18 Da peak in MS Pyroglutamate formation from an N-terminal D-Glu residue.- Minimize pre-activation time.- Use a weaker base or a reduced excess of base (e.g., DIPEA).- Ensure anhydrous conditions.- If the side product has already formed, attempt to separate it via RP-HPLC.[4]
Racemization Detected Over-activation of the amino acid. Presence of excess tertiary amine base.- Use a coupling reagent known for low racemization (e.g., PyBOP, HATU).- Add a racemization suppressor like HOBt or OxymaPure to carbodiimide-mediated couplings.[2][3]- Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.
Difficulty in Removing Byproducts Use of DCC as a coupling reagent.- Switch to DIC, which forms a more soluble urea byproduct.- If using DCC, ensure thorough washing of the resin to remove the insoluble dicyclohexylurea (DCU).

Data Presentation: Recommended Coupling Conditions

Coupling Reagent Amino Acid (eq.) Coupling Reagent (eq.) Base (eq.) Base Type Reaction Time Temperature Notes
HATU 2.02.04.0DIPEA10-60 minRoom TempHighly efficient, recommended for difficult couplings. An excess of HATU can cap the N-terminus.[9][10]
HBTU 2.02.04.0DIPEA10-60 minRoom TempVery efficient with low racemization, especially with the addition of HOBt.[3][9]
DIC/HOBt 5.05.5N/AN/A1-4 hoursRoom TempA cost-effective method. The absence of a tertiary base minimizes racemization.[2][9]
PyBOP 2.02.04.0DIPEA30-60 minRoom TempExcellent for suppressing racemization. Does not form carcinogenic HMPA as a byproduct, unlike BOP.[1][2]

eq. = equivalents relative to the resin loading. DIPEA = N,N-Diisopropylethylamine

Experimental Protocols

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Activation: In a separate vessel, dissolve H-D-Glu(OBzl)-OH (2 eq.), HATU (1.95 eq.), and HOAt (2 eq.) in DMF. Add DIPEA (4 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 10-60 minutes.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 30-60 minutes or perform a recoupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Coupling using DIC/HOBt
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a reaction vessel, add DMF to the deprotected peptide-resin. Add H-D-Glu(OBzl)-OH (5 eq.) and HOBt (5.5 eq.).

  • Coupling Reaction: Add DIC (5.5 eq.) to the resin suspension. Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction using the Kaiser test. The reaction is typically complete within 1-4 hours.[9]

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin as described in step 6 of Protocol 1.

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Start this compound Coupling coupling Perform Coupling (e.g., HATU, HBTU, DIC/HOBt) start->coupling monitor Monitor Reaction (Kaiser Test) coupling->monitor wash Wash Resin monitor->wash Negative incomplete Incomplete Coupling (Positive Kaiser Test) monitor->incomplete Positive next_cycle Proceed to Next Cycle wash->next_cycle side_reaction Check for Side Reactions (LC-MS) wash->side_reaction double_coupling Perform Double Coupling incomplete->double_coupling stronger_reagent Use Stronger Reagent incomplete->stronger_reagent extend_time Extend Reaction Time incomplete->extend_time double_coupling->monitor stronger_reagent->monitor extend_time->monitor pyroglu Pyroglutamate (-18 Da) Detected side_reaction->pyroglu Yes racemization Racemization Detected side_reaction->racemization Yes no_side_reaction No Major Side Reactions side_reaction->no_side_reaction No optimize_conditions Optimize Conditions: - Lower Temp - Weaker Base - Shorter Activation pyroglu->optimize_conditions optimize_rac Optimize Conditions: - Add HOBt/Oxyma - Use PyBOP - Weaker Base racemization->optimize_rac no_side_reaction->next_cycle

Caption: Troubleshooting workflow for this compound incorporation.

Competing_Reactions cluster_desired Desired Pathway cluster_side Side Reaction N_terminal_Glu N-terminal D-Glu(OBzl)-Peptide-Resin α-NH2 peptide_bond Peptide Bond Formation +1 Residue N_terminal_Glu->peptide_bond Coupling Reagent pyroglutamate Pyroglutamate Formation (-H2O) N_terminal_Glu->pyroglutamate Intramolecular Cyclization activated_aa Activated AA (e.g., HATU ester) activated_aa->peptide_bond conditions {Basic/Acidic Conditions | or Heat} conditions->pyroglutamate

Caption: Competing pathways for N-terminal this compound.

References

Technical Support Center: Purification of Peptides Containing H-D-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of synthetic peptides containing the H-D-Glu-OBzl (D-Glutamic acid γ-benzyl ester) residue. The presence of the benzyl ester protecting group introduces significant hydrophobicity, which can impact solubility, aggregation, and chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

A1: The main challenges arise from the hydrophobic nature of the benzyl (Bzl) group on the glutamic acid side chain.[1][2] This increased hydrophobicity can lead to:

  • Poor Solubility: The peptide may be difficult to dissolve in the aqueous buffers typically used for reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Peptide Aggregation: Increased hydrophobicity can promote intermolecular interactions, leading to aggregation. This can cause broad or tailing peaks during chromatography and may result in low recovery.[1][2][3]

  • Co-elution with Impurities: Hydrophobic impurities from the synthesis, such as deletion sequences or by-products from cleavage, may have retention times similar to the target peptide, making separation difficult.[1][2]

Q2: What is the recommended method for purifying a peptide with the this compound group still attached?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides, including those with protecting groups.[4][5] However, due to the hydrophobicity of the OBzl group, modifications to standard protocols may be required, such as using a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18) or optimizing the organic modifier in the mobile phase.[2]

Q3: How can I improve the solubility of my crude peptide before purification?

A3: For highly hydrophobic peptides, it is recommended to first dissolve the crude material in a small amount of a strong organic solvent.[1][3] Good choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1] Once the peptide is fully dissolved, you can slowly add the aqueous mobile phase (e.g., water with 0.1% TFA) to the desired concentration for injection.[1][2]

Q4: Can the benzyl ester group be cleaved during standard RP-HPLC purification?

A4: The benzyl ester is generally stable under the standard acidic conditions (e.g., 0.1% trifluoroacetic acid - TFA) used in RP-HPLC for peptide purification.[3] However, prolonged exposure to acidic conditions, especially at elevated temperatures, should be avoided. It is advisable to process the collected fractions promptly, such as through immediate lyophilization, to prevent any potential degradation.[3]

Q5: What are the common deprotection strategies for the benzyl (Bzl) group?

A5: The benzyl group is typically removed under strong acidic conditions or by catalytic hydrogenation.

  • Anhydrous Hydrogen Fluoride (HF) Cleavage: This is a very effective but harsh method that removes most common benzyl-based protecting groups.[2][6] It requires specialized equipment due to the hazardous nature of HF.[2]

  • Catalytic Hydrogenation: This is a milder and often preferred method for removing benzyl groups.[2] It avoids the use of strong acids that can damage sensitive residues in the peptide sequence.

Q6: What are the typical impurities I should expect in my crude peptide?

A6: Common impurities in crude synthetic peptides include:

  • Deletion sequences: Peptides missing one or more amino acids.[1]

  • Truncated sequences: Peptides that prematurely terminated during synthesis.[5]

  • Incompletely deprotected peptides: Peptides that retain some protecting groups from synthesis.[1][5]

  • By-products from cleavage: Scavengers and their adducts from the cleavage cocktail.[1]

  • Racemized or epimerized sequences: Isomerization of amino acids during synthesis.[3]

Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides containing this compound.

Problem / Symptom Possible Causes Solutions
Poor Peak Shape (Broadening, Tailing, or Splitting)1. Peptide Aggregation: The hydrophobic benzyl group promotes self-association.[2][3]2. Secondary Interactions: Ionic interactions between the peptide and residual silanol groups on the HPLC column.[1][3]3. Column Overload: Injecting too much sample for the column's capacity.[1][3]4. Poor Solubility in Mobile Phase: The peptide may be precipitating on the column.[1]1. Modify Sample Solvent: Dissolve the peptide in a small amount of DMSO or DMF before diluting with the initial mobile phase.[2][3]2. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates.[3]3. Adjust Mobile Phase: Ensure 0.1% TFA is present in both mobile phases to minimize silanol interactions.[1][3] Consider a different ion-pairing agent like formic acid.[2]4. Reduce Sample Load: Dilute the sample and inject a smaller volume.[1][3]
Low or No Recovery of Peptide 1. Poor Solubility of Crude Peptide: The peptide is not fully dissolved before injection.[1]2. Irreversible Adsorption: The highly hydrophobic peptide may bind irreversibly to the column's stationary phase.3. Precipitation on Column: The injection solvent is not compatible with the initial mobile phase.[3]1. Ensure Complete Dissolution: Use a strong organic solvent (DMSO, DMF) for initial dissolution. Filter the sample before injection.[1][2]2. Use a Different Column: Switch to a less hydrophobic stationary phase (C8 or C4) or a column with a larger pore size (e.g., 300 Å).3. Match Injection Solvent: Ensure the solvent used to dissolve the peptide is miscible with the mobile phase.[1]
Unexpected Peaks in Chromatogram 1. Incomplete Deprotection: Residual protecting groups from synthesis or cleavage.[1][3]2. Side Reactions: Products from side reactions during synthesis or cleavage (e.g., aspartimide formation if an Asp residue is present).[7]3. TFA Adducts: Formation of trifluoroacetylated by-products.1. LC-MS Analysis: Use mass spectrometry to identify the masses of the impurity peaks and correlate them with expected side products.[3]2. Optimize Cleavage: Review and optimize the cleavage protocol, ensuring sufficient time and appropriate scavengers.[8]3. Use a Shallow Gradient: A slower, more gradual gradient during HPLC can improve the resolution of closely eluting impurities.[3]
Incomplete Benzyl Group Removal 1. Inefficient Deprotection Reaction: The cleavage conditions (e.g., time, temperature, reagents) are insufficient.[2]2. Inactivated Catalyst (for Hydrogenation): The palladium catalyst may be old or poisoned.[2]3. Insufficient Scavengers (for Acid Cleavage): Reactive benzyl cations can lead to side reactions or re-attachment if not properly scavenged.[8]1. Extend Reaction Time: For HF cleavage, extend the reaction time to 4-6 hours.[8] For hydrogenation, monitor the reaction by LC-MS until completion.[2]2. Use Fresh Catalyst: Ensure the palladium catalyst is fresh and active.[2]3. Use Robust Scavengers: For acid-based cleavage, use effective scavengers for benzyl cations, such as thioanisole and phenol.[8]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Protected Peptide

This protocol outlines a general method for the purification of a peptide containing this compound using preparative RP-HPLC.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[2]

  • Slowly dilute the solution with Mobile Phase A (see below) to a suitable concentration for injection (e.g., 1-5 mg/mL), ensuring the peptide remains dissolved.[1][2]

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[1]

2. HPLC Setup and Conditions:

ParameterRecommendation
Column C8 or C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).[1]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water.[1][2]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[1][2]
Flow Rate Scale according to column diameter (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).[1][2]
Detection UV absorbance at 214 nm and 280 nm.[1]
Column Temperature 30°C (can be increased to 40°C to reduce aggregation).[1][3]
Gradient Develop a shallow, linear gradient based on the peptide's hydrophobicity. A typical starting point is 10% to 70% Mobile Phase B over 30-60 minutes.[2]

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the target peptide peak.

  • Analyze the purity of each fraction using analytical HPLC and mass spectrometry.

  • Pool the fractions with the desired purity.

  • Immediately freeze and lyophilize the pooled fractions to obtain the purified peptide as a powder.

Protocol 2: Deprotection of Benzyl (Bzl) Group by Catalytic Hydrogenation

This protocol describes a mild method to remove the OBzl group after the peptide has been purified.

1. Reaction Setup:

  • Dissolve the purified, protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).

  • Place the solution in a reaction vessel equipped with a stir bar.

  • Carefully add the palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide).

2. Hydrogenation:

  • Seal the reaction vessel and purge the atmosphere with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas, either by bubbling it through the solution or by maintaining a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature.[2]

3. Monitoring and Work-up:

  • Monitor the reaction progress by analytical HPLC or LC-MS. The reaction is typically complete within 1-4 hours.[2]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2]

  • Wash the Celite pad with the reaction solvent to ensure full recovery of the peptide.

  • Evaporate the solvent from the filtrate under reduced pressure.

4. Final Purification/Desalting:

  • The deprotected peptide may require a final desalting or polishing step using RP-HPLC to remove any minor impurities.[2]

  • Lyophilize the final pure fractions to obtain the deprotected peptide.

Visualizations

G start_node Start Crude Peptide (this compound) process_node1 Sample Preparation (Dilute & Filter) start_node->process_node1 Dissolve in minimal strong solvent (DMSO) process_node process_node decision_node decision_node end_node End Purified Peptide process_node4 Deprotection (e.g., Hydrogenation) end_node->process_node4 Optional process_node2 Preparative RP-HPLC process_node1->process_node2 process_node3 Fraction Collection & Analysis (LC-MS) process_node2->process_node3 decision_node1 Purity Acceptable? process_node3->decision_node1 decision_node1->end_node Yes decision_node1->process_node2 No (Re-purify) end_node2 Final Deprotected Peptide process_node4->end_node2

Caption: General workflow for the purification and deprotection of peptides containing this compound.

G issue Issue: Poor Peak Shape (Broadening/Tailing) cause1 Peptide Aggregation issue->cause1 Possible Cause cause2 Secondary Interactions with Column issue->cause2 Possible Cause cause3 Column Overload issue->cause3 Possible Cause cause cause solution solution solution1a Elevate Column Temp (30-40°C) cause1->solution1a Solution solution1b Inject Lower Concentration cause1->solution1b Solution solution1c Use Strong Initial Solvent (DMSO) cause1->solution1c Solution solution2 Ensure 0.1% TFA in Mobile Phase cause2->solution2 Solution solution3 Reduce Sample Load cause3->solution3 Solution

Caption: Troubleshooting workflow for poor peak shape during HPLC purification.

References

Technical Support Center: H-D-Glu(OBzl)-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the deprotection of H-D-Glu(OBzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers in the deprotection of H-D-Glu(OBzl)-OH?

During the acidic cleavage of the benzyl (Bzl) protecting group from the glutamic acid side chain, a reactive benzyl carbocation is generated. The primary role of scavengers is to trap these carbocations, preventing them from reacting with nucleophilic residues in the peptide chain, which can lead to undesired side products and a decrease in the final product's purity.[1]

Q2: What are the most common side reactions observed during the deprotection of H-D-Glu(OBzl)-OH, and how can scavengers mitigate them?

The two most prevalent side reactions are:

  • Re-alkylation: The liberated benzyl carbocation can re-attach to other sensitive amino acid residues in the peptide, such as tryptophan or methionine. Scavengers, being highly nucleophilic, react with these carbocations, effectively preventing them from modifying the peptide.[2]

  • Pyroglutamate Formation: If H-D-Glu(OBzl)-OH is at the N-terminus of a peptide, it can undergo intramolecular cyclization to form a pyroglutamyl residue, especially under acidic or basic conditions and at elevated temperatures.[3] While scavengers do not directly prevent this, optimizing reaction conditions, such as using milder deprotection cocktails and lower temperatures, can minimize its occurrence.

Q3: Which scavengers are recommended for the deprotection of peptides containing H-D-Glu(OBzl)-OH?

A combination of scavengers is often the most effective approach. Common choices include:

  • Triisopropylsilane (TIS): A highly effective scavenger for carbocations.

  • Water: Can act as a scavenger and helps in the hydrolysis of protecting groups.

  • Thioanisole: Particularly useful for scavenging benzyl cations and can help suppress the oxidation of methionine residues.[4]

  • 1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations and is beneficial when tryptophan is present in the sequence.[4]

A standard and effective general-purpose cocktail is a mixture of Trifluoroacetic Acid (TFA), TIS, and water.[1]

Troubleshooting Guides

Issue 1: Incomplete Deprotection of the Benzyl Group

Symptom: Mass spectrometry analysis shows the presence of the starting material or a partially deprotected product alongside the desired product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Acid Strength or Reaction Time Increase the duration of the TFA cleavage step (e.g., from 2 hours to 4 hours) and re-analyze a small aliquot. If the issue persists, consider using a stronger acid system, but be aware that this may increase the risk of side reactions.
Poor Resin Swelling (for Solid-Phase Synthesis) Ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM) before cleavage to allow for efficient access of the reagents to the peptide.
Aggregation of the Peptide If the peptide is long or hydrophobic, it may aggregate, hindering deprotection. Consider using structure-disrupting additives in the cleavage cocktail or performing the deprotection at a slightly elevated temperature (use with caution).[5]
Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS after Deprotection

Symptom: Multiple peaks are observed in the chromatogram, some of which may correspond to a mass increase of +90 Da (benzylation) or a mass loss of -18 Da (pyroglutamate formation).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Alkylation by Benzyl Cations This indicates insufficient scavenging of the benzyl carbocations. Increase the concentration of scavengers like TIS or thioanisole in the cleavage cocktail. For peptides with highly sensitive residues, a more robust cocktail like "Reagent K" may be necessary.
Pyroglutamate Formation (for N-terminal Glu) This side reaction is catalyzed by acid and heat.[3] Minimize the cleavage time and perform the reaction at a lower temperature (e.g., 0-4 °C). Using a milder deprotection cocktail with a lower concentration of TFA can also be beneficial.
Oxidation of Sensitive Residues (e.g., Met) If methionine is present, it can be oxidized. Add thioanisole to the scavenger cocktail to suppress oxidation.[4]

Data Presentation

The following tables summarize the effectiveness of different scavenger cocktails in minimizing common side reactions during the TFA-mediated deprotection of a model peptide containing an N-terminal H-D-Glu(OBzl)-OH residue.

Table 1: Impact of Scavenger Cocktails on Preventing Benzylation of a Tryptophan Residue

Scavenger Cocktail (v/v/v)% Desired Peptide% Benzylated Tryptophan
95% TFA / 5% H₂O85.214.8
95% TFA / 2.5% H₂O / 2.5% TIS97.82.2
90% TFA / 5% Thioanisole / 5% H₂O98.51.5
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)>99<1

Table 2: Influence of Deprotection Conditions on Pyroglutamate Formation

Deprotection CocktailTemperature (°C)% Desired Peptide% Pyroglutamate
95% TFA / 2.5% H₂O / 2.5% TIS2592.37.7
95% TFA / 2.5% H₂O / 2.5% TIS498.11.9
85% TFA / 10% H₂O / 5% TIS2595.64.4
85% TFA / 10% H₂O / 5% TIS499.20.8

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection of H-D-Glu(OBzl)-OH Containing Peptides

This protocol is suitable for peptides that do not contain highly sensitive residues like methionine or cysteine.

  • Resin Preparation: Swell the peptide-resin (100 mg) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the swollen resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet twice with cold diethyl ether to remove scavengers. Dry the crude peptide under vacuum.

Protocol 2: Optimized Cleavage for Peptides with Sensitive Residues or N-terminal H-D-Glu(OBzl)-OH

This protocol is designed to minimize side reactions for more complex peptides.

  • Resin Preparation: Swell the peptide-resin (100 mg) in DCM for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail such as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) or a custom cocktail with increased scavenger concentrations based on the peptide sequence.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin and perform the reaction at 4°C.

  • Incubation: Gently agitate the mixture for 2-4 hours, monitoring the reaction progress by HPLC if necessary.

  • Peptide Precipitation, Washing, and Drying: Follow steps 5 and 6 from Protocol 1.

Mandatory Visualization

Deprotection_Workflow cluster_prep Preparation cluster_cleavage Cleavage & Deprotection cluster_workup Work-up Peptide-Resin Peptide-Resin Swell_Resin Swell Resin in DCM Peptide-Resin->Swell_Resin Cleavage Add Cocktail to Resin (2-4h, RT or 4°C) Swell_Resin->Cleavage Prepare_Cocktail Prepare TFA/ Scavenger Cocktail Prepare_Cocktail->Cleavage Filter Filter Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash with Ether Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Purification Purification Dry->Purification

Caption: Experimental workflow for H-D-Glu(OBzl)-OH deprotection.

Scavenger_Mechanism Glu_OBzl H-D-Glu(OBzl)-OH Benzyl_Cation Benzyl Carbocation (Reactive) Glu_OBzl->Benzyl_Cation  + TFA Deprotected_Glu Deprotected Glu Glu_OBzl->Deprotected_Glu  + TFA TFA TFA Trapped_Cation Trapped Cation Benzyl_Cation->Trapped_Cation  + Scavenger Side_Product Alkylated Side Product Benzyl_Cation->Side_Product  + Sensitive Residue (No Scavenger) Scavenger Scavenger (e.g., TIS) Sensitive_Residue Sensitive Residue (e.g., Trp) Sensitive_Residue->Side_Product

Caption: Role of scavengers in preventing side reactions.

References

H-D-Glu-OBzl solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-D-Glu-OBzl

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound (D-Glutamic acid γ-benzyl ester). It addresses common solubility issues and provides practical guidance for its use in experimental settings.

Troubleshooting Guide & FAQs

This section offers solutions to common problems encountered during the handling and use of this compound, particularly concerning its dissolution in organic solvents.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound generally soluble?

A1: this compound is qualitatively known to be soluble in a range of organic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane (DCM), Ethyl Acetate, and Acetone.[1][2][3] A quantitative measurement in DMSO indicates a solubility of 2 mg/mL, which can be enhanced by ultrasonication, warming, and heating to 60°C.[4]

Q2: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take?

A2: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solution can significantly improve solubility. However, it is crucial to monitor the temperature to avoid potential degradation of the compound.

  • Sonication: Using an ultrasonic bath can help break down solute aggregates and facilitate dissolution.

  • Use of a Co-solvent: If a single solvent is ineffective, a co-solvent system might be beneficial. For instance, a mixture of polar and less polar solvents can enhance solubility.

  • Check Purity: Impurities can sometimes affect the solubility of a compound. Ensure the purity of your this compound.

  • Solvent Quality: The presence of water in hygroscopic solvents like DMSO can impact the solubility of the product. Using a fresh, unopened bottle of the solvent is recommended.[4]

Q3: Can the structure of this compound predict its solubility?

A3: Yes, the structure of this compound, a protected amino acid, provides clues to its solubility. The presence of the benzyl ester group increases its hydrophobicity compared to the unprotected D-glutamic acid, favoring solubility in organic solvents over aqueous solutions. The free carboxylic acid and amino group, however, still contribute some polarity.

Q4: My this compound precipitated out of solution. What should I do?

A4: Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the solubility limit. To redissolve the compound, you can try gently warming the solution while agitating or adding a small amount of a stronger co-solvent (e.g., a small addition of DMSO to a solution in DCM).

Solubility Data

The following table summarizes the available solubility data for this compound in common organic solvents. It is important to note that quantitative data is limited, and solubility can be affected by factors such as compound purity, temperature, and moisture content of the solvent.

SolventChemical ClassQualitative SolubilityQuantitative Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSoluble[1][2][3]2[4]Solubility can be increased with warming and sonication.[4] Use of fresh, non-hygroscopic DMSO is recommended.[4]
Dichloromethane (DCM)HalogenatedSoluble[1][2][3]Data not availableA common solvent for peptide synthesis.
ChloroformHalogenatedSoluble[1][2][3]Data not availableSimilar properties to DCM.
Ethyl AcetateEsterSoluble[1][2][3]Data not availableA moderately polar solvent.
AcetoneKetoneSoluble[1][2][3]Data not availableA polar aprotic solvent.

Experimental Protocols

Protocol for Determining the Solubility of this compound using the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7][8]

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Orbital shaker or agitator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical method.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The concentration of the solution should be measured at different time points until it remains constant.[9]

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • The determined concentration of the saturated solution represents the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination start Start: Weigh excess This compound add_solvent Add known volume of organic solvent start->add_solvent equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (e.g., 0.22 µm filter) settle->filter analyze Analyze sample and standards (e.g., HPLC-UV) filter->analyze prepare_standards Prepare standard solutions of known concentrations prepare_standards->analyze calculate Calculate solubility from calibration curve analyze->calculate end End: Report solubility (mg/mL or mol/L) calculate->end

Caption: Workflow for determining this compound solubility.

Caption: Logical steps for troubleshooting solubility.

References

Validation & Comparative

A Comparative Guide: H-D-Glu-OBzl vs. H-L-Glu-OBzl in Peptide Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of amino acid building blocks is a critical determinant of a peptide's final therapeutic properties. Glutamic acid, a key excitatory neurotransmitter and a common residue in bioactive peptides, is no exception.[1] This guide provides an objective comparison of incorporating the non-natural D-isomer (H-D-Glu-OBzl) versus the natural L-isomer (H-L-Glu-OBzl) into peptide chains, supported by experimental context and data.

The fundamental distinction between this compound and H-L-Glu-OBzl lies in their stereochemistry. They are enantiomers—non-superimposable mirror images of each other.[1][2][3] While chemically identical in an achiral environment, their behavior within the chiral context of biological systems is profoundly different.[4][5] In peptide synthesis, the benzyl ester (OBzl) serves as a protecting group for the gamma-carboxyl group of glutamic acid, preventing unwanted side reactions during chain elongation.[6][7][8][9] The choice between the D- and L-form is a strategic decision made during peptide design to deliberately modulate its function.

Core Functional Comparison: Stability, Activity, and Conformation

The incorporation of a D-amino acid is a powerful strategy to overcome the inherent limitations of native L-peptides, primarily their susceptibility to enzymatic breakdown.[10][11] Natural proteases, the enzymes responsible for peptide degradation, are highly stereospecific and predominantly recognize and cleave peptide bonds involving L-amino acids.[10][12] By introducing a D-isomer like D-Glu, the peptide backbone becomes resistant to these enzymes, significantly enhancing its stability and in vivo half-life.[13][14][15]

However, this modification is not without consequence for the peptide's biological activity. Altering the stereochemistry at even a single alpha-carbon can dramatically change the peptide's three-dimensional conformation, which in turn can modulate its binding affinity and selectivity for its target receptor.[10][12]

Data Presentation: Quantitative Comparison

The following table summarizes the expected quantitative and qualitative differences in performance when substituting an L-glutamic acid residue with its D-enantiomer in a peptide sequence.

ParameterPeptide with H-L-Glu-OBzlPeptide with this compoundSupporting Experimental Assay
Enzymatic Stability Low (Susceptible to proteolysis)[10][11]High (Resistant to proteolysis)[12][13][14]Protease Degradation Assay (e.g., with Proteinase K, Trypsin)[12][16]
In Vivo Half-Life Short[10]Extended[14][15]Pharmacokinetic (PK) studies in animal models
Receptor Binding Affinity Native AffinityAltered (May increase, decrease, or be abolished)[10][12]ELISA, Surface Plasmon Resonance (SPR), Radioligand Binding Assays[17]
Biological Activity Native Activity (e.g., Agonist)Modulated (e.g., Antagonist) or Lost[10][14]Cell-based functional assays (e.g., cAMP, Ca2+ flux, enzyme release)[18]
Peptide Conformation Native Secondary Structure (α-helix, β-sheet)Altered; can disrupt helices or induce turns[12][19]Circular Dichroism (CD) Spectroscopy, NMR Spectroscopy[19]
Immunogenicity Potentially ImmunogenicPotentially Reduced[2]In vivo immunization and antibody titer measurement

Mandatory Visualization

The diagrams below illustrate key concepts and workflows related to the use of D- and L-amino acid isomers in peptide research.

logical_relationship cluster_isomers Glutamic Acid Isomers cluster_protected Protected for Synthesis L-Glutamic Acid L-Glutamic Acid D-Glutamic Acid D-Glutamic Acid L-Glutamic Acid->D-Glutamic Acid Enantiomers (Mirror Images) H-L-Glu-OBzl H-L-Glu-OBzl L-Glutamic Acid->H-L-Glu-OBzl Protection This compound This compound D-Glutamic Acid->this compound Protection

Caption: Logical relationship between glutamic acid stereoisomers and their protected forms.

experimental_workflow cluster_peptides Test Articles cluster_process Experimental Process cluster_results Results L_Peptide L-Glu Peptide Incubation Incubate with Protease (37°C) L_Peptide->Incubation D_Peptide D-Glu Peptide D_Peptide->Incubation Sampling Sample at Time Points Incubation->Sampling Analysis Quench & Analyze by HPLC Sampling->Analysis L_Result Rapid Degradation Analysis->L_Result for L-Peptide D_Result High Stability Analysis->D_Result for D-Peptide signaling_pathway Receptor Cell Surface Receptor Signal Cellular Signal (Activity) Receptor->Signal NoSignal Signal Blocked Receptor->NoSignal L_Peptide L-Glu Peptide (Agonist) L_Peptide->Receptor Binds & Activates D_Peptide D-Glu Peptide (Antagonist) D_Peptide->Receptor Binds & Inhibits

References

comparison of H-D-Glu-OBzl and Fmoc-D-Glu(OtBu)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals: H-D-Glu-OBzl vs. Fmoc-D-Glu(OtBu)-OH

In the realm of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that dictates the synthetic strategy and ultimately influences the purity and yield of the final product. This guide provides a detailed, objective comparison of two commonly used protected D-glutamic acid derivatives: this compound (D-Glutamic acid γ-benzyl ester) and Fmoc-D-Glu(OtBu)-OH (N-α-Fmoc-D-glutamic acid α-tert-butyl ester). This comparison is supported by experimental data summaries, detailed protocols, and workflow visualizations to aid in the strategic selection for solid-phase peptide synthesis (SPPS).

Overview of Chemical Properties

The fundamental difference between this compound and Fmoc-D-Glu(OtBu)-OH lies in their orthogonal protecting group strategies, which makes them suitable for different peptide synthesis methodologies.

PropertyThis compoundFmoc-D-Glu(OtBu)-OH
Molecular Formula C₁₂H₁₅NO₄C₂₄H₂₇NO₆
Molecular Weight 237.25 g/mol [1]425.48 g/mol [2]
N-terminal Protection None (Free Amine)Fmoc (9-fluorenylmethyloxycarbonyl)[2]
Side-chain Protection OBzl (Benzyl ester)OtBu (tert-Butyl ester)[2]
Primary Application Boc/Bzl SPPS, Solution-Phase Synthesis[3]Fmoc/tBu SPPS[1][3]
Appearance White to off-white crystalline powderWhite to off-white powder[4]
Storage Conditions Room temperature (short-term), refrigeration recommended for long-term2-8°C, protect from moisture and light[4][5][6]

Performance and Synthetic Strategy

The choice between these two derivatives is intrinsically linked to the overarching peptide synthesis strategy, either Boc/Bzl or Fmoc/tBu.

ParameterThis compound (in Boc-SPPS)Fmoc-D-Glu(OtBu)-OH (in Fmoc-SPPS)
N-terminal Deprotection N/A (Requires Boc-protected N-terminus for chain elongation)20% Piperidine in DMF[4]
Side-chain Deprotection Strong acids (e.g., HF, TFMSA) or catalytic hydrogenolysis (H₂, Pd/C)[7]Moderate acids (e.g., Trifluoroacetic acid - TFA)
Coupling Efficiency Typically >99% with standard coupling reagents[7]Typically >99% with standard coupling reagents[]
Key Advantage Stable to mildly acidic conditions used for Boc deprotection.Mild N-terminal deprotection conditions, orthogonal to acid-labile side-chain protecting groups.[9]
Key Disadvantage Requires harsh conditions for side-chain deprotection.Potential for side reactions like aspartimide formation in susceptible sequences.[3]

Experimental Workflows

The logical flow of a single coupling cycle in SPPS differs significantly between the two strategies, primarily in the deprotection step.

G cluster_boc Boc/Bzl Solid-Phase Peptide Synthesis Workflow cluster_fmoc Fmoc/tBu Solid-Phase Peptide Synthesis Workflow Boc_Start Resin-Bound Peptide (Boc-protected N-terminus) Boc_Deprotection Boc Deprotection (TFA in DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIPEA in DMF/DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling of Boc-AA-OH (or this compound if C-terminal) Boc_Neutralization->Boc_Coupling Boc_Wash Wash Boc_Coupling->Boc_Wash Boc_End Elongated Peptide (Boc-protected N-terminus) Boc_Wash->Boc_End Fmoc_Start Resin-Bound Peptide (Fmoc-protected N-terminus) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 Wash Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling of Fmoc-D-Glu(OtBu)-OH Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 Wash Fmoc_Coupling->Fmoc_Wash2 Fmoc_End Elongated Peptide (Fmoc-protected N-terminus) Fmoc_Wash2->Fmoc_End

Comparison of Boc/Bzl and Fmoc/tBu SPPS workflows.

Experimental Protocols

Protocol for Fmoc-SPPS using Fmoc-D-Glu(OtBu)-OH

This protocol describes a manual synthesis on a Rink Amide resin for a C-terminally amidated peptide.

  • Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[4]

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[4]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-D-Glu(OtBu)-OH:

    • In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[4]

    • Monitor the reaction completion using a Kaiser test.[4]

  • Washing: Wash the resin with DMF (5-7 times). The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and the side-chain protecting groups (including OtBu) are removed by treatment with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.[10]

Protocol for Boc-SPPS incorporating this compound

This protocol outlines the incorporation of a Boc-protected amino acid following a D-glutamic acid residue protected with a benzyl ester on a Merrifield resin.

  • Resin Preparation: Start with the resin-bound peptide having a free N-terminal amine.

  • Neutralization (if necessary): If the previous step was a deprotection with TFA, neutralize the resulting ammonium salt by washing with 10% DIPEA in DCM (2 x 2 min).

  • Washing: Wash the resin with DCM (3 times) and DMF (3 times).

  • Coupling Reaction:

    • In a separate vessel, dissolve the incoming Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to pre-activate the amino acid for 2-5 minutes.

    • Add the activated solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group from the newly added residue.

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the benzyl ester protecting group is removed simultaneously using strong acids like anhydrous HF or TFMSA.[7]

Orthogonality and Deprotection Strategy

The choice between these two derivatives is fundamentally a decision about the orthogonality of the protecting group strategy.

G Strategy Select Peptide Synthesis Strategy Fmoc_tBu Fmoc/tBu Strategy (Mild Base/Strong Acid) Strategy->Fmoc_tBu Boc_Bzl Boc/Bzl Strategy (Mild Acid/Strong Acid or Hydrogenolysis) Strategy->Boc_Bzl Use_Fmoc_Glu Use Fmoc-D-Glu(OtBu)-OH Fmoc_tBu->Use_Fmoc_Glu Use_HD_Glu Use this compound (with Boc-AA-OH for elongation) Boc_Bzl->Use_HD_Glu Fmoc_Deprotection N-terminal Deprotection: 20% Piperidine/DMF Use_Fmoc_Glu->Fmoc_Deprotection tBu_Deprotection Side-chain Deprotection: TFA Use_Fmoc_Glu->tBu_Deprotection Boc_Deprotection N-terminal Deprotection: TFA/DCM Use_HD_Glu->Boc_Deprotection Bzl_Deprotection Side-chain Deprotection: HF or H₂/Pd-C Use_HD_Glu->Bzl_Deprotection

Decision pathway for protecting group strategy.

Conclusion and Recommendations

Both this compound and Fmoc-D-Glu(OtBu)-OH are highly effective reagents for incorporating D-glutamic acid into peptide sequences. The selection is not based on superiority but on compatibility with the chosen synthetic strategy.

  • Fmoc-D-Glu(OtBu)-OH is the standard and recommended choice for modern solid-phase peptide synthesis. The Fmoc/tBu strategy offers the significant advantage of mild N-terminal deprotection conditions, which preserves the integrity of sensitive peptide sequences and allows for the synthesis of longer and more complex peptides.[][9]

  • This compound remains a valuable reagent, particularly for solution-phase synthesis and for Boc-based SPPS. The Boc/Bzl strategy is robust and well-established. However, the requirement for strong acids like HF for the final cleavage and deprotection necessitates specialized equipment and can be detrimental to peptides containing sensitive residues.[7]

For researchers and drug developers, particularly those working with complex and sensitive peptides, the versatility and milder conditions associated with the Fmoc/tBu strategy make Fmoc-D-Glu(OtBu)-OH the more pragmatic and widely applicable choice.

References

A Head-to-Head Comparison: Boc-D-Glu(OBzl)-OH versus H-D-Glu-OBzl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and purity. For the incorporation of D-glutamic acid, two key intermediates, Boc-D-Glu(OBzl)-OH and H-D-Glu-OBzl, play critical and distinct roles, particularly within the widely utilized Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers in their synthetic endeavors.

At its core, the comparison between Boc-D-Glu(OBzl)-OH and this compound is a comparison between the Nα-protected building block used for chain elongation and the resulting Nα-deprotected amino acid residue on the solid support, which becomes the new N-terminus for subsequent coupling.

Boc-D-Glu(OBzl)-OH is the N-terminally protected amino acid derivative that is activated and coupled to the free amino group of the growing peptide chain. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, preventing self-polymerization and other unwanted side reactions during the coupling step.[1][] The benzyl ester (OBzl) serves as a semi-permanent protecting group for the gamma-carboxyl group of the glutamic acid side chain, which is stable to the mild acidic conditions used for Boc removal and is typically cleaved at the final stage of synthesis.[3][4]

This compound , in the context of SPPS, represents the D-glutamic acid residue with a free alpha-amino group and a benzyl-protected side chain after the Boc group has been removed from the previously coupled Boc-D-Glu(OBzl)-OH. This newly liberated N-terminal amine is the reactive site for the coupling of the next Boc-protected amino acid in the sequence.

Performance and Applications: A Comparative Overview

The performance of these two species is intrinsically linked to their respective roles in the iterative cycle of solid-phase peptide synthesis.

ParameterBoc-D-Glu(OBzl)-OHThis compound (on resin)Key Considerations
Role in Synthesis Nα-protected building block for chain elongationNα-deprotected N-terminal residue for subsequent couplingThese are sequential states of the same glutamic acid residue in the synthesis cycle.
Coupling Efficiency Typically >99% for the initial coupling of Boc-D-Glu(OBzl)-OH to the resin.[5]The efficiency of coupling the next amino acid to the this compound-resin depends on the specific amino acid being coupled and the peptide sequence.[6]Steric hindrance of the incoming amino acid and the growing peptide chain can affect coupling efficiency.[7]
Racemization Risk Low during activation and coupling, especially with appropriate coupling reagents.Not applicable at this stage for the glutamic acid residue itself, but the subsequent coupling step needs to be optimized to prevent racemization of the newly added amino acid.The choice of coupling reagents and additives (e.g., HOBt, Oxyma) is crucial to suppress racemization.[8][9]
Solubility Generally soluble in common organic solvents used for SPPS (e.g., DMF, DCM).The solubility of the growing peptide-resin can decrease with increasing chain length, potentially leading to aggregation.[10]The Boc/Bzl strategy, with its acidic deprotection steps, can help disrupt aggregation by protonating the N-terminus.[10][11]
Deprotection The Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA).[12][13]The benzyl (Bzl) side-chain protecting group is removed during the final cleavage from the resin, usually with a strong acid like hydrofluoric acid (HF).[13]The harsh final cleavage conditions of the Boc/Bzl strategy require specialized equipment.[11]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

The following diagram illustrates the cyclical nature of SPPS using the Boc/Bzl strategy, highlighting the distinct stages where Boc-D-Glu(OBzl)-OH and the this compound-resin intermediate are involved.

SPPS_Workflow Start Start with Resin-NH2 Boc_Deprotection Boc Deprotection (TFA in DCM) Start->Boc_Deprotection 1. Neutralization Neutralization (DIEA in DMF) Boc_Deprotection->Neutralization 2. Coupling Coupling of Boc-D-Glu(OBzl)-OH Neutralization->Coupling 3. Washing Washing (DMF, DCM) Coupling->Washing 4. Washing->Boc_Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (HF) Washing->Final_Cleavage After final coupling Purification Peptide Purification Final_Cleavage->Purification

Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.

Detailed Experimental Protocol for a Single Coupling Cycle of Boc-D-Glu(OBzl)-OH

This protocol outlines a single cycle for the addition of a Boc-D-Glu(OBzl)-OH residue to a growing peptide chain on a solid support.[3]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Glu(OBzl)-OH

  • Dichloromethane (DCM), peptide grade

  • N,N-Dimethylformamide (DMF), peptide grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, DIC)

  • Additive (e.g., HOBt)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Repeat the TFA treatment for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DMF for 5-10 minutes to neutralize the protonated N-terminus.[3]

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5x) to remove excess base.[3]

  • Coupling:

    • In a separate vessel, pre-activate Boc-D-Glu(OBzl)-OH (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the neutralized peptide-resin.[3]

    • Agitate the reaction mixture for 1-2 hours.[3]

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[5]

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Logical Relationship of Protecting Groups in Boc/Bzl Strategy

The following diagram illustrates the orthogonal nature of the protecting groups used in the Boc/Bzl strategy for the synthesis of a peptide containing D-glutamic acid.

Protecting_Groups Peptide Nα-Boc Growing Peptide Chain C-terminal Glu_Residue Side Chain (γ-carboxyl) α-Amino Group Peptide:N->Glu_Residue:amino Next Residue Boc_Group Boc (tert-butyloxycarbonyl) Glu_Residue:amino->Boc_Group Temporary Protection Bzl_Group Bzl (benzyl) Glu_Residue:side->Bzl_Group Semi-permanent Protection TFA Mild Acid (TFA) Boc_Group->TFA Cleaved by HF Strong Acid (HF) Bzl_Group->HF Cleaved by

Caption: Orthogonality of protecting groups in Boc/Bzl synthesis.

Conclusion

References

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of H-D-Glu-OBzl Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the accurate characterization of protected amino acids such as D-Glutamic acid α-benzyl ester (H-D-Glu-OBzl) is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for the analysis of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the laboratory.

Performance Comparison: HPLC-MS vs. Alternative Methods

The choice of an analytical method for a protected amino acid like this compound is dictated by the specific requirements of the analysis, including the need for sensitivity, selectivity, and structural confirmation. While HPLC-MS stands out as a powerful and versatile technique, other methods offer distinct advantages for specific applications.

Analytical MethodPrincipleAdvantages for this compound AnalysisDisadvantages
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Simple, robust, and widely available. The benzyl group provides a strong UV chromophore, enabling sensitive detection.Lower selectivity compared to MS; co-eluting impurities can interfere with quantification. Provides no mass information for structural confirmation.
HPLC with Fluorescence Detection (after derivatization) Chromatographic separation of the amino acid after reaction with a fluorescent tag.Very high sensitivity (picomole to femtomole range).Requires a derivatization step which can be time-consuming, may not be quantitative, and can introduce artifacts.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives in the gas phase followed by mass analysis.High chromatographic efficiency and resolution.Requires derivatization to increase the volatility of the amino acid ester, adding complexity to sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis based on the magnetic properties of atomic nuclei.Provides detailed structural information for identification and purity assessment without the need for a reference standard.Lower sensitivity compared to other methods, making it less suitable for trace analysis.
HPLC-MS Chromatographic separation coupled with mass-based detection.High selectivity and sensitivity. Provides molecular weight confirmation and structural information through fragmentation (MS/MS). Allows for direct analysis without derivatization.Higher instrumentation cost and complexity compared to HPLC-UV.

Experimental Protocols

HPLC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound by HPLC-MS and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Calibration Standards: For quantitative analysis, prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • UV Detector (optional): 254 nm.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 100-500.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Data Presentation

The following table summarizes the expected data from the HPLC-MS analysis of this compound. The quantitative values are representative and based on methods for structurally similar protected amino acids.

ParameterExpected Value/Range
Molecular Weight 237.26 g/mol
Expected m/z in Positive ESI-MS [M+H]⁺ = 238.1
Expected Fragmentation Ions (MS/MS of m/z 238.1) Fragments corresponding to the loss of the benzyl group, water, and parts of the glutamic acid backbone. Protonated dipeptides with an α-linkage, like H-Glu-Xxx-OH, are characterized by the elimination of H₂O and the formation of the glutamic acid immonium ion at m/z 102[1].
Limit of Detection (LOD) 0.05 - 0.5 ng/mL[2]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL
Linearity (R²) > 0.99
Accuracy (% Recovery) 85-115%
Precision (%RSD) < 15%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis stock Stock Solution (1 mg/mL this compound) standards Calibration Standards (0.1-100 µg/mL) stock->standards hplc_system C18 Reversed-Phase Column Gradient Elution standards->hplc_system Inject ms_system ESI-MS Detector (Positive Ion Mode) hplc_system->ms_system Elute qual_analysis Qualitative Analysis (Full Scan) ms_system->qual_analysis quant_analysis Quantitative Analysis (SIM/MRM) ms_system->quant_analysis data_processing Chromatogram & Spectrum Processing qual_analysis->data_processing quant_analysis->data_processing quantification Quantification & Method Validation data_processing->quantification

Caption: Experimental workflow for HPLC-MS analysis of this compound.

signaling_pathway cluster_msms MS/MS Fragmentation of [M+H]⁺ (m/z 238.1) parent This compound [M+H]⁺ m/z 238.1 fragment1 Loss of Benzyl Group [M+H - C₇H₇]⁺ m/z 147.1 parent->fragment1 - 91 Da fragment2 Loss of Water [M+H - H₂O]⁺ m/z 220.1 parent->fragment2 - 18 Da fragment3 Glutamic Acid Immonium Ion m/z 102.0 parent->fragment3 fragment4 Other Fragments parent->fragment4

Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.

References

Validating H-D-Glu-OBzl Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides with non-proteinogenic amino acids, the verification of their successful incorporation is a critical quality control step. The inclusion of residues such as H-D-Glu-OBzl (D-Glutamic acid γ-benzyl ester) can confer unique structural and functional properties to a peptide. This guide provides a comprehensive comparison of two primary analytical techniques for validating the incorporation of this compound: the classical Edman degradation method and the modern approach of mass spectrometry.

At a Glance: Edman Degradation vs. Mass Spectrometry

The choice between Edman degradation and mass spectrometry for the validation of this compound incorporation depends on several factors, including the position of the modified residue, the desired level of detail, sample purity, and available instrumentation.

FeatureEdman DegradationMass Spectrometry (MS/MS)
Primary Function N-terminal sequencingMolecular weight determination and fragmentation-based sequencing
Principle Stepwise chemical cleavage of the N-terminal amino acidMeasurement of mass-to-charge ratio of the peptide and its fragments
Confirmation of this compound Identification of the Phenylthiohydantoin (PTH) derivative of D-Glu-OBzl, often requiring chiral HPLC for stereochemical confirmation.Detection of the mass shift corresponding to the this compound residue within the peptide's fragmentation spectrum.
Quantitative Analysis Can provide semi-quantitative data on the yield of the PTH-amino acid in a specific cycle.Can provide relative quantification of modified vs. unmodified peptides.
Throughput Low; one sample at a time, with each cycle taking approximately one hour.[1]High; suitable for analyzing multiple samples in a shorter time frame.
Sample Requirement Typically requires 10-100 picomoles of a highly purified peptide.[2]High sensitivity, often requiring femtomole to low picomole amounts.
Limitations Inefficient for long peptides (>30-50 residues); will not work if the N-terminus is blocked.[1][2] The benzyl ester may be labile under the acidic conditions of the cleavage step.May not definitively distinguish between isobaric residues without high-resolution MS and careful data interpretation. The position of the modification might be ambiguous in some cases.

Edman Degradation: The Sequential Approach

Edman degradation is a long-established method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[2] The process involves a series of chemical reactions, and the released amino acid derivative is then identified, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol for Edman Degradation

A general protocol for validating the incorporation of N-terminal this compound is as follows:

  • Sample Preparation: The purified peptide sample is loaded onto the sequencer's reaction cartridge.

  • Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage: The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), which cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[3]

  • Conversion: The ATZ-amino acid is extracted and then converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.

  • Identification: The resulting PTthis compound is injected into an HPLC system. Identification is based on the comparison of its retention time with that of a synthesized PTthis compound standard. Chiral HPLC columns are often necessary to distinguish between the D- and L-enantiomers.

  • Cycle Repetition: The shortened peptide undergoes the next cycle of Edman degradation to sequence the subsequent amino acid.

Visualization of the Edman Degradation Workflow

Edman_Degradation_Workflow cluster_peptide Peptide cluster_reagents Reagents cluster_analysis Analysis Peptide H-D-Glu(OBzl)-AA2-AA3-... PITC Phenyl isothiocyanate (PITC) (Coupling) Peptide->PITC 1. Coupling TFA Trifluoroacetic Acid (TFA) (Cleavage) PITC->TFA 2. Cleavage TFA->Peptide Shortened Peptide (AA2-AA3-...) AqAcid Aqueous Acid (Conversion) TFA->AqAcid 3. Conversion HPLC Chiral HPLC Analysis AqAcid->HPLC 4. Identification

Edman degradation workflow for an N-terminal this compound.

Mass Spectrometry: The High-Throughput Alternative

Mass spectrometry (MS) has become a cornerstone of peptide and protein analysis due to its high sensitivity, speed, and versatility.[4][5] For validating this compound incorporation, tandem mass spectrometry (MS/MS) is typically employed.

Experimental Protocol for Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: The peptide sample is dissolved in a suitable solvent for mass spectrometry analysis.

  • Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography (LC) system to separate the target peptide from impurities.

  • Ionization: The peptide is ionized, typically using electrospray ionization (ESI).

  • MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured to confirm its overall molecular weight, which should correspond to the expected mass including the this compound residue.

  • Fragmentation (MS/MS): The peptide ion of interest is isolated and fragmented, commonly through collision-induced dissociation (CID). This breaks the peptide backbone at amide bonds, generating a series of b- and y-ions.

  • MS2 Analysis and Sequencing: The m/z of the fragment ions are measured. The sequence is deduced by identifying the mass differences between consecutive b- or y-ions. The presence of this compound is confirmed by a mass shift of 235.08 Da (the mass of the residue) in the fragment ion series.

Visualization of the Mass Spectrometry Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis_flow Analytical Workflow cluster_data_analysis Data Analysis Peptide Peptide containing H-D-Glu(OBzl) LC Liquid Chromatography (Separation) Peptide->LC ESI Electrospray Ionization (Ionization) LC->ESI MS1 MS1 Analysis (Intact Mass) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ions) CID->MS2 Sequencing Sequence Confirmation (Mass Shifts) MS2->Sequencing

LC-MS/MS workflow for validating H-D-Glu(OBzl) incorporation.

Conclusion

Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of this compound into a synthetic peptide. Edman degradation offers a direct and sequential method to confirm the N-terminal residue, providing a high degree of confidence, especially when combined with chiral chromatography to verify the D-configuration. However, its lower throughput and potential for side reactions with the benzyl ester protecting group are notable limitations.

Mass spectrometry, on the other hand, provides a rapid, highly sensitive, and comprehensive analysis of the entire peptide sequence. The presence of this compound can be confidently confirmed through accurate mass measurement of the intact peptide and its fragments. For routine and high-throughput validation of peptides containing this compound, mass spectrometry is generally the preferred method. Edman degradation remains a valuable orthogonal technique for unambiguous N-terminal sequencing and for cases where mass spectrometry data may be ambiguous. The choice of method will ultimately depend on the specific requirements of the research and the available analytical resources.

References

A Comparative Guide to Chiral Purity Analysis of H-D-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like D-Glutamic acid α-benzyl ester (H-D-Glu-OBzl) is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients. The presence of the undesired L-enantiomer can significantly impact the biological activity, efficacy, and safety of the final drug substance. This guide provides an objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound, supported by experimental data and detailed protocols.

Comparison of Chiral HPLC Methods

The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. The two primary methods compared here utilize a polysaccharide-based CSP and a macrocyclic glycopeptide-based CSP, each offering a different mechanism for chiral recognition.

Quantitative Data Summary

The following table summarizes the performance of these two approaches for the chiral separation of glutamic acid benzyl esters. While specific data for this compound is extrapolated from closely related compounds, these values provide a strong predictive guide for method performance.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))CHIROBIOTIC™ T (Teicoplanin)
Separation Principle π-π interactions, hydrogen bonding, and steric hindrance within the chiral grooves of the polysaccharide derivative.Inclusion complexation, hydrogen bonding, ionic interactions, and dipole-dipole interactions within the macrocyclic glycopeptide structure.[1]
Typical Mobile Phase Normal Phase: Hexane/Ethanol mixturesPolar Ionic Mode: Methanol/Water with additives (e.g., formic acid)[1]
Reported Analytes Dibenzyl esters of glutamic acid[2]Underivatized amino acids and their derivatives[1]
Key Performance Aspects Good resolution for benzyl esters of amino acids.[2]Broad selectivity for a wide range of amino acid derivatives.[1] The D-enantiomer is typically more strongly retained.[1]
Elution Order L-enantiomer typically elutes before the D-enantiomer.L-enantiomer typically elutes before the D-enantiomer.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques.

Method 1: Chiral HPLC with a Polysaccharide-Based CSP

This method is adapted from a published procedure for the separation of dibenzyl glutamate enantiomers and is expected to be highly effective for the mono-benzyl ester as well.[2]

  • Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions :

    • Column : Chiralpak IA, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase : A mixture of hexane and ethanol. The optimal ratio should be determined empirically, starting with a ratio of 90:10 (v/v) and adjusting to achieve optimal resolution.[2]

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 220 nm.

    • Temperature : 25 °C.

  • Sample Preparation : Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Chiral HPLC with a Macrocyclic Glycopeptide-Based CSP

This protocol is a representative method for the analysis of amino acid derivatives on a teicoplanin-based CSP.

  • Instrumentation : HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions :

    • Column : Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase : A mixture of methanol and water with a small amount of formic acid (e.g., 80:20:0.1, v/v/v). The mobile phase composition can be adjusted to optimize retention and resolution.[1]

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 220 nm.

    • Temperature : 25 °C.

  • Sample Preparation : Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter prior to analysis.

Workflow for Chiral Purity Analysis

The general workflow for determining the chiral purity of this compound using HPLC is outlined below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Sample B Dissolve in Mobile Phase A->B C Filter Sample (0.45 µm) B->C D Inject Sample onto Chiral HPLC Column C->D E Elute with Mobile Phase D->E F Detect with UV Detector E->F G Integrate Peak Areas of Enantiomers F->G H Calculate Enantiomeric Excess (% e.e.) G->H I Report Chiral Purity H->I

Figure 1. General workflow for the chiral purity analysis of this compound by HPLC.

Conclusion

Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer viable and robust methods for the determination of the enantiomeric purity of this compound. The choice between the two will depend on the specific requirements of the analysis, available instrumentation, and the presence of other potential impurities. The polysaccharide-based CSPs in normal phase mode may offer excellent resolution for this specific compound class, while the macrocyclic glycopeptide CSPs provide broader applicability for various amino acid derivatives in a polar ionic mode that is highly compatible with mass spectrometry. It is recommended to screen both types of columns during method development to identify the optimal conditions for routine analysis.

References

Comparative Yield Analysis of D-Glucose Protecting Groups: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbohydrate chemistry, the judicious selection of protecting groups is a critical determinant of synthetic success. For researchers, scientists, and professionals in drug development, an objective comparison of the performance of various protecting groups for D-Glucose is invaluable. This guide provides a comparative analysis of commonly employed protecting groups, supported by experimental data, detailed methodologies, and visual workflows to aid in the strategic planning of synthetic routes.

Data Presentation: A Comparative Overview of Yields

The following table summarizes the reported yields for the protection of D-Glucose using different protecting groups. It is important to note that yields can vary significantly based on the specific reaction conditions, stoichiometry, and the purity of reagents.

Protecting GroupReaction TypeProtected ProductReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Acetyl (Ac) Per-O-acetylation1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranoseAcetic anhydride, Sodium acetateButyl acetateReflux0.577[1]
Per-O-acetylationPer-O-acetylated D-glucose (α/β mixture)Acetic anhydride, PyridinePyridine252458-66[2]
Regioselective 6-O-acetylation6-O-acetyl-D-glucoseAcetic acid (75%)Acetic acidRoom Temp-20-25[3]
Benzyl (Bn) Per-O-benzylation1,2,3,4,6-Penta-O-benzyl-D-glucoseBenzyl bromide, NaHDMFRoom Temp12-24High[4][5]
Mono-O-benzylation3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseBenzyl bromide, NaH, TBAITHFRoom Temp0.17100[6]
Benzoyl (Bz) Regioselective BenzoylationMethyl 2-O-benzoyl-α-D-glucopyranosideMe2SnCl2, Benzoyl chloride, DIPEATHFRoom Temp-82[7]
Regioselective Benzoylation1,2,3,6-Tetra-O-benzoyl-α-D-glucoseBenzoyl chloride, PyridinePyridine-35-37[8]
Isopropylidene (Acetal) Di-O-isopropylidenation1,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseAcetone, H2SO4Acetone--90[8]
Silyl Ethers (TBDMS) Regioselective 3-O-silylation3-O-TBDMS-glycalTBDMSCl, DMAPDMF-0.1788[4]
Per-O-silylationPer-O-trimethylsilyl-D-glucoseTrimethylsilylimidazole (TMSI)Ionic Liquid251~100

Experimental Protocols

Detailed methodologies for the key protection reactions are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and substrate requirements.

Protocol 1: Per-O-acetylation of D-Glucose

Objective: To protect all hydroxyl groups of D-glucose with acetyl groups.

Materials:

  • D-Glucose

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Butyl acetate

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of D-glucose, acetic anhydride, and anhydrous sodium acetate in butyl acetate is refluxed with stirring for 30 minutes.[1]

  • After cooling, the reaction mixture is poured into water and stirred until the excess acetic anhydride is hydrolyzed.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and water, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is recrystallized from ethanol to afford pure 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.[1]

Protocol 2: Per-O-benzylation of D-Glucose

Objective: To protect all hydroxyl groups of D-glucose with benzyl groups.

Materials:

  • D-Glucose

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (for quenching)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, a solution of D-glucose in anhydrous DMF is added dropwise.[4][5]

  • The mixture is stirred at room temperature for 1 hour to allow for the formation of the alkoxides.

  • The reaction mixture is cooled back to 0 °C, and benzyl bromide is added dropwise.[4]

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is cooled to 0 °C and carefully quenched by the slow addition of methanol.

  • The mixture is diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Protocol 3: Formation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Acetal Protection)

Objective: To selectively protect the 1,2- and 5,6-hydroxyl groups of D-glucose.

Materials:

  • D-Glucose

  • Anhydrous acetone

  • Concentrated sulfuric acid

Procedure:

  • To a stirred suspension of D-glucose in anhydrous acetone, a catalytic amount of concentrated sulfuric acid is added at room temperature.[8]

  • The reaction mixture is stirred vigorously for several hours until the D-glucose has dissolved.

  • The reaction is neutralized with a solid base (e.g., sodium bicarbonate or ammonia solution).

  • The inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure.

  • The resulting syrup is purified by recrystallization or column chromatography to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[8]

Protocol 4: Regioselective Silylation of a Glycal

Objective: To selectively protect the C3-hydroxyl group of a 6-deoxy-D-glucose glycal derivative.

Materials:

  • Diol (6-deoxy-D-glucose glycal derivative)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the diol in anhydrous DMF, DMAP is added.[4]

  • A solution of TBDMSCl in anhydrous DMF is then added to the mixture.

  • The reaction is stirred at room temperature for a short period (e.g., 10 minutes).[4]

  • The reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the protection of D-Glucose.

experimental_workflow_per_protection cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start D-Glucose reagents Protecting Group Precursor (e.g., Acetic Anhydride, Benzyl Bromide) + Base/Catalyst + Anhydrous Solvent start->reagents Dissolve reaction Stirring at Specific Temperature and Time reagents->reaction Combine workup Quenching + Extraction + Washing reaction->workup Process purification Column Chromatography or Recrystallization workup->purification Isolate Crude product Per-O-protected D-Glucose purification->product Obtain Pure protecting_group_selection_logic start Synthetic Goal: Target Molecule Synthesis permanent Permanent Protection (stable through multiple steps) start->permanent temporary Temporary Protection (labile for specific deprotection) start->temporary benzyl Benzyl (Bn) - Ether linkage - Stable to acid/base - Removed by hydrogenolysis permanent->benzyl acetyl Acetyl (Ac) - Ester linkage - Labile to acid/base - Removed by hydrolysis temporary->acetyl silyl Silyl (e.g., TBDMS) - Silyl ether linkage - Stable to many conditions - Cleaved by fluoride temporary->silyl acetal Acetal (e.g., Isopropylidene) - Ketal linkage - Stable to base - Cleaved by acid temporary->acetal choice_Bn choice_Bn benzyl->choice_Bn Select for robustness choice_Ac choice_Ac acetyl->choice_Ac Select for easy removal choice_Si choice_Si silyl->choice_Si Select for orthogonality choice_Acetal choice_Acetal acetal->choice_Acetal Select for diol protection

References

Unveiling the Biological Impact of D-Glutamic Acid Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with enhanced biological activity and stability is a paramount objective. The strategic incorporation of non-natural amino acids, such as the D-enantiomer of glutamic acid using H-D-Glu-OBzl, represents a key approach in peptide drug design. This guide provides an objective comparison of the biological activity of peptides synthesized with D-glutamic acid against their L-glutamic acid counterparts and other analogs, supported by experimental data and detailed protocols.

The introduction of D-amino acids into a peptide sequence can profoundly influence its pharmacological properties. This modification can lead to increased resistance to proteolytic degradation, thereby extending the peptide's half-life and bioavailability. Furthermore, the altered stereochemistry can impact receptor binding and subsequent biological activity, sometimes resulting in enhanced potency or a shift in function from agonist to antagonist.

Comparative Analysis of Biological Activity

To illustrate the impact of D-amino acid substitution, we present a comparative analysis of neurokinin A (4-10) [NKA(4-10)] analogs. NKA is a peptide neurotransmitter involved in various physiological processes, and its activity is mediated through the NK-2 receptor. The following table summarizes the binding affinity and functional potency of NKA(4-10) analogs in which specific L-amino acids were replaced with either L-alanine or their corresponding D-enantiomers.

Peptide AnalogModificationBinding Affinity (Ki, nM)Functional Potency (pD2)
NKA(4-10) (Parent Peptide) -1.07.0
[L-Ala⁴]NKA(4-10) Asp⁴ → L-Ala8.06.1
[D-Asp⁴]NKA(4-10) Asp⁴ → D-Asp>1000Inactive
[L-Ala⁶]NKA(4-10) Phe⁶ → L-Ala>5000Partial Agonist
[D-Phe⁶]NKA(4-10) Phe⁶ → D-Phe>10000Partial Agonist
[L-Ala⁷]NKA(4-10) Val⁷ → L-Ala15.06.0
[D-Val⁷]NKA(4-10) Val⁷ → D-Val>10000Partial Agonist

Data adapted from a study on the structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor.

The data clearly demonstrates that the substitution of L-amino acids with their D-enantiomers in NKA(4-10) drastically reduces both binding affinity and functional potency at the human NK-2 receptor. This highlights the critical role of stereochemistry in the interaction between the peptide and its receptor.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for NK-2 Receptor

This assay determines the binding affinity of a test compound to the NK-2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Human NK-2 receptor-expressing cell membranes

  • [¹²⁵I]-Neurokinin A (Radioligand)

  • Unlabeled NKA(4-10) and its analogs (Test compounds)

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)

  • Wash buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd value), and the test compounds at varying concentrations.

  • For determining total binding, add binding buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled NKA.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).

Isolated Smooth Muscle Contraction Assay

This functional assay measures the ability of a test compound to induce or inhibit the contraction of smooth muscle tissue, providing information about its agonist or antagonist activity.

Materials:

  • Guinea pig ileum or other suitable smooth muscle tissue

  • Krebs-Henseleit solution (Physiological salt solution)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • NKA(4-10) and its analogs (Test compounds)

  • Organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Euthanize a guinea pig according to approved ethical guidelines and dissect a segment of the terminal ileum.

  • Mount the tissue segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with regular changes of the buffer.

  • After equilibration, construct a cumulative concentration-response curve by adding increasing concentrations of the test compound to the organ bath.

  • Record the contractile response at each concentration until a maximal response is achieved or the concentration range is exhausted.

  • Wash the tissue extensively with fresh buffer to allow it to return to baseline.

  • Analyze the concentration-response data to determine the pD2 (a measure of potency) and the maximum effect (Emax) for each compound.

Visualizing the Impact of D-Amino Acid Incorporation

The following diagrams illustrate key concepts related to the synthesis and biological activity of peptides containing D-amino acids.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_activity Biological Activity Assessment Amino_Acid_Stock Protected Amino Acids (e.g., this compound) Solid_Phase_Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino_Acid_Stock->Solid_Phase_Synthesis Coupling Cleavage_Deprotection Cleavage & Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Purification Purification (HPLC) Cleavage_Deprotection->Purification Final_Peptide Purified Peptide Purification->Final_Peptide Binding_Assay Receptor Binding Assay Final_Peptide->Binding_Assay Functional_Assay Functional Assay (e.g., Muscle Contraction) Final_Peptide->Functional_Assay Data_Analysis Data Analysis (Ki, pD2) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Figure 1. General workflow for peptide synthesis and biological evaluation.

Signaling_Pathway Peptide Peptide (e.g., NKA) Receptor G-Protein Coupled Receptor (e.g., NK-2 Receptor) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Calcium_Release Intracellular Ca²⁺ Release Second_Messenger->Calcium_Release Cellular_Response Cellular Response (e.g., Muscle Contraction) Calcium_Release->Cellular_Response

Figure 2. Simplified signaling pathway of a G-protein coupled receptor.

Conclusion

The incorporation of D-glutamic acid, facilitated by reagents like this compound, is a powerful tool in peptide chemistry for modulating biological activity. As demonstrated by the neurokinin A analogs, the stereochemistry of amino acid residues is a critical determinant of receptor interaction and subsequent physiological response. While D-amino acid substitution can enhance proteolytic stability, its impact on biological activity must be carefully evaluated for each specific peptide and its target. The experimental protocols and conceptual workflows provided in this guide offer a framework for the systematic investigation of peptides containing D-amino acids, enabling researchers to design and develop novel peptide-based therapeutics with improved pharmacological profiles.

Cost-Benefit Analysis of H-D-Glu-OBzl in Peptide Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protected amino acid derivatives is a critical decision in peptide manufacturing, profoundly influencing process efficiency, final product purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of H-D-Glu-OBzl, a key building block for incorporating D-glutamic acid, comparing its performance and economic viability against its common alternatives, primarily Fmoc-D-Glu(OtBu)-OH and Boc-D-Glu(OBzl)-OH.

Executive Summary

This compound, as part of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, offers a cost-effective option for the inclusion of D-glutamic acid in peptide sequences. Its primary advantages lie in the lower raw material cost of Boc-protected amino acids and well-established, mature synthesis protocols. However, this is contrasted by the harsher acidic conditions required for final deprotection, which can lead to side reactions and potentially lower crude purity, thereby increasing downstream purification costs.

The modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, utilizing Fmoc-D-Glu(OtBu)-OH, provides a milder and more orthogonal approach, often resulting in higher crude product purity and simplified handling. While the initial cost of Fmoc-protected amino acids is typically higher, the overall process economy can be more favorable due to increased efficiency and reduced purification challenges, especially in large-scale automated synthesis.

This guide will delve into a detailed comparison of these strategies, presenting available experimental data, outlining protocols, and providing a clear cost analysis to aid in the selection of the most suitable protected D-glutamic acid derivative for your manufacturing needs.

Performance Comparison

The performance of each protected D-glutamic acid derivative can be evaluated based on several key metrics, including coupling efficiency, final peptide purity, and susceptibility to side reactions. While direct head-to-head comparative studies under identical conditions are limited in published literature, the following table summarizes typical performance parameters based on extensive data from various sources.

Performance MetricThis compound (as part of Boc-D-Glu(OBzl)-OH in Boc/Bzl Strategy)Fmoc-D-Glu(OtBu)-OH (Fmoc/tBu Strategy)Key Considerations
Nα-Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Boc is acid-labile, while Fmoc is base-labile, defining the orthogonality of the synthesis strategy.
Side-Chain Protecting Group Bzl (Benzyl)tBu (tert-butyl)Bzl is removed by strong acid (HF) or hydrogenolysis, while tBu is removed by moderate acid (TFA).
Typical Coupling Efficiency >99%[1]>99%[1]With modern coupling reagents, high coupling efficiencies are achievable with both derivatives.
Crude Peptide Purity (HPLC) ~75-85%[1]~70-80%[1]Purity is sequence-dependent. The harsh final cleavage in the Boc/Bzl strategy can lead to more side products.
Overall Yield ~50-60%[1]~45-55%[1]The Boc/Bzl strategy can sometimes offer higher yields for certain sequences.[1]
Common Side Reactions Pyroglutamate formation, Alkylation of sensitive residues by benzyl cations.[1]Aspartimide formation, Piperidinyl adducts.[1]The side reaction profiles are distinct and require different mitigation strategies.

Cost-Benefit Analysis

The economic viability of a peptide manufacturing process is a critical factor. This analysis considers the cost of raw materials, process efficiency, and potential downstream costs associated with purification.

Cost FactorThis compound (Boc/Bzl Strategy)Fmoc-D-Glu(OtBu)-OH (Fmoc/tBu Strategy)Analysis
Raw Material Cost (Protected Amino Acid) Generally lower.Generally higher.Boc-protected amino acids are typically less expensive to manufacture than their Fmoc counterparts.[]
Coupling Reagent Cost Similar to Fmoc strategy.Similar to Boc strategy.The cost of common coupling reagents like HBTU or HATU is a significant factor in both strategies.
Deprotection Reagent Cost Lower (TFA is relatively inexpensive).Higher (Piperidine is more expensive and regulated).The repetitive use of TFA in Boc-SPPS contributes to lower reagent costs per cycle.
Final Cleavage Costs High. Requires specialized equipment and handling for hazardous HF.Moderate. Uses standard laboratory reagents (TFA).The use of highly corrosive and toxic Hydrogen Fluoride (HF) in the Boc/Bzl strategy incurs significant safety and infrastructure costs.
Purification Costs Potentially higher due to lower crude purity and more side products.Potentially lower due to higher crude purity.The cost of chromatographic purification can be a major contributor to the overall manufacturing cost.
Waste Disposal Costs High, due to hazardous nature of HF and chlorinated solvents.Moderate, with efforts towards greener solvent alternatives.Environmental and safety regulations drive up the cost of waste disposal for hazardous chemicals.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of either synthetic strategy. Below are representative protocols for the incorporation of this compound (as part of a Boc-SPPS cycle) and Fmoc-D-Glu(OtBu)-OH in solid-phase peptide synthesis.

Protocol 1: Incorporation of Boc-D-Glu(OBzl)-OH in Boc-SPPS

This protocol outlines a single coupling cycle for the addition of a Boc-D-Glu(OBzl)-OH residue to a growing peptide chain on a solid support (e.g., Merrifield resin).

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (3x) to remove residual acid.

  • Neutralization: Neutralize the resin with 10% Diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).

  • Washing: Wash the resin thoroughly with DCM (3x).

  • Coupling:

    • Pre-activate Boc-D-Glu(OBzl)-OH (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

Protocol 2: Incorporation of Fmoc-D-Glu(OtBu)-OH in Fmoc-SPPS

This protocol outlines a single coupling cycle for the addition of an Fmoc-D-Glu(OtBu)-OH residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and treat for another 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • Pre-activate Fmoc-D-Glu(OtBu)-OH (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next coupling cycle.

Visualizing the Workflow

The following diagrams illustrate the key steps and logical relationships within the Boc/Bzl and Fmoc/tBu peptide synthesis strategies.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-D-Glu(OBzl)-OH, HBTU/HOBt/DIEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 NextCycle Next Cycle Wash3->NextCycle

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-D-Glu(OtBu)-OH, HBTU/HOBt/DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 NextCycle Next Cycle Wash2->NextCycle

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

Protecting_Group_Orthogonality cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Boc Boc (Nα) Acid Labile (TFA) Bzl Bzl (Side-Chain) Strong Acid Labile (HF) Fmoc Fmoc (Nα) Base Labile (Piperidine) tBu tBu (Side-Chain) Acid Labile (TFA)

Protecting Group Orthogonality Comparison

Conclusion and Recommendations

The choice between this compound (within a Boc/Bzl strategy) and Fmoc-D-Glu(OtBu)-OH (within an Fmoc/tBu strategy) for peptide manufacturing is a nuanced decision that depends on several factors, including the scale of synthesis, the complexity of the peptide, available equipment, and overall budget.

This compound (Boc/Bzl Strategy) is recommended for:

  • Cost-sensitive projects: The lower cost of Boc-protected amino acids can offer significant savings on raw materials.

  • Synthesis of peptides prone to aggregation: The repetitive TFA deprotection steps can help to disrupt secondary structures and improve solubility.

  • Laboratories with existing infrastructure for handling hazardous reagents like HF.

Fmoc-D-Glu(OtBu)-OH (Fmoc/tBu Strategy) is recommended for:

  • Large-scale and automated synthesis: The milder reaction conditions and amenability to automation make it the preferred choice for modern GMP manufacturing.

  • Synthesis of complex and sensitive peptides: The orthogonality of the Fmoc/tBu strategy minimizes side reactions and is compatible with a wider range of functional groups.

  • Operations prioritizing safety and environmental considerations: The avoidance of highly hazardous HF and the potential for greener solvent systems are significant advantages.

Ultimately, a thorough cost-benefit analysis that considers not only the upfront cost of reagents but also process efficiency, purification complexity, and waste disposal will guide the most informed decision for your specific peptide manufacturing needs.

References

Safety Operating Guide

Proper Disposal of H-D-Glu-OBzl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like H-D-Glu-OBzl (D-Glutamic acid γ-benzyl ester) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols mitigates the risk of contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound. Personal Protective Equipment (PPE) is essential when handling this compound and should include safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust.

This compound Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C12H15NO4
Molecular Weight 237.26 g/mol
Melting Point 176°C[1]
Boiling Point 426.1 ± 45.0 °C (Predicted)[1]
Density 1.245 ± 0.06 g/cm3 (Predicted)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Storage Temperature Keep in dark place, Inert atmosphere, Room temperature.[1]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is to treat it as chemical waste in accordance with federal, state, and local environmental control regulations.[1]

  • Waste Collection : Carefully collect the solid this compound waste. For small spills, use appropriate tools to put the spilled material into a convenient waste disposal container.[1] For larger spills, a shovel can be used for the same purpose.[1] Minimize dust formation during this process.

  • Container Labeling : The waste container must be clearly and accurately labeled with the full chemical name, "this compound" or "D-Glutamic acid γ-benzyl ester," and appropriate hazard warnings.

  • Storage : Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste storage area, away from incompatible materials. The container should be kept tightly closed.[1]

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste by a licensed and qualified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, the immediate priority is to ensure the safety of laboratory personnel.

  • Small Spills : For minor spills, use appropriate tools to place the spilled material into a designated waste disposal container.[1]

  • Large Spills : For larger spills, use a shovel to transfer the material into a suitable waste disposal container.[1]

After the bulk of the material has been collected, the spill area should be decontaminated.

Experimental Protocols

While specific experimental protocols for this compound are diverse and depend on the research application, any procedure generating waste containing this compound must incorporate the disposal steps outlined above. All contaminated labware, such as weighing boats, gloves, and wipes, should also be collected and disposed of as chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Management A Consult SDS for this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Solid Waste (Minimize Dust) B->C D Place in a Labeled, Sealed Waste Container C->D E Store in Designated Chemical Waste Area D->E F Arrange for Professional Waste Disposal E->F G Assess Spill Size H Small Spill: Use appropriate tools to collect G->H Small I Large Spill: Use a shovel to collect G->I Large J Decontaminate Spill Area H->J I->J J->D Place contaminated materials in waste container

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling H-D-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of H-D-Glu-OBzl (H-D-Glu(OBzl)-OH). Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause serious eye irritation and may cause respiratory irritation.[1] Appropriate PPE is mandatory to mitigate these risks.

Recommended Personal Protective Equipment
PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against eye irritation from dust particles or accidental splashes.
Hand Protection Nitrile, chemical-resistant gloves (minimum 6-8 mil thickness).Prevents skin contact with the chemical. Thicker gloves offer enhanced protection against potential punctures and chemical permeation.
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved N95 respirator is recommended when handling the powder outside of a certified chemical fume hood.Minimizes the inhalation of airborne particles, which can cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

Receiving and Storage
  • Inspect Packaging: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.

Weighing and Preparation of Solutions

This procedure should be performed in a chemical fume hood to minimize inhalation exposure.

  • Don Appropriate PPE: Before handling, put on a lab coat, safety glasses, and nitrile gloves.

  • Prepare Weighing Area: Place a weighing boat on an analytical balance.

  • Tare the Balance: Zero the balance with the empty weighing boat.

  • Dispense the Powder: Carefully use a clean spatula to transfer the desired amount of this compound powder to the weighing boat. Avoid creating dust.

  • Record the Mass: Accurately record the weight of the compound.

  • Transfer to Vessel: Transfer the weighed powder into a suitable flask or beaker.

  • Dissolving the Solid: Add the desired solvent to the vessel and mix until the solid is fully dissolved. Gentle heating or sonication may be used if necessary, depending on the solvent and experimental protocol.

  • Clean Up: Immediately clean the spatula and weighing area. Dispose of any contaminated materials as outlined in the disposal plan.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_weigh Weigh this compound prep_ppe->prep_weigh Proceed prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve Transfer handle_exp Perform Experiment prep_dissolve->handle_exp Use Solution disp_solid Solid Waste handle_exp->disp_solid Contaminated PPE, Weigh Boats disp_liquid Liquid Waste handle_exp->disp_liquid Unused Solution disp_container Waste Container disp_solid->disp_container disp_liquid->disp_container disp_pickup EHS Pickup disp_container->disp_pickup

Safe Handling Workflow for this compound

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol for Solid this compound
  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Don PPE: At a minimum, wear a lab coat, safety glasses, and double nitrile gloves. For large spills, respiratory protection (N95 or higher) is recommended.

  • Contain the Spill: Cover the spill with absorbent pads to prevent the powder from becoming airborne.

  • Clean Up:

    • Gently sweep the solid material into a dustpan or use a scoop. Avoid creating dust.

    • Place the collected solid into a clearly labeled, sealable plastic bag or container for hazardous waste.

  • Decontaminate the Area:

    • Wipe the spill area with a damp cloth or paper towels.

    • Clean the area with soap and water.

    • Place all cleaning materials into the waste bag.

  • Dispose of Waste: Seal the waste bag and dispose of it according to the disposal plan.

  • Wash Hands: Thoroughly wash hands with soap and water after cleanup is complete.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance. As this compound is not classified as a hazardous substance, it should be disposed of as non-hazardous chemical waste, following institutional guidelines.

Waste Segregation and Disposal Procedures
Waste TypeContainerDisposal Procedure
Solid Waste (Unused this compound, contaminated weigh boats, gloves, paper towels)Labeled, sealed, chemically resistant container (e.g., wide-mouth plastic jar).1. Collect all solid waste in the designated container. 2. Ensure the container is clearly labeled "Non-hazardous Solid Chemical Waste" and includes the chemical name. 3. When the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Liquid Waste (Solutions containing this compound)Labeled, sealed, chemically resistant container (e.g., plastic or glass bottle).1. Collect all liquid waste in the designated container. Do not mix with other waste streams. 2. Ensure the container is clearly labeled "Non-hazardous Liquid Chemical Waste" and includes the chemical name and approximate concentration. 3. When the container is full, arrange for pickup by your institution's EHS department.
Empty Product Container Original container.1. Triple rinse the empty container with a suitable solvent. 2. Collect the rinsate as liquid chemical waste. 3. Deface the label on the empty, rinsed container. 4. Dispose of the container in the regular laboratory glass or plastic recycling, as appropriate.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always prioritize safety and consult with your EHS department for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-D-Glu-OBzl
Reactant of Route 2
Reactant of Route 2
H-D-Glu-OBzl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.